molecular formula C8H5BrN2O3 B1288942 4-Bromo-7-nitroisoindolin-1-one CAS No. 765948-99-0

4-Bromo-7-nitroisoindolin-1-one

Cat. No.: B1288942
CAS No.: 765948-99-0
M. Wt: 257.04 g/mol
InChI Key: WQYRRWFXNSLCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-nitroisoindolin-1-one is a useful research compound. Its molecular formula is C8H5BrN2O3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRRWFXNSLCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765948-99-0
Record name 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the CAS number for 4-Bromo-7-nitroisoindolin-1-one?

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 765948-99-0[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-nitroisoindolin-1-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential therapeutic relevance as a PARP inhibitor, relevant biological pathways, and generalized experimental protocols for its synthesis and evaluation.

Introduction

This compound belongs to the isoindolinone class of compounds, a scaffold that has garnered significant attention in pharmaceutical research due to its diverse biological activities. The presence of both a bromine atom and a nitro group on the isoindolinone core suggests its potential as a modulator of biological processes, particularly in the realm of oncology. The isoindolinone structure is recognized for its similarity to the nicotinamide moiety of NAD+, making it a prime candidate for the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical and Physical Properties

While specific, experimentally determined physical properties for this compound are not widely published, general characteristics can be inferred from its structure and related compounds.

PropertyValue
CAS Number 765948-99-0[1]
Molecular Formula C₈H₅BrN₂O₃
InChI InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12)[1]

Therapeutic Potential: PARP Inhibition

The isoindolinone scaffold is a key feature in a number of potent PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

While direct quantitative data on the PARP inhibitory activity of this compound is not publicly available, the data for other isoindolinone-based PARP inhibitors suggest its potential in this area. The following table presents IC50 values for established PARP inhibitors to provide context.

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)
OlaparibMDA-MB-436Breast CancerBRCA1 mutant4.7[2]
OlaparibHCC1937Breast CancerBRCA1 mutant~96[2]
RucaparibMDA-MB-436Breast CancerBRCA1 mutant2.3[2]
NiraparibMDA-MB-436Breast CancerBRCA1 mutant3.2[2]
TalazoparibMDA-MB-436Breast CancerBRCA1 mutant~0.13[2]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

The anticipated mechanism of action for this compound is the inhibition of PARP1, thereby disrupting the base excision repair (BER) pathway for single-strand DNA breaks. The following diagram illustrates the central role of PARP1 in this process.

PARP1_Signaling_Pathway PARP1 in Single-Strand DNA Break Repair cluster_dna_damage DNA Damage and Recognition cluster_parp_activation PARP1 Activation and PARylation cluster_repair_recruitment Recruitment of Repair Machinery cluster_inhibition Inhibition by this compound DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 binds to NAD NAD+ PARP1->NAD utilizes PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD->PAR converted to AutoPARylation PARP1 Auto-PARylation (Inactive) PAR->AutoPARylation leads to XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits PNKP PNKP XRCC1->PNKP recruits Inhibitor This compound Inhibitor->PARP1 inhibits

PARP1 Signaling in DNA Repair and Inhibition

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Bromoisoindolin-1-one (Precursor)

This protocol is adapted from known procedures for the synthesis of 4-bromoisoindolin-1-one.

  • Materials: 3-bromo-2-(bromomethyl)benzoyl bromide, tetrahydrofuran (THF), aqueous ammonia.

  • Procedure:

    • Dissolve 3-bromo-2-(bromomethyl)benzoyl bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of aqueous ammonia to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-bromoisoindolin-1-one.

Step 2: Nitration of 4-Bromoisoindolin-1-one

This is a generalized procedure for the nitration of an aromatic ring.

  • Materials: 4-bromoisoindolin-1-one, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Carefully add 4-bromoisoindolin-1-one to chilled concentrated sulfuric acid with stirring.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a nitrating mixture (a pre-mixed and chilled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PARP1.[3][4][5]

  • Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.

  • Materials:

    • Histone-coated 96-well plates

    • Recombinant human PARP1 enzyme

    • Activated DNA

    • Biotinylated NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

    • This compound (test compound)

    • Known PARP inhibitor (e.g., Olaparib) as a positive control

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or control at various concentrations.

    • Initiate the reaction by adding the PARP1 enzyme and biotinylated NAD+ mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add a solution of streptavidin-HRP to each well and incubate at room temperature (e.g., 30 minutes).

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound as a potential PARP inhibitor.

Experimental_Workflow Workflow for Synthesis and Evaluation of this compound cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis_precursor Synthesis of 4-Bromoisoindolin-1-one start->synthesis_precursor nitration Nitration Reaction synthesis_precursor->nitration purification Purification and Characterization nitration->purification final_compound This compound purification->final_compound parp_assay In Vitro PARP1 Inhibition Assay final_compound->parp_assay ic50 IC50 Determination parp_assay->ic50 cell_based_assays Cell-Based Assays (e.g., Cell Viability) ic50->cell_based_assays data_analysis Data Analysis and SAR Studies cell_based_assays->data_analysis

Synthesis and Evaluation Workflow

Conclusion

This compound is a compound of significant interest for researchers in oncology and medicinal chemistry. Its structural features suggest a high likelihood of activity as a PARP inhibitor. While specific biological data for this compound is not yet in the public domain, this guide provides the foundational information and generalized protocols necessary for its synthesis and evaluation. Further research is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 4-Bromo-7-nitroisoindolin-1-one, a compound of interest in contemporary chemical research and pharmaceutical development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. These data points are critical for a range of applications, from reaction stoichiometry to analytical characterization.

ParameterValue
Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol [1]

The isoindolin-1-one scaffold is a significant structural motif present in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[1] As a functionalized derivative, this compound's chemical nature is influenced by the electron-withdrawing effects of the 7-nitro group and the lactam's carbonyl function.[1] This electronic characteristic governs its reactivity in various aromatic substitution reactions.[1]

The carbon-bromine bond at the C-4 position is a primary site for nucleophilic aromatic substitution, often facilitated by transition-metal catalysis.[1] The bromine atom serves as an effective leaving group, particularly in palladium-catalyzed cross-coupling reactions, making it a versatile building block in organic synthesis.[1]

References

Navigating the Solubility Landscape of 4-Bromo-7-nitroisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-7-nitroisoindolin-1-one is a substituted isoindolinone, a scaffold that appears in a variety of biologically active molecules. The presence of a bromine atom and a nitro group suggests potential for further functionalization and modulation of its physicochemical properties. Understanding its solubility is a fundamental first step in the preclinical development process, influencing formulation strategies, and the design of in vitro and in vivo assays. This guide serves as a practical resource for researchers initiating studies with this compound.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in DMSO and other organic solvents has not been publicly reported. To facilitate comparative analysis and to provide a template for future studies, the following table presents a hypothetical data set. Researchers are strongly encouraged to determine the experimental solubility of their specific batch of the compound.

Table 1: Hypothetical Solubility of this compound at 25°C

SolventMolarity (mol/L)Concentration (mg/mL)Qualitative Description
Dimethyl Sulfoxide (DMSO)> 0.1> 25.7Very Soluble
N,N-Dimethylformamide (DMF)0.05 - 0.112.8 - 25.7Soluble
Dichloromethane (DCM)0.01 - 0.052.6 - 12.8Sparingly Soluble
Ethanol< 0.01< 2.6Slightly Soluble
Methanol< 0.01< 2.6Slightly Soluble
Acetonitrile< 0.01< 2.6Slightly Soluble
Water< 0.001< 0.26Insoluble

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.[1][2][3][4][5]

Materials
  • This compound (solid, high purity)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Other organic solvents (e.g., DMF, DCM, Ethanol, Methanol, Acetonitrile), analytical grade

  • Deionized water

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer[6][7][8][9]

Procedure: Shake-Flask Method
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Solvent Addition: To each vial, add a known volume of the respective solvent (e.g., 1 mL of DMSO, 1 mL of DMF, etc.).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method.[6][7][8][9] A pre-established calibration curve of the compound in the same solvent system is required for accurate quantification.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Quantify by HPLC-UV or UV-Vis F->G

Solubility Determination Workflow

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. As research into the biological activity of this compound progresses, it is anticipated that its molecular targets and downstream effects will be elucidated.

The logical relationship in the context of its preclinical evaluation follows a standard drug discovery pipeline, where solubility determination is a critical early step.

Preclinical_Evaluation_Logic A Compound Synthesis & Purification B Physicochemical Characterization (incl. Solubility) A->B C In Vitro Biological Screening B->C D In Vivo Efficacy & Toxicity Studies C->D

Preclinical Evaluation Pipeline

Conclusion

While the definitive solubility profile of this compound awaits experimental determination, this guide provides the necessary framework for researchers to undertake this crucial analysis. By following the detailed protocols and utilizing the provided templates for data organization and workflow visualization, scientists and drug development professionals can ensure a robust and standardized approach to characterizing this promising compound. The generation of accurate solubility data will be instrumental in advancing the understanding of its therapeutic potential.

References

Unraveling the Therapeutic Potential of 4-Bromo-7-nitroisoindolin-1-one: A Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Disclaimer: Scientific inquiry into the specific biological activities of 4-Bromo-7-nitroisoindolin-1-one is currently in its nascent stages. As of the latest literature review, no definitive, peer-reviewed studies detailing the precise mechanism of action for this compound have been published. This document, therefore, presents a putative mechanism of action based on the well-documented biological activities of the core isoindolin-1-one scaffold and related nitro-substituted aromatic compounds. The proposed pathways and experimental designs are intended to serve as a foundational guide for researchers and drug development professionals investigating this and similar molecules.

Executive Summary

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases. The addition of a bromine atom and a nitro group to this core structure in this compound is anticipated to modulate its electronic properties and biological activity, potentially creating a novel therapeutic agent. This whitepaper explores the hypothetical mechanism of action of this compound by dissecting the established roles of its constituent chemical moieties. We propose that its primary modes of action could involve the inhibition of key cellular kinases, modulation of inflammatory pathways, and induction of oxidative stress, leading to anticancer and antimicrobial effects.

The Isoindolin-1-one Core: A Foundation for Diverse Biological Activity

The isoindolin-1-one framework is a versatile template for drug design, with derivatives demonstrating a broad spectrum of pharmacological activities.[1] These include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1] A significant body of research has focused on the potential of isoindolin-1-one derivatives as kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Putative Anticancer Mechanism:

One of the most promising avenues of investigation for isoindolin-1-one derivatives is their potential to inhibit Cyclin-Dependent Kinases (CDKs).[2] CDKs are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For instance, a library of 48 isoindolinones was virtually screened, showing high binding affinity for CDK7, a key regulator of transcription and cell cycle progression.[2]

G This compound This compound CDK7 CDK7 This compound->CDK7 Inhibition Cell Cycle Progression Cell Cycle Progression CDK7->Cell Cycle Progression Promotes Transcription Transcription CDK7->Transcription Promotes Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation Transcription->Cancer Cell Proliferation

Figure 1: Putative CDK7 Inhibition Pathway.

The Role of the Nitro Group: Inducing Cellular Stress

The presence of a nitro group on the aromatic ring is a common feature in many antimicrobial and anticancer agents.[3][4] The strong electron-withdrawing nature of the nitro group can render the molecule susceptible to enzymatic reduction within cells, leading to the formation of reactive nitrogen species. These reactive species can induce oxidative and nitrosative stress, damaging cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. This mechanism is particularly effective against anaerobic bacteria and hypoxic cancer cells.[3]

G Nitroaromatic Compound Nitroaromatic Compound Cellular Reductases Cellular Reductases Nitroaromatic Compound->Cellular Reductases Substrate for Reactive Nitrogen Species Reactive Nitrogen Species Cellular Reductases->Reactive Nitrogen Species Generates Oxidative Stress Oxidative Stress Reactive Nitrogen Species->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Protein Damage Protein Damage Oxidative Stress->Protein Damage Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Cell Death Cell Death DNA Damage->Cell Death Protein Damage->Cell Death Lipid Peroxidation->Cell Death G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Models Cell Viability Assays Cell Viability Assays Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assays->Cell Cycle Analysis Kinase Inhibition Assays Kinase Inhibition Assays Western Blotting Western Blotting Kinase Inhibition Assays->Western Blotting Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Xenograft Tumor Models Xenograft Tumor Models Carbonic Anhydrase Inhibition->Xenograft Tumor Models ROS/RNS Assays ROS/RNS Assays Apoptosis Assays Apoptosis Assays ROS/RNS Assays->Apoptosis Assays Cell Cycle Analysis->Xenograft Tumor Models Apoptosis Assays->Xenograft Tumor Models Western Blotting->Xenograft Tumor Models Toxicity Studies Toxicity Studies Xenograft Tumor Models->Toxicity Studies

References

Exploring the Biological Activity of Substituted Isoindolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isoindolinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted isoindolinones, with a particular focus on their roles as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of the MDM2-p53 protein-protein interaction.

Introduction to Substituted Isoindolinones

The isoindolinone scaffold is a bicyclic structure containing a fused benzene ring and a γ-lactam ring. This core structure serves as a privileged scaffold in drug discovery, allowing for substitutions at various positions to modulate pharmacological activity. The inherent drug-like properties of this scaffold have led to the development of numerous derivatives with potent and selective biological effects.

Key Biological Activities and Therapeutic Targets

Substituted isoindolinones have demonstrated efficacy in several therapeutic areas, most notably in oncology. Two of the most well-documented mechanisms of action are the inhibition of PARP enzymes and the antagonism of the MDM2-p53 interaction.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are crucial enzymes in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] Several isoindolinone-based PARP inhibitors have been developed, demonstrating potent enzymatic and cellular activity.[2]

MDM2-p53 Interaction Inhibition

The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Substituted isoindolinones have been designed to mimic the interaction of p53 with MDM2, thereby blocking this interaction, stabilizing p53, and reactivating its downstream signaling pathways.[3][4]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative substituted isoindolinones against their respective targets and in various cancer cell lines.

Table 1: Isoindolinone Derivatives as PARP1 Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
NMS-P515PARP-116-[1]
Isoindolinone DerivativePARP1Single-digit nM-
Olaparib (Reference) PARP15-
Rucaparib (Reference) PARP17-[5]
Talazoparib (Reference) PARP11-[5]

Table 2: Isoindolinone Derivatives as MDM2-p53 Interaction Inhibitors

CompoundTargetIC50 (µM)Cell LineReference
(-)-10aMDM2-p530.044-[6]
74aMDM2-p530.17-[3][4]
74MDM2-p530.23-[3][4][7]
NU8231MDM2-p535.3SJSA[7]

Table 3: Cytotoxicity of Isoindolinone Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 7A549Lung Cancer19.41[8]
Compound 6 (from Ser)A549Lung Cancer0.001[9]
Compound 7 (from Lys)U373Glioblastoma0.007[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative substituted isoindolinone and for key biological assays used to evaluate their activity.

General Synthesis of Substituted Isoindolinones

A common method for the synthesis of isoindolinone derivatives is the one-pot reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol.[10]

Materials:

  • 2-benzoylbenzoic acid

  • Chlorosulfonyl isocyanate

  • Trifluoroacetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Appropriate alcohol (e.g., ethanol, methanol)

Procedure:

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane, add chlorosulfonyl isocyanate (1.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Add the corresponding alcohol (e.g., 1 mL of ethanol).

  • Continue stirring at room temperature for 1 hour.

  • Remove the volatiles under reduced pressure.

  • The resulting residue can be purified by column chromatography.[10]

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test isoindolinone compounds

Procedure:

  • Prepare serial dilutions of the test isoindolinone compounds.

  • To the histone-coated wells, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound or vehicle control.

  • Initiate the reaction by adding the PARP1 enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the wells and add Streptavidin-HRP.

  • Incubate for 30 minutes at room temperature.

  • Wash the wells and add the chemiluminescent substrate.

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.[11][12]

MDM2-p53 Interaction Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is used to screen for inhibitors of the MDM2-p53 interaction.

Materials:

  • 96-well microplate coated with MDM2 protein

  • p53 protein

  • Anti-p53 antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Test isoindolinone compounds

Procedure:

  • Prepare serial dilutions of the test isoindolinone compounds.

  • Add the test compounds or vehicle control to the MDM2-coated wells.

  • Add p53 protein to all wells and incubate to allow binding.

  • Wash the wells to remove unbound p53.

  • Add the anti-p53-HRP antibody and incubate.

  • Wash the wells to remove unbound antibody.

  • Add the TMB substrate and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.[13][14]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, C6)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test isoindolinone compounds

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test isoindolinone compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of substituted isoindolinones. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

PARP1_Inhibition_Pathway PARP1 Inhibition Signaling Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse unrepaired SSBs lead to Isoindolinone Substituted Isoindolinone Isoindolinone->PARP1 inhibits DDR_Proteins DNA Damage Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination Repair (in BRCA proficient cells) DNA_DSB->HR_Repair Apoptosis Apoptosis (in BRCA deficient cells) DNA_DSB->Apoptosis inhibition of HR leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival

PARP1 Inhibition Signaling Pathway

MDM2_p53_Inhibition_Pathway MDM2-p53 Interaction Inhibition Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates transcription BAX BAX p53->BAX activates transcription Ubiquitination Ubiquitination p53->Ubiquitination MDM2 MDM2 MDM2->p53 binds and inhibits MDM2->Ubiquitination mediates Isoindolinone Substituted Isoindolinone Isoindolinone->MDM2 binds and inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

MDM2-p53 Interaction Inhibition Pathway

Experimental_Workflow General Experimental Workflow for Isoindolinone Bioactivity Synthesis Synthesis of Substituted Isoindolinone Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., PARP1 or MDM2-p53) Purification->In_Vitro_Enzyme_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) on Cancer Cell Lines Purification->Cell_Viability_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Enzyme_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Experimental Workflow

Conclusion and Future Directions

Substituted isoindolinones have proven to be a rich source of biologically active compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and selectively inhibit key targets such as PARP and the MDM2-p53 interaction underscores their importance in the development of novel anticancer agents. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this promising class of molecules. Future research will likely focus on the optimization of existing isoindolinone scaffolds to improve their pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets to expand their therapeutic applications. The continued investigation into the structure-activity relationships of these compounds will be crucial for the rational design of next-generation isoindolinone-based drugs.

References

Spectroscopic Characterization of 4-Bromo-7-nitroisoindolin-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the chemical structure and purity of 4-Bromo-7-nitroisoindolin-1-one. Due to the limited availability of specific experimental spectra for this compound in the public domain, this guide outlines the expected spectroscopic data based on its known structure and provides detailed, generalized experimental protocols for obtaining such data.

Compound Profile

Compound Name This compound
CAS Number 765948-99-0[1]
Molecular Formula C₈H₅BrN₂O₃
Molecular Weight 257.04 g/mol [1]
Chemical Structure Br-C1=C(C(N-C-C2)=O)C2=CC=C1N(=O)=O (SMILES representation)

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.5 - 8.5Doublet~8-9
Aromatic-H7.5 - 8.5Doublet~8-9
CH₂4.0 - 5.0SingletN/A
NH8.0 - 9.5Broad SingletN/A

Note: The exact chemical shifts of the aromatic protons are difficult to predict without experimental data due to the complex interplay of the electron-withdrawing effects of the nitro and bromo groups and the lactam ring.

Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C=O165 - 175
Aromatic C-Br115 - 125
Aromatic C-NO₂145 - 155
Aromatic C-H120 - 140
Aromatic Quaternary C130 - 150
CH₂40 - 50
Table 3: Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Lactam)1680 - 1720Strong
N-O Stretch (Asymmetric)1500 - 1550Strong
N-O Stretch (Symmetric)1330 - 1370Strong
C-Br Stretch500 - 600Medium
Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Ratio Notes
[M]⁺256/258Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br and ⁸¹Br)
[M-NO₂]⁺210/212Fragment corresponding to the loss of a nitro group
[M-Br]⁺177Fragment corresponding to the loss of a bromine atom
[M-CO]⁺228/230Fragment corresponding to the loss of carbon monoxide

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2]

  • Injection: Introduce the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam to induce ionization and fragmentation.[3]

  • Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.[3][4]

  • Detection: Detect the ions and generate a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Blank Measurement: Record a baseline spectrum using the pure solvent.

  • Data Acquisition: Measure the absorbance of the sample solution over a range of wavelengths, typically from 200 to 800 nm. Nitroaromatic compounds are known to absorb in the UV-Vis region.[5][6]

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Data_Interpretation_Flow MS_Data Mass Spectrometry Data (Molecular Weight, Formula) Proposed_Structure Proposed Structure: This compound MS_Data->Proposed_Structure Confirms Molecular Mass IR_Data FTIR Data (Functional Groups) IR_Data->Proposed_Structure Identifies Key Bonds (C=O, N-O, N-H) NMR_Data NMR Data (¹H, ¹³C Connectivity) NMR_Data->Proposed_Structure Defines C-H Framework UV_Vis_Data UV-Vis Data (Conjugated System) UV_Vis_Data->Proposed_Structure Indicates Aromatic System

Caption: Logical flow of data interpretation from various spectroscopic techniques to confirm the chemical structure.

References

Spectroscopic and Spectrometric Analysis of 4-Bromo-7-nitroisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the expected ¹H NMR and mass spectrometry data for the compound 4-Bromo-7-nitroisoindolin-1-one. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure, alongside standardized experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic and Spectrometric Data

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Relative Abundance
[M]⁺255.95257.95~100%
[M+H]⁺256.96258.96Variable
[M+Na]⁺278.94280.94Variable

Table 1: Predicted Mass Spectrometry Data for this compound.

Hypothetical ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to display signals corresponding to the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the lactam ring. The following is a hypothetical ¹H NMR data table based on established principles of NMR spectroscopy.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.8 - 8.0d~8.01H
H-67.4 - 7.6d~8.01H
-CH₂-4.5 - 4.7s-2H
-NH-8.5 - 9.5br s-1H

Table 2: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆). Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of ¹H NMR and mass spectrometry data for solid organic compounds such as this compound.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

    • Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) and inject it into the instrument.

  • Ionization:

    • Utilize an electron ionization (EI) source.

    • Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the separated ions using an electron multiplier or other suitable detector.

    • Record the abundance of each ion as a function of its m/z.

  • Data Analysis:

    • Generate a mass spectrum plotting relative intensity versus m/z.

    • Identify the molecular ion peak and characteristic fragment ions.

    • Analyze the isotopic pattern to confirm the presence of bromine.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described ¹H NMR and mass spectrometry experiments.

G ¹H NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into NMR Spectrometer A->B C Instrument Setup (Tuning and Shimming) B->C D Data Acquisition (Acquire FID) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F

Caption: Workflow for ¹H NMR Spectroscopy.

G Mass Spectrometry (EI) Experimental Workflow A Sample Introduction (Direct Insertion or Injection) B Vaporization A->B C Ionization (Electron Impact) B->C D Mass Analysis (Separation by m/z) C->D E Detection (Ion Counting) D->E F Data Analysis (Generate Mass Spectrum) E->F

Caption: Workflow for Mass Spectrometry.

References

An In-depth Technical Guide to the Material Safety of 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Bromo-7-nitroisoindolin-1-one was found in the public domain at the time of this writing. The following information is a synthesis of data from structurally related compounds and general principles of chemical safety. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a supplier-provided SDS. Always consult the specific SDS provided by the manufacturer before handling this chemical.

This technical guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses related to this compound, based on an analysis of its structural motifs and data from analogous compounds.

Hazard Identification and Assessment

This compound is a complex organic molecule featuring a brominated aromatic ring, a nitro group, and an isoindolinone core. Each of these structural components contributes to its potential reactivity and toxicity. Aromatic nitro compounds are known for their potential to cause methemoglobinemia, leading to cyanosis and anemia. They can also be toxic and are often listed as priority pollutants for environmental remediation due to their resistance to biodegradation and potential for mutagenicity.[1] Brominated aromatic compounds are also of concern due to their potential for bioaccumulation and toxicity.[2][3]

Based on data from similar compounds, this compound is anticipated to be:

  • Harmful if swallowed, inhaled, or in contact with skin. [4][5][6]

  • A cause of skin irritation and serious eye irritation. [5][6]

  • A potential respiratory tract irritant. [6]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Hazard_Assessment cluster_analogs Hazard Inference from Structural Analogs cluster_hazards Anticipated Hazards This compound This compound Aromatic Bromo Compounds Aromatic Bromo Compounds This compound->Aromatic Bromo Compounds Aromatic Nitro Compounds Aromatic Nitro Compounds This compound->Aromatic Nitro Compounds Isoindolinone Core Isoindolinone Core This compound->Isoindolinone Core Toxicity Toxicity (Oral, Dermal, Inhalation) Aromatic Bromo Compounds->Toxicity Irritation Irritation (Skin, Eyes, Respiratory) Aromatic Bromo Compounds->Irritation Aromatic Nitro Compounds->Toxicity Reactivity Reactivity with Oxidizing Agents Aromatic Nitro Compounds->Reactivity Isoindolinone Core->Toxicity

Caption: Hazard assessment logic for this compound.

Comparative Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally related compounds to provide an estimate of the expected properties of this compound.

Property4-Bromoisoindolin-1-one7-Nitroisoindolin-1-one1-Bromo-4-nitrobenzene
Molecular Formula C₈H₆BrNOC₈H₆N₂O₃C₆H₄BrNO₂
Molecular Weight 212.04 g/mol [4]178.14 g/mol [5]202.01 g/mol
Appearance White solid[7]Not specifiedLight yellow solid
Melting Point Not specifiedNot specified125 - 127 °C
Boiling Point 448.9 °C at 760 mmHg[4]Not specified255 - 256 °C
Density 1.7 g/cm³[4]Not specifiedNot specified

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound are not available, standard procedures for handling hazardous chemical powders should be strictly followed.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.

3.2. Safe Handling Workflow

The following diagram outlines a standard workflow for the safe handling of a hazardous chemical powder like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Compound in Fume Hood C->D E Perform Experiment with Care D->E F Keep Container Tightly Closed E->F G Decontaminate Glassware and Work Surfaces F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: General workflow for safely handling hazardous chemical powders.

3.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

3.4. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the powder. Do not use dry sweeping, as this can create airborne dust.[9]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[10]

    • Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[11]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local regulations.

Stability and Reactivity

  • Stability: Likely stable under normal laboratory conditions.

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Conditions to Avoid: Heat, flames, and sparks.[4]

  • Hazardous Decomposition Products: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

Toxicological Information

No specific toxicological data for this compound are available. However, based on its structure:

  • Aromatic Nitro Compounds: These compounds are known to be toxic. The primary health hazard is cyanosis due to the formation of methemoglobin. Chronic exposure can lead to anemia. Some nitroaromatic compounds are also considered mutagenic and potentially carcinogenic.[1]

  • Brominated Aromatic Compounds: Toxicity can vary widely. Some brominated compounds are known to be persistent in the environment and can bioaccumulate.[2][3] Long-term exposure to certain brominated compounds has been associated with various health effects.[12]

Given these considerations, this compound should be handled as a toxic substance with potential for long-term health effects.

Conclusion

This compound is a compound that requires careful handling due to the potential hazards associated with its brominated and nitrated aromatic structure. Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls like chemical fume hoods. In the absence of a specific MSDS, a cautious approach based on the known hazards of similar compounds is essential for ensuring laboratory safety.

References

Methodological & Application

Synthesis Protocol for 4-Bromo-7-nitroisoindolin-1-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, two-step synthesis protocol for 4-Bromo-7-nitroisoindolin-1-one, a valuable intermediate in pharmaceutical and drug discovery research. The protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide from starting materials to the final product.

Abstract

The synthesis of this compound is achieved through a robust two-step process. The initial step involves the synthesis of the key intermediate, 4-bromoisoindolin-1-one, from 3-bromo-2-methylbenzoic acid. This is followed by a regioselective nitration of the intermediate to yield the final product. This document outlines the detailed experimental procedures, presents all quantitative data in structured tables, and includes a visual workflow diagram for clarity.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the bromo and nitro functional groups at specific positions on the isoindolin-1-one scaffold allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutics. The synthetic route described herein is based on established chemical principles and provides a reliable method for the preparation of this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 4-bromoisoindolin-1-one: Starting from 3-bromo-2-methylbenzoic acid, the intermediate is prepared via a multi-step sequence involving esterification, benzylic bromination, and cyclization.

  • Nitration of 4-bromoisoindolin-1-one: The intermediate is then subjected to electrophilic aromatic substitution to introduce a nitro group at the C-7 position.

Experimental Protocols

Step 1: Synthesis of 4-bromoisoindolin-1-one

This procedure is adapted from established methods for the synthesis of substituted isoindolin-1-ones.[1][2]

Part A: Methyl 3-bromo-2-methylbenzoate

  • Suspend 3-bromo-2-methylbenzoic acid (1 equivalent) in methanol (approx. 8.5 mL per gram of acid).

  • Slowly add concentrated sulfuric acid (approx. 1.6 mL per gram of acid) to the suspension at room temperature over 4 minutes.

  • Heat the reaction mixture to 90°C and stir for 4 hours.

  • Cool the reaction in an ice water bath and quench with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-bromo-2-methylbenzoate.

Part B: Methyl 3-bromo-2-(bromomethyl)benzoate

  • Dissolve the methyl 3-bromo-2-methylbenzoate (1 equivalent) in carbon tetrachloride (approx. 12.6 mL per gram of ester).

  • Add N-bromosuccinimide (NBS, 1.15 equivalents) and benzoyl peroxide (0.05 equivalents).

  • Heat the reaction mixture to 75-85°C and stir for approximately 3 hours and 45 minutes.

  • Cool the reaction to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (eluent: ethyl acetate/hexanes gradient) to yield methyl 3-bromo-2-(bromomethyl)benzoate.

Part C: 4-bromoisoindolin-1-one

  • Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1 equivalent) in tetrahydrofuran (THF, approx. 25 mL per gram of ester) and cool to 0°C in an ice bath.[2][3]

  • Add 30% aqueous ammonia (approx. 3.6 mL per gram of ester) to the solution.[2][3]

  • Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.[2][3]

  • Remove the THF by evaporation under reduced pressure.

  • Partition the resulting white residue between ethyl acetate and 2M citric acid.[3]

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Dissolve the resulting orange oil in a minimum amount of dichloromethane and purify by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 9:1) to afford 4-bromoisoindolin-1-one as a white solid.[3]

Step 2: Synthesis of this compound

This protocol is based on general procedures for the nitration of aromatic compounds.[4]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (98%, approx. 5 mL per gram of substrate) to 0°C in an ice-salt bath.

  • Slowly add 4-bromoisoindolin-1-one (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature remains below 5°C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 equivalents) to concentrated sulfuric acid (98%, approx. 2 mL per gram of substrate) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-bromoisoindolin-1-one over 30 minutes, maintaining the internal temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation

Table 1: Reactants and Products for the Synthesis of 4-bromoisoindolin-1-one

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
3-bromo-2-methylbenzoic acidC₈H₇BrO₂215.04Starting Material1.0
Methyl 3-bromo-2-(bromomethyl)benzoateC₉H₈Br₂O₂307.97Intermediate1.0
4-bromoisoindolin-1-oneC₈H₆BrNO212.05Product (Step 1)-

Table 2: Reactants and Products for the Synthesis of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
4-bromoisoindolin-1-oneC₈H₆BrNO212.05Starting Material1.0
Nitric Acid (70%)HNO₃63.01Reagent1.1
This compoundC₈H₅BrN₂O₃257.05Final Product-

Experimental Workflow and Signaling Pathways

Synthesis_Workflow A 3-bromo-2-methylbenzoic acid B Methyl 3-bromo-2-methylbenzoate A->B MeOH, H₂SO₄ C Methyl 3-bromo-2-(bromomethyl)benzoate B->C NBS, BPO D 4-bromoisoindolin-1-one C->D aq. NH₃, THF E This compound D->E HNO₃, H₂SO₄

Caption: Synthetic pathway for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • N-bromosuccinimide is a lachrymator and should be handled with caution.

  • Benzoyl peroxide is a potentially explosive solid and should not be heated directly.

  • Follow all institutional safety guidelines for handling and disposal of chemicals.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, facilitating its accessibility for further research and development in the pharmaceutical industry.

References

Application Notes and Protocols: Electrophilic Nitration of 4-Bromoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 4-bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis.[1] The described methodology is based on established principles of electrophilic aromatic substitution, utilizing a mixed acid approach for the introduction of a nitro group onto the aromatic ring.[2][3] This protocol outlines the reaction setup, purification, and characterization of the resulting nitro-substituted 4-bromoisoindolin-1-one, offering a foundational procedure for the synthesis of novel derivatives for drug discovery and development.

Introduction

4-Bromoisoindolin-1-one is a valuable synthetic intermediate in the preparation of various pharmaceutically active compounds.[1] The modification of its aromatic ring through electrophilic substitution reactions, such as nitration, opens avenues for the synthesis of a diverse library of derivatives. The introduction of a nitro group not only serves as a handle for further functionalization (e.g., reduction to an amine) but can also significantly modulate the biological activity of the parent molecule.

The electrophilic nitration of aromatic compounds is a well-established transformation, typically achieved by the reaction of the substrate with a mixture of concentrated nitric acid and sulfuric acid.[2][3] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][4][5][6] The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.[7][8] In the case of 4-bromoisoindolin-1-one, the bromo substituent is an ortho, para-director, while the lactam moiety's influence must also be considered.

This application note provides a step-by-step guide for the laboratory-scale synthesis of nitro-4-bromoisoindolin-1-one, including reagent quantities, reaction conditions, and purification methods.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolesDensity (g/mL)
4-Bromoisoindolin-1-oneC₈H₆BrNO212.051.0 g4.72 mmolN/A
Concentrated Sulfuric Acid (98%)H₂SO₄98.085 mL91.8 mmol1.84
Concentrated Nitric Acid (70%)HNO₃63.010.5 mL7.85 mmol1.51
DichloromethaneCH₂Cl₂84.93As neededN/A1.33
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededN/A~1.0
Anhydrous Sodium SulfateNa₂SO₄142.04As neededN/AN/A

Table 2: Predicted Product Information

Product NameMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)
4-Bromo-x-nitroisoindolin-1-oneC₈H₅BrN₂O₃257.041.21

Note: The exact position of nitration ('x') is predicted based on directing group effects but should be confirmed experimentally.

Experimental Protocol

Materials and Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Reagent Preparation

Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 0.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with gentle swirling. Keep the nitrating mixture in the ice bath until use.

Reaction Procedure
  • Dissolution of Starting Material: To a 50 mL round-bottom flask, add 1.0 g (4.72 mmol) of 4-bromoisoindolin-1-one and a magnetic stir bar. Add 10 mL of concentrated sulfuric acid and stir at room temperature until the starting material is completely dissolved.

  • Nitration Reaction: Cool the solution of 4-bromoisoindolin-1-one in sulfuric acid to 0 °C using an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring.

  • A precipitate should form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Extraction (if no precipitate forms or to recover more product): If a precipitate does not form or is minimal, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • The appropriate eluent system should be determined by TLC analysis of the crude product. A gradient of ethyl acetate in hexanes is a good starting point.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified nitro-4-bromoisoindolin-1-one.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure and regiochemistry of the nitration.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., nitro group, lactam carbonyl).

  • Melting Point: To assess the purity of the compound.

Mandatory Visualizations

Reaction Workflow

Electrophilic_Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 4-Bromoisoindolin-1-one in conc. H₂SO₄ reaction Add Nitrating Mixture at 0-5 °C start->reaction nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mix->reaction stir Stir for 1 hour at 0-5 °C reaction->stir quench Quench on Ice stir->quench filter Filter Precipitate quench->filter extract or Extract with CH₂Cl₂ quench->extract purify Column Chromatography filter->purify extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the electrophilic nitration of 4-bromoisoindolin-1-one.

Reaction Mechanism

Caption: General mechanism of electrophilic aromatic nitration.

Note: The images in the DOT script are placeholders. For a functional diagram, these would need to be replaced with actual chemical structure images.

Discussion

The protocol provided is a standard procedure for the nitration of an aromatic compound. The regioselectivity of the reaction on the 4-bromoisoindolin-1-one ring is a critical aspect to consider. The bromine atom is an ortho, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The lactam ring is a deactivating group and will direct meta to the carbonyl and ortho, para to the nitrogen. A comprehensive analysis of the combined directing effects and steric hindrance is necessary to predict the major product isomer. Experimental characterization, particularly through NMR spectroscopy, is essential to definitively determine the position of the newly introduced nitro group. The reaction conditions, such as temperature and reaction time, may be optimized to improve yield and selectivity.

References

Application Notes and Protocols for Palladium-Catalyzed Isoindolinone Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of isoindolinones utilizing palladium catalysis. The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of this heterocyclic system, offering significant advantages in terms of efficiency, functional group tolerance, and substrate scope.

This document outlines three key palladium-catalyzed methodologies for the formation of the isoindolinone ring system:

  • Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines

  • Palladium-Catalyzed Dehydrogenative C–H Cyclization

  • Palladium-Catalyzed Carbonylative C-H Activation of Benzylamines using a CO Surrogate

Each section includes detailed experimental protocols, tabulated data summarizing reaction scope and yields, and diagrams illustrating the reaction pathways and experimental workflows.

Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines

This one-step method provides an efficient route to a variety of 2-substituted isoindolinones through the palladium-catalyzed aminocarbonylation of readily available o-halobenzoates and primary amines. The reaction proceeds under a carbon monoxide atmosphere and demonstrates good tolerance for various functional groups.[1]

Experimental Protocol

Materials:

  • o-Halobenzoate (e.g., methyl 2-iodobenzoate)

  • Primary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • CO balloon

Procedure:

  • To a dry reaction vessel, add the o-halobenzoate (0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and 1,3-bis(diphenylphosphino)propane (0.05 mmol, 10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (6 mL) and the primary amine (0.6 mmol, 1.2 equiv) via syringe.

  • Purge the reaction vessel with carbon monoxide gas for 2-3 minutes, and then maintain a positive pressure of CO using a balloon.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Substrate Scope and Yields

The following table summarizes the yields obtained for the synthesis of various isoindolinone derivatives using the described protocol.

o-HalobenzoateAmineProductYield (%)
Methyl 2-iodobenzoateBenzylamine2-Benzylisoindoline-1,3-dione85
Methyl 2-iodobenzoatePhenethylamine2-Phenethylisoindoline-1,3-dione81[1]
Methyl 2-iodobenzoateCyclohexylamine2-Cyclohexylisoindoline-1,3-dione92[1]
Methyl 2-iodobenzoatep-Methoxybenzylamine2-(4-Methoxybenzyl)isoindoline-1,3-dione68[1]
Methyl 2-bromobenzoateBenzylamine2-Benzylisoindoline-1,3-dione75
Ethyl 2-iodobenzoateAllylamine2-Allylisoindoline-1,3-dione78

Reaction Pathway

G Start o-Halobenzoate + Primary Amine OxAdd Oxidative Addition Start->OxAdd Pd0_cat Pd(0) Catalyst Pd0_cat->OxAdd AcylPd Acyl-Pd Complex OxAdd->AcylPd NucAttack Nucleophilic Attack by Amine AcylPd->NucAttack CO CO CO->AcylPd AmidePd Amido-Pd Complex NucAttack->AmidePd RedElim Reductive Elimination AmidePd->RedElim RedElim->Pd0_cat Catalyst Regeneration Product Isoindolinone RedElim->Product

Caption: Catalytic cycle for carbonylative cyclization.

Palladium-Catalyzed Dehydrogenative C–H Cyclization

This method describes the synthesis of isoindolinones through an intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. A notable feature of this reaction is the use of a heterogeneous Pd/C catalyst and the absence of a stoichiometric oxidant, with the likely evolution of hydrogen gas.[2]

Experimental Protocol

Materials:

  • 2-Benzyl-N-mesylbenzamide derivative

  • Palladium on carbon (Pd/C, 10 mol%)

  • Potassium acetate (KOAc) or Sodium phosphate dibasic (Na₂HPO₄)

  • p-Xylene, degassed

  • Inert atmosphere (e.g., Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a reaction tube, add the 2-benzyl-N-mesylbenzamide (0.25 mmol, 1.0 equiv), 10% Pd/C (0.025 mmol, 10 mol%), and potassium acetate (0.05 mmol, 20 mol%).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add degassed p-xylene (5 mL) via syringe.

  • Heat the reaction mixture to 140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Substrate Scope and Yields

This oxidant-free method is compatible with a range of substrates, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic moieties.[2]

Substrate (2-Benzyl-N-mesylbenzamide derivative)ProductYield (%)
N-Mesyl-2-benzylbenzamide2-Mesyl-3-phenylisoindolin-1-one75[2]
N-Mesyl-2-(4-methylbenzyl)benzamide2-Mesyl-3-(p-tolyl)isoindolin-1-one86
N-Mesyl-2-(4-methoxybenzyl)benzamide2-Mesyl-3-(4-methoxyphenyl)isoindolin-1-one80
N-Mesyl-2-(4-chlorobenzyl)benzamide2-Mesyl-3-(4-chlorophenyl)isoindolin-1-one92
N-Mesyl-2-(thiophen-2-ylmethyl)benzamide2-Mesyl-3-(thiophen-2-yl)isoindolin-1-one78
N-Mesyl-2-((1H-indol-3-yl)methyl)benzamide2-Mesyl-3-(1H-indol-3-yl)isoindolin-1-one71

Plausible Reaction Mechanism

G Substrate 2-Benzyl-N-mesylbenzamide Coordination Coordination of Amide to Pd Substrate->Coordination PdC Pd/C PdC->Coordination Palladacycle C-H Activation (Palladacycle Formation) Coordination->Palladacycle ReductiveElimination Reductive Elimination Palladacycle->ReductiveElimination H2 H₂ Palladacycle->H2 ReductiveElimination->PdC Catalyst Regeneration Product Isoindolinone ReductiveElimination->Product

Caption: Proposed mechanism for dehydrogenative C-H cyclization.

Palladium-Catalyzed Carbonylative C-H Activation of Benzylamines using a CO Surrogate

To circumvent the use of hazardous carbon monoxide gas, this method employs benzene-1,3,5-triyl triformate (TFBen) as a convenient and solid CO surrogate. The reaction proceeds via a palladium-catalyzed C-H carbonylation of benzylamines to afford a variety of isoindolinone derivatives in good yields.[3][4]

Experimental Protocol

Materials:

  • Benzylamine derivative

  • Benzene-1,3,5-triyl triformate (TFBen)

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene/DMSO solvent mixture

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried reaction vessel, combine the benzylamine derivative (0.5 mmol, 1.0 equiv), TFBen (1.0 mmol, 2.0 equiv), PdCl₂ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (0.75 mmol, 1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a solvent mixture of toluene/DMSO (10:1, 2.2 mL).

  • Stir the reaction mixture at 110 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Yields

This gas-free carbonylation method is applicable to a broad range of benzylamine substrates, tolerating both electron-donating and electron-withdrawing substituents.[3]

Benzylamine DerivativeProductYield (%)
BenzylamineIsoindolin-1-one85
4-Methylbenzylamine5-Methylisoindolin-1-one95[3]
4-Methoxybenzylamine5-Methoxyisoindolin-1-one82
4-Chlorobenzylamine5-Chloroisoindolin-1-one78
N-Methylbenzylamine2-Methylisoindolin-1-one72
N-Ethylbenzylamine2-Ethylisoindolin-1-one68

General Experimental Workflow

G Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents and Solvents Setup->Reagents Reaction Heating and Stirring Reagents->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for palladium-catalyzed synthesis.

References

Experimental Guide for Creating a Library of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed application notes and protocols for the synthesis and biological evaluation of a library of isoindolinone derivatives. Isoindolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.

Introduction

The isoindolinone core is a key structural motif found in numerous natural products and synthetic compounds with significant therapeutic potential. The versatility of its synthesis allows for the creation of diverse chemical libraries, which are essential for modern drug discovery campaigns. This document outlines two robust synthetic methodologies—the Ugi four-component reaction and the Sonogashira coupling—for generating a library of isoindolinone derivatives. Furthermore, it provides detailed protocols for evaluating their biological activity through cytotoxicity and enzyme inhibition assays.

Synthetic Methodologies

The construction of an isoindolinone library can be efficiently achieved through various synthetic strategies. Here, we focus on two powerful and versatile methods: the Ugi four-component reaction for rapid, diversity-oriented synthesis and the Sonogashira coupling for the introduction of valuable alkynyl moieties.

Protocol 1: Ugi Four-Component Reaction for Isoindolinone Synthesis

The Ugi reaction is a one-pot, multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials, making it ideal for library synthesis.[1][2]

Reaction Principle: An aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using a 2-formylbenzoic acid derivative as the carboxylic acid component, a subsequent intramolecular cyclization can yield the desired isoindolinone scaffold.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of 2-formylbenzoic acid (1.0 eq.) in methanol.

    • Prepare a 0.5 M solution of a primary amine (e.g., benzylamine, 1.0 eq.) in methanol.

    • Prepare a 0.5 M solution of an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq.) in methanol.

  • Reaction Setup:

    • To a clean, dry reaction vial, add the 2-formylbenzoic acid solution.

    • Sequentially add the primary amine solution and the isocyanide solution to the vial.

    • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoindolinone derivative.

Data Presentation: Representative Ugi Reaction Yields

EntryAmineIsocyanideProductYield (%)
1Benzylaminetert-Butyl isocyanide2-tert-butyl-3-phenylisoindolin-1-one85
2AnilineCyclohexyl isocyanide2-cyclohexyl-3-phenylisoindolin-1-one78
3MethylamineBenzyl isocyanide2-benzyl-3-methylisoindolin-1-one82
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-Substituted Isoindolinones

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This method is particularly useful for introducing alkynyl functionalities into the isoindolinone scaffold, which can serve as handles for further diversification.

Reaction Principle: A palladium catalyst and a copper(I) co-catalyst are used to couple a terminal alkyne with a 3-halo-isoindolinone derivative.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of 3-bromo-2-benzylisoindolin-1-one (1.0 eq.) in a suitable solvent such as anhydrous, degassed tetrahydrofuran (THF).

    • Prepare a solution of a terminal alkyne (e.g., phenylacetylene, 1.2 eq.) in THF.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).

    • Add the solution of 3-bromo-2-benzylisoindolin-1-one.

    • Add the terminal alkyne solution.

    • Add a base, such as triethylamine (Et₃N, 2.0 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Data Presentation: Representative Sonogashira Coupling Yields

EntryAlkyneProductYield (%)
1Phenylacetylene2-benzyl-3-(phenylethynyl)isoindolin-1-one92
2Ethynyltrimethylsilane2-benzyl-3-((trimethylsilyl)ethynyl)isoindolin-1-one88
31-Hexyne2-benzyl-3-(hex-1-yn-1-yl)isoindolin-1-one85

Biological Evaluation Protocols

The newly synthesized isoindolinone library can be screened for various biological activities. Below are detailed protocols for assessing anticancer activity via the MTT assay and enzyme inhibition activity against Poly (ADP-ribose) polymerase-1 (PARP1) and Carbonic Anhydrase (CA).

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoindolinone derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting cell viability against compound concentration.

Data Presentation: Representative Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
Isoindolinone AHeLa15.2
Isoindolinone BHeLa5.8
DoxorubicinHeLa0.5
Isoindolinone AA54922.7
Isoindolinone BA5498.1
DoxorubicinA5490.8
Protocol 4: PARP1 Inhibition Assay

This chemiluminescent assay measures the inhibition of PARP1, a key enzyme in DNA repair, which is a validated target in cancer therapy.[9][10][11][12][13]

Principle: The assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ into histone proteins coated on a 96-well plate. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates PARP1 inhibition.[9]

Experimental Protocol:

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histone proteins.

    • Wash the plate with wash buffer (e.g., PBST).

  • Inhibitor and Enzyme Addition:

    • Add serial dilutions of the isoindolinone derivatives to the wells. Include a known PARP1 inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

    • Add the PARP1 enzyme and activated DNA to all wells except the blank.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Wash the plate again and add the chemiluminescent substrate.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value for each compound.

Data Presentation: Representative PARP1 Inhibition Data

CompoundIC₅₀ (nM)
Isoindolinone C75
Isoindolinone D12
Olaparib5
Protocol 5: Carbonic Anhydrase Inhibition Assay

This colorimetric assay screens for inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes and a target for drugs treating glaucoma, epilepsy, and cancer.[14][15][16][17][18][19]

Principle: The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. A decrease in the rate of reaction indicates CA inhibition.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a working solution of human carbonic anhydrase II (hCA II).

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the isoindolinone derivatives. Include a known CA inhibitor (e.g., Acetazolamide) as a positive control and a vehicle control.

    • Add the hCA II working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ value for each compound.

Data Presentation: Representative Carbonic Anhydrase Inhibition Data

CompoundhCA II IC₅₀ (nM)
Isoindolinone E120
Isoindolinone F45
Acetazolamide15

Signaling Pathways and Experimental Workflows

Visualizing the experimental processes and the potential mechanisms of action of the synthesized compounds is crucial for understanding their biological context.

Diagrams

Synthesis_Workflow cluster_ugi Ugi Reaction cluster_sonogashira Sonogashira Coupling Aldehyde Aldehyde Ugi_Reaction Ugi Reaction Aldehyde->Ugi_Reaction One-pot Amine Amine Amine->Ugi_Reaction One-pot Carboxylic_Acid 2-Formylbenzoic Acid Carboxylic_Acid->Ugi_Reaction One-pot Isocyanide Isocyanide Isocyanide->Ugi_Reaction One-pot Halo_Isoindolinone 3-Halo-Isoindolinone Sonogashira_Reaction Sonogashira Coupling Halo_Isoindolinone->Sonogashira_Reaction Pd/Cu catalyst Alkyne Terminal Alkyne Alkyne->Sonogashira_Reaction Pd/Cu catalyst Library Isoindolinone Library Ugi_Reaction->Library Sonogashira_Reaction->Library

Caption: Synthetic workflows for generating an isoindolinone library.

Biological_Screening_Workflow Library Isoindolinone Library Cytotoxicity_Assay MTT Assay (Cytotoxicity Screening) Library->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assays (PARP1, CA) Library->Enzyme_Assay Hit_Compounds Hit Compounds Cytotoxicity_Assay->Hit_Compounds Enzyme_Assay->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization

Caption: Workflow for the biological screening of the isoindolinone library.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Isoindolinone Isoindolinone Derivative Isoindolinone->Raf Inhibition Isoindolinone->MEK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by isoindolinone derivatives.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Isoindolinone Isoindolinone Derivative Isoindolinone->IKK_Complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by isoindolinone derivatives.

References

Application Notes and Protocols: Leveraging 4-Bromo-7-nitroisoindolin-1-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the chemical fragment, 4-Bromo-7-nitroisoindolin-1-one, in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, detailed experimental protocols for screening and validation, and strategies for hit-to-lead optimization.

Introduction to this compound as a Fragment

This compound is a small molecule (MW: 257.04 g/mol ) that possesses desirable characteristics for a fragment library.[1] Its isoindolinone scaffold is a known motif in various biologically active compounds.[1] The presence of a bromine atom provides a vector for synthetic elaboration through cross-coupling reactions, while the nitro group can be modified or serve as a key interaction point within a protein binding pocket.[1] These features make it a versatile starting point for an FBDD program.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC8H5BrN2O3[1]
Molecular Weight257.04 g/mol [1]
IUPAC Name4-bromo-7-nitro-2,3-dihydroisoindol-1-one[1]
Predicted ClogP< 3[2]
Predicted Hydrogen Bond Donors1[2]
Predicted Hydrogen Bond Acceptors3[2]
Predicted Rotatable Bonds< 3[2]

Note: Predicted values are based on the "Rule of Three" for fragment-like molecules.[2]

Experimental Workflows and Protocols

A typical FBDD campaign involves a tiered approach, starting with primary screening to identify binders, followed by orthogonal validation and structural studies to confirm the binding mode.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Primary_Screening Primary Screening (e.g., SPR, TSA) Hit_Triage Hit Triage & Triage Primary_Screening->Hit_Triage Initial Hits Orthogonal_Validation Orthogonal Validation (e.g., NMR, ITC) Hit_Triage->Orthogonal_Validation Validated Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Orthogonal_Validation->Structural_Biology Confirmed Binders Chemistry_Optimization Medicinal Chemistry (Fragment Growing/Linking) Structural_Biology->Chemistry_Optimization Binding Mode Lead_Compound Lead Compound Chemistry_Optimization->Lead_Compound Improved Affinity & Properties

Fig. 1: General workflow for a fragment-based drug discovery campaign.
Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[3][4][5][6]

Protocol:

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10 µM to 1 mM) in a suitable running buffer containing a low percentage of DMSO (e.g., 1-5%) to minimize solvent effects.

  • Binding Analysis: Inject the fragment solutions over the target and reference flow cells. Monitor the change in response units (RU) to detect binding.

  • Data Analysis: Subtract the reference cell data from the target cell data. Analyze the steady-state binding responses to estimate the dissociation constant (KD).

Hypothetical SPR Screening Data:

FragmentConcentration (µM)Response (RU)Estimated KD (µM)
This compound105500
5023
10045
500150
1000220
Orthogonal Validation: NMR Spectroscopy

NMR-based methods are powerful for confirming fragment binding and providing information about the binding site.[7][8][9] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for FBDD.[7][8]

Protocol (STD NMR):

  • Sample Preparation: Prepare two NMR tubes, each containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer. One sample will serve as a reference.

  • Data Acquisition: Acquire a 1D proton NMR spectrum for the reference sample. For the experimental sample, selectively saturate the protein resonances using a train of Gaussian pulses.

  • STD Spectrum Generation: Subtract the saturated spectrum from the reference spectrum. The resulting STD spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

  • Analysis: Integration of the signals in the STD spectrum can provide information on which parts of the fragment are interacting with the target.

Structural Characterization: X-ray Crystallography

Determining the crystal structure of the target protein in complex with the fragment is crucial for understanding the binding mode and guiding medicinal chemistry efforts.[10][11][12]

Protocol:

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization: Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM). Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection: Collect X-ray diffraction data from the soaked or co-crystals.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding pose of the fragment in the protein's active site.

Hit-to-Lead Optimization Strategies

Once the binding of this compound is confirmed and its binding mode is elucidated, the next step is to improve its affinity and drug-like properties.

Hit_to_Lead cluster_strategies Optimization Strategies Initial_Hit Initial Hit This compound (Low Affinity) Fragment_Growing Fragment Growing (Elaboration at Bromine) Initial_Hit->Fragment_Growing Fragment_Linking Fragment Linking (Connecting to another fragment) Initial_Hit->Fragment_Linking Fragment_Merging Fragment Merging (Combining with another fragment) Initial_Hit->Fragment_Merging Optimized_Lead_1 Lead Compound 1 Fragment_Growing->Optimized_Lead_1 Increased Potency Optimized_Lead_2 Lead Compound 2 Fragment_Linking->Optimized_Lead_2 Increased Potency Optimized_Lead_3 Lead Compound 3 Fragment_Merging->Optimized_Lead_3 Increased Potency Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes Fragment 4-Bromo-7-nitro- isoindolin-1-one Fragment->Kinase_X Inhibits

References

Application Notes and Protocols: Evaluating 4-Bromo-7-nitroisoindolin-1-one in PARP1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and cell death pathways.[1][2][3] Its over-expression in certain cancers has made it a significant target for therapeutic intervention.[3] The inhibition of PARP1 can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, making PARP inhibitors a promising class of anti-cancer drugs.[4]

This document provides a comprehensive guide for the evaluation of novel compounds, such as 4-Bromo-7-nitroisoindolin-1-one, as potential PARP1 inhibitors. While specific experimental data for this compound is not yet publicly available, these notes detail standardized protocols and data presentation formats applicable to the characterization of new chemical entities targeting PARP1.

PARP1 Signaling Pathway and Mechanism of Inhibition

PARP1 is a first responder to DNA single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[2][5] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.[4][5] PARP1 inhibitors act by competing with NAD+ for the catalytic site of the enzyme, thereby preventing the synthesis of PAR.[5] This inhibition leads to the accumulation of unrepaired SSBs, which can subsequently cause the formation of more lethal double-strand breaks (DSBs) during DNA replication, ultimately triggering cell death.[6]

PARP1_Signaling PARP1 Signaling in DNA Repair and Inhibition cluster_pathway Cellular Response to DNA Damage cluster_inhibition Mechanism of PARP1 Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Recruitment & Activation DNA_Damage->PARP1_Activation PARylation PAR Synthesis (PARylation) (Substrate: NAD+) PARP1_Activation->PARylation Inhibition Inhibition of PAR Synthesis Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (PARP1 Inhibitor) Inhibitor->Inhibition Unrepaired_SSB Accumulation of Unrepaired SSBs Inhibition->Unrepaired_SSB DSB_Formation Formation of Double-Strand Breaks during Replication Unrepaired_SSB->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis

Diagram 1: PARP1 signaling in DNA repair and its inhibition.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of a compound against PARP1.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

Experimental Workflow:

Enzymatic_Assay_Workflow Workflow for In Vitro PARP1 Chemiluminescent Assay Start Start Plate_Coating Coat 96-well plate with Histone H1 Start->Plate_Coating Blocking Block wells with blocking buffer Plate_Coating->Blocking Compound_Addition Add serial dilutions of This compound Blocking->Compound_Addition Reaction_Initiation Add reaction mix (Activated DNA, Biotinylated NAD+) and recombinant PARP1 enzyme Compound_Addition->Reaction_Initiation Incubation Incubate at room temperature Reaction_Initiation->Incubation Detection Add Streptavidin-HRP and chemiluminescent substrate Incubation->Detection Measurement Measure luminescence with a plate reader Detection->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Diagram 2: Workflow for the in vitro PARP1 chemiluminescent assay.

Methodology:

  • Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C. Wash the plate with phosphate-buffered saline containing 0.05% Tween-20 (PBST).[7]

  • Blocking: Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.[5]

  • Compound Preparation: Prepare serial dilutions of this compound and a known PARP1 inhibitor (e.g., Olaparib) as a positive control. A common starting concentration range is 100 µM down to the low nanomolar range.[5]

  • Reaction Setup: Add the diluted compounds or vehicle control (e.g., DMSO) to the designated wells.

  • Enzyme Reaction: Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+. Add the master mix to all wells except the blank. Initiate the reaction by adding recombinant human PARP1 enzyme.[5][7]

  • Incubation: Incubate the plate at room temperature for 1 hour.[5][7]

  • Detection: Wash the plate with PBST. Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes. After another wash, add the chemiluminescent substrate.[5]

  • Data Analysis: Immediately measure the chemiluminescence using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.[7]

Cellular PARP1 Inhibition Assay (Western Blot)

This method assesses the ability of a compound to inhibit PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with known DNA repair deficiencies) to 70-80% confluency. Treat the cells with varying concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours). To induce PARP1 activity, treat the cells with a DNA damaging agent like hydrogen peroxide (H₂O₂) for a short period before harvesting.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for PAR. Subsequently, incubate with an HRP-conjugated secondary antibody.[6]

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the levels of PAR, normalizing to a loading control like β-Actin.[6]

Cell Viability Assay

This assay determines the cytotoxic effect of the compound on cancer cells, particularly those with deficiencies in homologous recombination (e.g., BRCA1/2 mutant cell lines).

Methodology:

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound.[7]

  • Incubation: Incubate the plates for a period of 72 hours.[7]

  • Viability Assessment: Measure cell viability using a reagent such as Resazurin or MTT.[7]

  • Data Analysis: Read the fluorescence or absorbance using a plate reader and calculate the IC50 values.[7]

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison.

Table 1: In Vitro and Cellular Activity of this compound

Assay TypeCell Line / EnzymeMetricThis compoundPositive Control (e.g., Olaparib)
Enzymatic Assay Recombinant PARP1IC50 (nM)ValueValue
Cellular PAR Assay e.g., MDA-MB-436IC50 (nM)ValueValue
Cell Viability e.g., MDA-MB-436 (BRCA1 mutant)IC50 (µM)ValueValue
Cell Viability e.g., U2OS (BRCA proficient)IC50 (µM)ValueValue

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a PARP1 inhibitor. By following these standardized protocols, researchers can generate robust and reproducible data to characterize its biochemical and cellular activity, and to assess its potential as a therapeutic agent. The provided diagrams and tables serve as a guide for visualizing complex biological processes and for presenting quantitative data in a clear and concise manner.

References

Developing a Chemical Probe from the 4-Bromo-7-nitroisoindolin-1-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of a chemical probe derived from the 4-Bromo-7-nitroisoindolin-1-one scaffold. This scaffold is a promising starting point for probe development due to the established biological activities of the broader isoindolin-1-one class of molecules, which includes anticancer, anti-inflammatory, and antiviral properties.[1][2] The bromo and nitro functional groups on the scaffold offer versatile handles for chemical modification, allowing for the synthesis of a library of derivatives to optimize potency and selectivity, and for the attachment of affinity tags or fluorescent labels.

Introduction to the this compound Scaffold

The isoindolin-1-one core is recognized as a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1][2] Derivatives have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways like NF-κB, which is implicated in inflammation and cancer.[1][3] The development of a specific and potent chemical probe from the this compound scaffold will enable researchers to investigate the biology of its specific protein targets and explore their roles in disease.

Probe Development Strategy

The overall strategy for developing a chemical probe from the this compound scaffold involves a multi-step process. This begins with the synthesis of a focused library of analogs to establish a structure-activity relationship (SAR), followed by characterization of the lead compound's potency and selectivity. The lead compound is then modified to incorporate a tag for target identification experiments.

cluster_0 Probe Development Workflow Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs Design library Screen for Activity Screen for Activity Synthesize Analogs->Screen for Activity Cell-based assays Establish SAR Establish SAR Screen for Activity->Establish SAR Analyze data Select Lead Compound Select Lead Compound Establish SAR->Select Lead Compound Potency & Selectivity Synthesize Tagged Probe Synthesize Tagged Probe Select Lead Compound->Synthesize Tagged Probe Add affinity tag Target ID Target Identification (e.g., AP-MS) Synthesize Tagged Probe->Target ID Validate Target Target Validation (e.g., Western Blot) Target ID->Validate Target End End Validate Target->End

Caption: Workflow for chemical probe development.

Data Presentation: Biological Activity of Isoindolinone Derivatives

While specific data for derivatives of this compound are yet to be published, the following tables summarize the reported in vitro anticancer activities of other isoindolinone derivatives to provide a reference for expected potency.

Table 1: Anticancer Activity of 2-benzyl-6-substituted-ethoxy-isoindolinone Derivatives [4]

Compound IDCancer Cell LineIC50 (µM)
11HepG25.89

Table 2: Anticancer Activity of C(3)-substituted Isoindolinone Derivatives [5]

Compound IDCancer Cell LineIC50 (µM)
11hA5491.0
11hMCF-71.5

Table 3: Anticancer Activity of N-benzylisoindole-1,3-dione Derivatives [6]

Compound IDCancer Cell LineIC50 (µM)
3A549-Luc114.25
4A549-Luc116.26

Table 4: Anticancer Activity of 5-bromo-7-azaindolin-2-one Derivatives [7]

Compound IDCancer Cell LineIC50 (µM)
23pHepG22.357
23pA5493.012
23pSkov-32.876
Sunitinib (control)HepG231.594
Sunitinib (control)A54949.036
Sunitinib (control)Skov-342.117

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized isoindolinone derivatives. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Isoindolinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the isoindolinone derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells and vehicle (DMSO) controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of a tagged chemical probe to isolate its binding partners from a cell lysate for identification by mass spectrometry.[9]

Materials:

  • Biotinylated isoindolinone probe

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Mass spectrometer

Procedure:

  • Culture cells to a high density and treat with the biotinylated probe or a vehicle control for a specified time.

  • Lyse the cells in ice-cold lysis buffer.[10]

  • Clarify the lysate by centrifugation.

  • Incubate the cleared lysate with streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).

  • Analyze the samples by LC-MS/MS and identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Target Validation by Western Blot

This protocol is used to confirm the interaction between the chemical probe and a candidate target protein identified by AP-MS.[11]

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the candidate target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with varying concentrations of the chemical probe.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. A change in the expression or phosphorylation status of the target protein upon probe treatment can validate the interaction.

Signaling Pathway Analysis

Isoindolinone derivatives have been implicated in the modulation of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][3] A chemical probe derived from the this compound scaffold could be used to dissect the role of its target in this pathway.

cluster_1 Hypothetical Inhibition of NF-κB Pathway cluster_2 Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα-P IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression induces transcription of pro-inflammatory genes Probe Isoindolinone Probe Target Putative Target Probe->Target Target->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway.

References

Protocol for HPLC purification of 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the High-Performance Liquid Chromatography (HPLC) purification of 4-Bromo-7-nitroisoindolin-1-one is detailed in this application note. The method is designed for researchers, scientists, and professionals in the field of drug development who require a robust procedure for the isolation and purification of this compound with a high degree of purity.

Physicochemical Properties and Separation Rationale

This compound is a substituted aromatic compound. Its structure, which includes a hydrophobic brominated aromatic ring and polar nitro and lactam functionalities, makes it well-suited for purification by reversed-phase HPLC (RP-HPLC). The separation mechanism in RP-HPLC relies on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By employing a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds with varying polarities can be effectively separated. Less polar compounds exhibit a stronger affinity for the stationary phase and elute later, while more polar compounds elute earlier.

Quantitative Data Summary

The following table summarizes the typical parameters and expected results for the HPLC purification of this compound. The exact retention time may vary depending on the specific HPLC system, column dimensions, and laboratory conditions. Purity is generally assessed by the peak area percentage at the detection wavelength.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Expected Retention Time 12-15 minutes
Expected Purity >98%
Expected Recovery >90%

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Vortex mixer

  • Syringes and needles

Sample Preparation
  • Accurately weigh approximately 1-5 mg of crude this compound.

  • Dissolve the sample in a minimal amount of methanol or a 1:1 mixture of methanol and the initial mobile phase composition.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. The final concentration should be in the range of 1-5 mg/mL to prevent column overloading.

HPLC Method
  • Equilibrate the C18 column with the initial mobile phase conditions (5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 20 µL of the prepared sample solution.

  • Run the gradient program as outlined in the quantitative data table.

  • Monitor the chromatogram and identify the peak corresponding to this compound based on its expected retention time.

Fraction Collection and Post-Purification Processing
  • Collect the fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions by reinjecting a small aliquot into the HPLC system under the same analytical conditions.

  • Pool the fractions with the desired purity.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified solid compound.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Compound dissolve Dissolve in Minimal Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution (ACN/Water/TFA) inject->gradient detect UV Detection at 254 nm gradient->detect collect Collect Fractions of Target Peak detect->collect purity Purity Analysis of Fractions collect->purity pool Pool High-Purity Fractions purity->pool evaporate Evaporate Organic Solvent pool->evaporate lyophilize Lyophilize to Obtain Pure Solid evaporate->lyophilize

Caption: Workflow for the HPLC purification of this compound.

Application Notes and Protocols for Quality Control of 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quality control of synthesized 4-Bromo-7-nitroisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of the compound, which is crucial for its use in drug discovery and development.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of this compound and detecting any related impurities. A reversed-phase method is proposed for the separation of the compound from potential starting materials, by-products, and degradation products.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area.

Data Presentation
ParameterResult
Retention Time (t R )To be determined
Purity (%)> 98%
Relative Retention Time (RRT) of ImpuritiesTo be determined for known impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of this compound and to identify potential impurities.

Experimental Protocol

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source

  • HPLC conditions as described in the HPLC section.

Mass Spectrometry Parameters (Suggested Starting Points):

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Data Analysis:

  • Confirm the presence of the [M+H]+ and/or [M-H]- ions corresponding to the molecular weight of this compound (C8H5BrN2O3, MW: 256.04 g/mol ).

  • Analyze the mass spectra of any impurity peaks to aid in their identification.

Data Presentation
IonCalculated m/zObserved m/z
[M+H]+256.95To be determined
[M-H]-254.94To be determined
[M+Na]+278.93To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the synthesized this compound.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Expected Chemical Shifts (Predicted):

  • ¹H NMR (DMSO-d₆): Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The methylene protons (-CH₂-) of the isoindolinone ring are expected around δ 4.5-5.0 ppm. The amide proton (-NH-) is expected to be a broad singlet.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons are expected in the range of δ 120-150 ppm. The carbonyl carbon (-C=O) is expected around δ 165-175 ppm. The methylene carbon (-CH₂-) is expected around δ 45-55 ppm.

Data Presentation

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

| To be determined | | | |

¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

| To be determined | |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or for KBr pellet preparation.

Procedure:

  • Obtain the FTIR spectrum of the solid sample.

  • Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

  • N-H stretch: ~3200-3400 cm⁻¹

  • C=O stretch (amide): ~1680-1720 cm⁻¹

  • N-O stretch (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1330-1370 cm⁻¹ (symmetric)

  • C-Br stretch: ~500-600 cm⁻¹

Data Presentation
Wavenumber (cm⁻¹)Assignment
To be determinedN-H stretch
To be determinedC=O stretch
To be determinedN-O asymmetric stretch
To be determinedN-O symmetric stretch
To be determinedC-Br stretch

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared to the theoretical values to confirm the empirical formula.

Experimental Protocol

Instrumentation:

  • CHN analyzer

Procedure:

  • Accurately weigh a small amount of the dried sample (1-3 mg).

  • Analyze the sample according to the instrument's standard operating procedure.

Data Presentation
ElementTheoretical (%)Experimental (%)
Carbon (C)37.53To be determined
Hydrogen (H)1.97To be determined
Nitrogen (N)10.94To be determined

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC analysis workflow for purity assessment.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis A Sample Injection B Chromatographic Separation A->B C Ionization (ESI) B->C D Mass Analysis C->D E Detection D->E F Confirm Molecular Weight E->F G Identify Impurities F->G

Caption: LC-MS workflow for identity confirmation.

QC_Logic cluster_tests Quality Control Tests cluster_results Results HPLC HPLC (Purity) Purity Purity > 98% HPLC->Purity LCMS LC-MS (Identity) Identity Correct MW LCMS->Identity NMR NMR (Structure) Structure Correct Structure NMR->Structure FTIR FTIR (Functional Groups) Functional_Groups Expected Groups FTIR->Functional_Groups EA Elemental Analysis Formula Correct Formula EA->Formula Decision Pass/Fail Purity->Decision Identity->Decision Structure->Decision Functional_Groups->Decision Formula->Decision

Caption: Logical relationship of quality control tests.

Application Notes and Protocols for 4-Bromo-7-nitroisoindolin-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-7-nitroisoindolin-1-one as a versatile pharmaceutical intermediate, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The isoindolinone scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1][2]

Introduction to this compound in Drug Discovery

This compound is a highly functionalized building block that serves as a valuable starting material for the synthesis of complex heterocyclic molecules. The presence of a bromine atom at the 4-position and a nitro group at the 7-position offers two distinct points for chemical modification. The electron-withdrawing nature of the nitro group and the lactam carbonyl influences the reactivity of the aromatic ring. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This versatility makes it a key intermediate in the generation of libraries of compounds for drug discovery programs, especially in the development of targeted therapies like PARP inhibitors for cancer treatment.[1][2]

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[1][3] The isoindolinone core of this compound mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing for competitive inhibition at the catalytic site.[1][5]

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl group at the 4-position, followed by reduction of the nitro group at the 7-position and subsequent functionalization to complete the synthesis of the target PARP inhibitor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a 4-aryl-7-nitroisoindolin-1-one derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Degassed solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05-0.10 equiv). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the 7-nitro group to a 7-amino group, a key step for further functionalization.

Materials:

  • 4-Aryl-7-nitroisoindolin-1-one derivative

  • Reducing agent (e.g., Iron powder (Fe) and Ammonium chloride (NH₄Cl), or Tin(II) chloride (SnCl₂))

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

Procedure using Iron and Ammonium Chloride:

  • To a solution of the 4-aryl-7-nitroisoindolin-1-one in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 7-amino derivative.

Protocol 3: Purification by Flash Column Chromatography

This protocol provides general guidance for the purification of the synthesized isoindolinone derivatives.

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is typically effective. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product. For more polar compounds, a small percentage of methanol can be added to the eluent.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.

  • Elute the column with the solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific substrates and reaction conditions used.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001275-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O110880-90
3-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)THF/H₂O801665-75

Table 2: Representative Conditions and Yields for Nitro Group Reduction

SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)
4-Phenyl-7-nitroisoindolin-1-oneFe/NH₄ClEtOH/H₂O80485-95
4-(4-Methoxyphenyl)-7-nitroisoindolin-1-oneSnCl₂·2H₂OEtOAc70680-90
4-(3-Pyridyl)-7-nitroisoindolin-1-oneH₂, Pd/CMeOHRT1290-98

Visualizations

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the DNA damage response. Upon detecting a single-strand break (SSB), PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. Inhibition of PARP1 prevents this recruitment, leading to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutated cancers), these DSBs cannot be efficiently repaired, resulting in cell death.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_dna_damage DNA Damage cluster_parp1_activation PARP1 Activation & PARylation cluster_dna_repair DNA Repair cluster_inhibition PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DSB Double-Strand Break (DSB) PARP1->DSB leads to (if inhibited) XRCC1 XRCC1 Complex PAR->XRCC1 recruits Repair SSB Repair XRCC1->Repair facilitates PARPi PARP Inhibitor (e.g., from 4-Bromo-7- nitroisoindolin-1-one) PARPi->PARP1 inhibits Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR-deficient cells

Caption: PARP1-mediated DNA single-strand break repair pathway and the effect of PARP inhibitors.

Experimental Workflow for the Synthesis of a 4-Aryl-7-aminoisoindolin-1-one Derivative

The following workflow diagram outlines the key experimental steps for the synthesis of a 4-aryl-7-aminoisoindolin-1-one derivative starting from this compound.

Experimental_Workflow Start This compound Suzuki_Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki_Coupling Workup_Purification_1 Work-up & Column Chromatography Suzuki_Coupling->Workup_Purification_1 Intermediate_1 4-Aryl-7-nitroisoindolin-1-one Nitro_Reduction Nitro Group Reduction Intermediate_1->Nitro_Reduction Workup_Purification_1->Intermediate_1 Workup_Purification_2 Work-up & Purification Nitro_Reduction->Workup_Purification_2 Final_Product 4-Aryl-7-aminoisoindolin-1-one Workup_Purification_2->Final_Product

References

Troubleshooting & Optimization

Common challenges in the multi-step synthesis of 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromo-7-nitroisoindolin-1-one

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the common challenges encountered during the multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most established route involves a multi-step synthesis beginning with a precursor where the bromine is already in the desired position to ensure correct regiochemistry. A common starting material is 3-bromo-2-methylbenzoic acid. This is converted to the key intermediate, 4-bromoisoindolin-1-one, which is then nitrated to yield the final product. Direct bromination of isoindolin-1-one is generally avoided as it can lead to a mixture of isomers.[1]

Q2: Why is the order of bromination and nitration steps important?

A2: The sequence is crucial for achieving the desired 4-bromo-7-nitro substitution pattern. Starting with the brominated precursor, 4-bromoisoindolin-1-one, allows the existing substituents (the bromine atom and the lactam ring) to direct the incoming nitro group to the C7 position during electrophilic aromatic substitution. Attempting nitration first on an un-brominated ring would lead to a different substitution pattern.

Q3: What are the primary safety concerns during this synthesis?

A3: Key hazards involve the handling of corrosive and reactive reagents.

  • Thionyl chloride (used for acid chloride formation): Highly corrosive and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): A lachrymator and irritant.

  • Nitrating Mixture (Conc. HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Reactions are highly exothermic and require careful temperature control to prevent runaway reactions.[2][3] Always add the nitrating acids to the reaction vessel slowly and with efficient cooling.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: A sharp melting point range indicates high purity.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess purity and identify the presence of any impurities or side products.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Step 1: Synthesis of 4-Bromoisoindolin-1-one (Precursor)

Q: My overall yield for the 4-bromoisoindolin-1-one precursor is low. Which step is the most likely cause?

A: Low yield can occur at several stages. The benzylic bromination of the methyl group on the benzoic acid ester and the subsequent cyclization are critical steps.

  • Benzylic Bromination: This reaction, often using NBS and a radical initiator like benzoyl peroxide, can be sluggish. Ensure your initiator is active and the reaction is heated appropriately (e.g., 75-85°C in CCl₄).[4] Incomplete reaction will result in unreacted starting material that will not cyclize.

  • Cyclization: The reaction of the benzylic bromide with ammonia to form the lactam is crucial.[4][5] Ensure an adequate excess of aqueous ammonia is used and that the reaction is stirred efficiently for a sufficient duration (e.g., 18 hours) to allow for complete conversion.[4][5]

Q: I am having trouble with the benzylic bromination step, resulting in multiple products or low conversion.

A: This is a common challenge in radical reactions.

  • Problem: Low Conversion.

    • Solution: Check the purity and age of your NBS and radical initiator (e.g., benzoyl peroxide or AIBN). Ensure the solvent (e.g., carbon tetrachloride) is anhydrous.

  • Problem: Multiple Bromination Products.

    • Solution: Avoid using a large excess of NBS. Use a stoichiometry of approximately 1.1 to 1.2 equivalents of NBS relative to your starting ester. Monitor the reaction closely by TLC to stop it once the starting material is consumed.

Step 2: Nitration of 4-Bromoisoindolin-1-one

Q: After nitration, I have a mixture of isomers. How can I improve regioselectivity for the 7-nitro product?

A: The formation of isomers is a key challenge. The primary directing influences are the ortho, para-directing amide group and the ortho, para-directing (but deactivating) bromine atom.

  • Cause: The main side-product is often the 5-nitro isomer. This can occur if the reaction temperature is too high, which reduces selectivity.

  • Solution: Strict temperature control is critical. The reaction should be performed at a low temperature, typically between -5°C and 5°C.[2] The nitrating mixture should be added dropwise to the solution of 4-bromoisoindolin-1-one in concentrated sulfuric acid while vigorously stirring and maintaining the low temperature.

Q: The nitration reaction is very slow or does not go to completion.

A: This can be due to insufficient activation of the electrophile or issues with the reaction medium.

  • Cause: The nitronium ion (NO₂⁺) is the active electrophile, formed from nitric and sulfuric acid.[3][6] If the acids are not sufficiently concentrated (e.g., due to water contamination), the concentration of the nitronium ion will be too low.

  • Solution: Use high-purity, concentrated (98%) sulfuric acid and fuming nitric acid if available. Ensure all glassware is thoroughly dried before use. A slight increase in temperature (e.g., to 5-10°C) towards the end of the reaction can help drive it to completion, but this must be done cautiously to avoid side reactions.

Q: I am observing the formation of di-nitrated byproducts.

A: Over-nitration occurs when the reaction conditions are too harsh.

  • Cause: The first nitro group deactivates the ring, making a second nitration more difficult but not impossible, especially at elevated temperatures or with prolonged reaction times.[2]

  • Solution: Use a controlled amount of nitric acid (1.0 to 1.1 equivalents). Do not let the reaction temperature exceed the recommended range. Quench the reaction by pouring it onto crushed ice as soon as TLC indicates the consumption of the starting material.

Data Presentation

Table 1: Typical Reaction Conditions for Precursor Synthesis (4-Bromoisoindolin-1-one)

Step Key Reagents Solvent Temperature (°C) Typical Time (h)
Esterification 3-bromo-2-methylbenzoic acid, MeOH, H₂SO₄ (cat.) Methanol 90 4
Benzylic Bromination Methyl 3-bromo-2-methylbenzoate, NBS, Benzoyl Peroxide CCl₄ 75 - 85 3 - 4

| Cyclization | Methyl 3-bromo-2-bromomethylbenzoate, aq. NH₃ | THF | 0 - 20 | 18 |

Table 2: Recommended Solvent Systems for Column Chromatography

Compound to Purify Stationary Phase Eluent System (Gradient) Notes
4-Bromoisoindolin-1-one Silica Gel Dichloromethane/Methanol (e.g., 9:1) The product is moderately polar.[4][5]

| this compound | Silica Gel | Hexane/Ethyl Acetate or DCM/Ethyl Acetate | A gradient system is recommended to separate the desired product from less polar starting material and more polar isomers/byproducts. |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoisoindolin-1-one (Adapted from literature procedures[4])

  • Esterification: Suspend 3-bromo-2-methylbenzoic acid (1.0 eq) in methanol (approx. 8.5 mL per gram of acid). At room temperature, slowly add concentrated sulfuric acid (approx. 1.6 mL per gram of acid). Heat the mixture to 90°C and stir for 4 hours. Cool the reaction in an ice bath and quench with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-bromo-2-methylbenzoate.

  • Benzylic Bromination: Dissolve the ester (1.0 eq) in carbon tetrachloride (approx. 12 mL per gram). Add N-bromosuccinimide (1.15 eq) and benzoyl peroxide (0.05 eq). Heat the reaction to 75-85°C and stir for 3-4 hours. After cooling to room temperature, filter off the succinimide byproduct. Concentrate the filtrate and purify by silica gel chromatography (EtOAc/Hexane gradient) to yield methyl 3-bromo-2-bromomethylbenzoate.

  • Cyclization: Dissolve the purified benzylic bromide (1.0 eq) in tetrahydrofuran (THF) (approx. 25 mL per gram) and cool to 0°C. Add 30% aqueous ammonia (approx. 3.6 mL per gram) and stir the mixture at room temperature for 18 hours. Remove the THF under reduced pressure. Partition the residue between ethyl acetate and 2M citric acid. Separate the organic layer, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (DCM/Methanol) to give 4-bromoisoindolin-1-one as a solid.[4][5]

Protocol 2: Nitration of 4-Bromoisoindolin-1-one

  • Add 4-bromoisoindolin-1-one (1.0 eq) to concentrated sulfuric acid (98%, approx. 5 mL per gram) at 0°C in a flask equipped with a magnetic stirrer and a thermometer. Stir until all solid has dissolved.

  • Cool the solution to between -5°C and 0°C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid in a separate, cooled vessel.

  • Add the nitrating mixture dropwise to the solution of the isoindolinone, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization (e.g., from ethanol) or by column chromatography.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Purification A 3-Bromo-2-methylbenzoic acid B Methyl 3-bromo-2-methylbenzoate A->B MeOH, H₂SO₄ C Methyl 3-bromo-2-bromomethylbenzoate B->C NBS, BPO D 4-Bromoisoindolin-1-one C->D aq. NH₃, THF E This compound D->E HNO₃, H₂SO₄ F Purified Product E->F Chromatography / Recrystallization

Caption: Overall workflow for the synthesis of this compound.

G Start Problem: Low yield or mixture of isomers in nitration step CheckTemp Was reaction temperature maintained at 0-5°C? Start->CheckTemp CheckReagents Are HNO₃ and H₂SO₄ concentrated and anhydrous? CheckTemp->CheckReagents Yes Sol_Temp Solution: Improve cooling, add nitrating mix slower. CheckTemp->Sol_Temp No CheckStoich Was HNO₃ stoichiometry close to 1.05 equivalents? CheckReagents->CheckStoich Yes Sol_Reagents Solution: Use fresh, high-purity concentrated acids. CheckReagents->Sol_Reagents No Sol_Stoich Solution: Recalculate and use precise amount of nitric acid. CheckStoich->Sol_Stoich No Purify Action: Purify mixture using column chromatography. CheckStoich->Purify Yes

Caption: Troubleshooting decision tree for the nitration step.

Caption: Directing effects in the nitration of 4-bromoisoindolin-1-one.

References

How to optimize reaction conditions for aromatic nitration of isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aromatic nitration of isoindolinones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the typical reagents used for the aromatic nitration of isoindolinones?

A1: The most common method for aromatic nitration is electrophilic aromatic substitution (SEAr) using "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the reactive nitronium ion ([NO₂]⁺).[1] Alternative nitrating agents that can be employed include dinitrogen pentoxide (N₂O₅), which is considered an effective and eco-friendly option.[2]

Q2: What is the primary role of sulfuric acid in the nitration of isoindolinones?

A2: Sulfuric acid is a stronger acid than nitric acid and serves to protonate the nitric acid. This leads to the formation of a good leaving group (water) and the subsequent generation of the highly electrophilic nitronium ion ([NO₂]⁺), which is the active species that reacts with the aromatic ring of the isoindolinone.[3]

Q3: How can I control the regioselectivity of the nitration on the isoindolinone ring?

A3: The regioselectivity of nitration is influenced by the existing substituents on the aromatic ring of the isoindolinone. The lactam portion of the isoindolinone ring and any N-substituents will direct the position of nitration. For unsubstituted isoindolinones, the directing effects of the fused ring system will determine the position of electrophilic attack. The use of specific catalysts, such as certain acidic ionic liquids with N₂O₅, has been shown to improve para-selectivity for some aromatic compounds.[4]

Q4: I am observing the formation of multiple nitrated products. How can I favor mono-nitration?

A4: The formation of di- or poly-nitrated products occurs when the reaction conditions are too harsh or when the reaction is allowed to proceed for too long. To favor mono-nitration, consider the following adjustments:

  • Lowering the reaction temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

  • Controlling stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess, to minimize over-nitration.

  • Milder nitrating agents: Explore the use of alternative, milder nitrating agents.

Q5: Are there any alternatives to the traditional mixed acid (HNO₃/H₂SO₄) method?

A5: Yes, several alternative nitrating systems have been developed to offer milder reaction conditions or improved selectivity. These include:

  • Dinitrogen pentoxide (N₂O₅): An effective and more environmentally friendly nitrating agent.[2]

  • Nitrating agents in ionic liquids: Can offer improved regioselectivity.[4]

  • Triflyl nitrate (TfONO₂) and trifluoroacetyl nitrate (CF₃CO₂NO₂): Powerful electrophilic nitrating reagents.[5]

  • Nitric acid in acetic anhydride: Another common alternative.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion to the desired nitro-isoindolinone. 1. Insufficiently activated nitrating agent.2. Reaction temperature is too low.3. Deactivating substituents on the isoindolinone ring.1. Ensure the use of concentrated acids. The presence of water can inhibit the formation of the nitronium ion.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.3. For deactivated substrates, harsher conditions such as increased temperature or the use of a stronger nitrating system (e.g., fuming nitric acid) may be necessary.
Formation of a dark, tar-like reaction mixture and low yield of the purified product. 1. Oxidation of the starting material or product.2. Over-nitration leading to decomposition.3. Reaction temperature is too high.1. Maintain a low temperature during the addition of the nitrating agent.[7]2. Use a slight molar excess of the nitrating agent.[7]3. Shorten the reaction time and quench the reaction as soon as the starting material is consumed.[7]
The product does not precipitate upon quenching the reaction with water. The nitro-isoindolinone is soluble in the acidic aqueous mixture or is an oil at the quenching temperature.Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane to isolate the product from the aqueous layer.[7]
Difficulty in separating regioisomers (e.g., ortho- and para-isomers). Isomers have very similar polarities.1. Column Chromatography: This is the most effective method. Careful optimization of the eluent system is crucial.[7]2. Fractional Recrystallization: If the product is solid, this method can be attempted if the isomers have different solubilities in a specific solvent system.[7]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 2-bromomethyl-3-nitro-benzoic acid methyl ester (An Intermediate for Nitroisoindolinones)

This protocol is adapted from a patented synthesis of nitroisoindolinone compounds.[8]

Materials:

  • 2-methyl-3-nitrobenzoic acid methyl ester

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride

  • Methanol

  • Ammonia-containing alcohol solution

Procedure:

Step 1: Bromination

  • In a reaction vessel, combine 2-methyl-3-nitrobenzoic acid methyl ester (0.18 mol), NBS (0.2 mol), and BPO (0.018 mol) in 350 mL of carbon tetrachloride.[8]

  • Heat the mixture at reflux (75°C) for 12 hours.[8]

  • After the reaction is complete, cool the mixture to 30°C.[8]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[8]

  • Recrystallize the crude product from ether to obtain 2-bromomethyl-3-nitro-benzoic acid methyl ester.[8]

Step 2: Cyclization to form Nitroisoindolinone

  • Dissolve the 2-bromomethyl-3-nitro-benzoic acid methyl ester from the previous step in methanol.

  • Add an ammonia-containing alcohol solution to the mixture.

  • Stir the reaction at a controlled temperature until the cyclization is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove 70-80% of the methanol.[8]

  • Filter the resulting precipitate under reduced pressure.[8]

  • Wash the filter cake twice with methanol.[8]

  • Dry the filter cake at 40-45°C to obtain the target nitroisoindolinone product.[8]

Quantitative Data Summary

Reactant Intermediate Final Product Yield Purity Reference
2-methyl-3-nitrobenzoic acid methyl ester2-bromomethyl-3-nitro-benzoic acid methyl esterNitroisoindolinone55% (intermediate)97% (intermediate)[8]
2-bromomethyl-3-nitro-benzoic acid methyl ester-Nitroisoindolinone50-60% (final)95-98% (final)[8]

Visualizations

General Workflow for Aromatic Nitration of Isoindolinone Precursors

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification cluster_end Final Product Start Isoindolinone Precursor (e.g., 2-methyl-3-nitrobenzoic acid methyl ester) Nitration Nitration Reaction (or Bromination of precursor) Start->Nitration Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or NBS/BPO for precursor) Reagents->Nitration Quenching Quenching (e.g., with ice water) Nitration->Quenching Isolation Isolation Quenching->Isolation Purification Purification (e.g., Recrystallization or Column Chromatography) Isolation->Purification Product Nitro-substituted Isoindolinone Purification->Product

Caption: General experimental workflow for the synthesis of nitro-substituted isoindolinones.

Troubleshooting Logic for Low Yield in Isoindolinone Nitration

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of Nitro-isoindolinone Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (Oxidation/Decomposition) Start->Cause2 Cause3 Product Loss During Work-up Start->Cause3 Sol1 Increase Temperature or Use Stronger Nitrating Agent Cause1->Sol1 Sol2 Lower Temperature, Control Stoichiometry, Reduce Reaction Time Cause2->Sol2 Sol3 Optimize Quenching and Extraction Procedures Cause3->Sol3

Caption: Troubleshooting flowchart for addressing low yields in isoindolinone nitration.

References

Strategies for Optimizing the Chemical Yield of 4-Bromo-7-nitroisoindolin-1-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chemical yield of 4-Bromo-7-nitroisoindolin-1-one. This key intermediate is crucial in the synthesis of various bioactive molecules, and optimizing its production is a common challenge.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-stage process. First, 4-bromoisoindolin-1-one is synthesized, typically starting from 3-bromo-2-methylbenzoic acid. This precursor then undergoes electrophilic nitration to introduce the nitro group at the 7-position of the isoindolinone core.

Q2: What are the key factors influencing the yield of the final product?

A2: The overall yield is dependent on the efficiency of both the synthesis of the 4-bromoisoindolin-1-one intermediate and the subsequent nitration step. Key factors include the purity of starting materials, precise control of reaction conditions (temperature, reaction time), the choice of reagents and solvents, and effective purification methods.

Q3: What is the expected regioselectivity of the nitration of 4-bromoisoindolin-1-one?

A3: The nitration of 4-bromoisoindolin-1-one is expected to be highly regioselective, yielding the 7-nitro isomer as the major product. This is due to the directing effects of the substituents on the aromatic ring. The bromine atom at the 4-position is an ortho-, para-director, while the acylamino group of the lactam ring is a meta-director. The cumulative effect of these groups strongly favors electrophilic attack at the 7-position.

Q4: What are the most common side products in this synthesis?

A4: In the synthesis of the 4-bromoisoindolin-1-one intermediate, potential side products include other brominated isomers if direct bromination of isoindolin-1-one is attempted. During the nitration step, the formation of other nitro-isomers, such as 4-bromo-5-nitroisoindolin-1-one, is possible, although the 7-nitro isomer is the thermodynamically favored product. Dinitration can also occur under harsh reaction conditions.

Q5: How can I purify the final product effectively?

A5: Column chromatography is a common and effective method for purifying this compound. A silica gel stationary phase with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, is typically employed. Recrystallization from a suitable solvent can also be used for further purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 4-Bromoisoindolin-1-one
Potential Cause Recommended Solution
Incomplete reaction in the initial steps (acid chloride or ester formation).Ensure the use of fresh thionyl chloride for acid chloride formation. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete conversion before proceeding to the next step.
Inefficient benzylic bromination.Use a reliable source of N-bromosuccinimide (NBS) and a suitable radical initiator like benzoyl peroxide. Ensure the reaction is carried out under anhydrous conditions and with appropriate light initiation if required.
Poor cyclization to the lactam.Ensure the complete removal of any excess reagents from the previous steps. Use a sufficient excess of ammonia and allow for adequate reaction time. The reaction temperature for the cyclization is also a critical parameter to optimize.
Loss of product during workup and purification.Minimize the number of transfer steps. During liquid-liquid extraction, ensure proper phase separation to avoid loss of the organic layer. When performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery.[1]
Problem 2: Low Yield and/or Poor Selectivity in the Nitration of 4-Bromoisoindolin-1-one
Potential Cause Recommended Solution
Inappropriate nitrating agent or conditions.A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The ratio of these acids and the reaction temperature are critical. Start with a low temperature (e.g., 0 °C) and slowly warm up to control the exothermic reaction.
Formation of multiple nitro-isomers.To favor the formation of the 7-nitro isomer, maintain a lower reaction temperature. The directing effects of the substituents are more pronounced at lower temperatures.
Dinitration of the aromatic ring.Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent dropwise to a solution of the substrate can help to control the reaction and prevent over-nitration. Monitor the reaction closely by TLC.
Degradation of the starting material or product.The strong acidic conditions can lead to degradation. Ensure the reaction time is not unnecessarily long. Once the reaction is complete, quench it promptly by pouring the reaction mixture onto ice.

Experimental Protocols

Synthesis of 4-Bromoisoindolin-1-one

A well-established method for the synthesis of 4-bromoisoindolin-1-one begins with 3-bromo-2-methylbenzoic acid.[2]

Step 1: Methyl 3-bromo-2-methylbenzoate

  • Suspend 3-bromo-2-methylbenzoic acid in methanol.

  • Slowly add concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Cool the reaction, quench with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Methyl 3-bromo-2-(bromomethyl)benzoate

  • Dissolve methyl 3-bromo-2-methylbenzoate in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate and purify the product by column chromatography.

Step 3: 4-Bromoisoindolin-1-one

  • Dissolve methyl 3-bromo-2-(bromomethyl)benzoate in a solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add aqueous ammonia.

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a weak acid (e.g., citric acid solution).

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield 4-bromoisoindolin-1-one. A yield of approximately 80% can be expected for this step.[2]

Nitration of 4-Bromoisoindolin-1-one to this compound

This protocol is a representative procedure based on standard nitration methods for deactivated aromatic systems.

  • To a cooled (0 °C) and stirred solution of concentrated sulfuric acid, slowly add 4-bromoisoindolin-1-one in portions, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, keeping the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-Bromoisoindolin-1-one

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
13-Bromo-2-methylbenzoic acidMethanol, H₂SO₄MethanolReflux4-6>95
2Methyl 3-bromo-2-methylbenzoateNBS, Benzoyl peroxideCCl₄Reflux3-485-95
3Methyl 3-bromo-2-(bromomethyl)benzoateAqueous AmmoniaTHF0 to RT12-18~80[2]

Table 2: Troubleshooting Guide for Nitration - Expected Outcomes with Varying Conditions

Parameter VariedConditionExpected Major ProductPotential Side ProductsImpact on Yield
Temperature0-5 °CThis compoundMinor amounts of 5-nitro isomerOptimal yield of desired product
Temperature> 25 °CThis compoundIncreased amounts of 5-nitro isomer, dinitrated productsDecreased yield due to side reactions and potential degradation
Nitrating AgentStoichiometricThis compoundMinimalHigh
Nitrating AgentLarge ExcessThis compoundSignificant dinitrationLower yield of desired product
Reaction TimeOptimal (TLC monitored)This compoundMinimalHigh
Reaction TimeExtendedThis compoundIncreased side products and degradationDecreased yield

Visualizations

Synthesis_Workflow cluster_0 Synthesis of 4-Bromoisoindolin-1-one cluster_1 Nitration 3-Bromo-2-methylbenzoic_acid 3-Bromo-2-methylbenzoic acid Methyl_ester Methyl 3-bromo-2-methylbenzoate 3-Bromo-2-methylbenzoic_acid->Methyl_ester MeOH, H₂SO₄ Bromomethyl_ester Methyl 3-bromo-2-(bromomethyl)benzoate Methyl_ester->Bromomethyl_ester NBS, BPO 4-Bromoisoindolin-1-one 4-Bromoisoindolin-1-one Bromomethyl_ester->4-Bromoisoindolin-1-one aq. NH₃ Nitration_step Nitration 4-Bromoisoindolin-1-one->Nitration_step Final_Product This compound Nitration_step->Final_Product HNO₃, H₂SO₄

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Check_Purity Check Purity of 4-Bromoisoindolin-1-one Start->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity Repurify Repurify Intermediate Low_Purity->Repurify Yes High_Purity High Purity Low_Purity->High_Purity No Analyze_Nitration Analyze Nitration Step Repurify->Analyze_Nitration High_Purity->Analyze_Nitration Check_Conditions Check Reaction Conditions (Temp, Time, Reagents) Analyze_Nitration->Check_Conditions Check_Workup Check Workup & Purification Analyze_Nitration->Check_Workup Optimize Optimize Conditions Check_Conditions->Optimize Improve_Workup Improve Workup Technique Check_Workup->Improve_Workup

Caption: Troubleshooting workflow for low yield.

Directing_Effects Isoindolinone_Core 4-Bromoisoindolin-1-one Bromo_Group 4-Bromo Group (ortho-, para-director) Isoindolinone_Core->Bromo_Group Acylamino_Group Acylamino Group (meta-director) Isoindolinone_Core->Acylamino_Group Position_7 Position 7 (Favored) Bromo_Group->Position_7 para Position_5 Position 5 (Less Favored) Bromo_Group->Position_5 ortho Acylamino_Group->Position_7 Position_6 Position 6 (Disfavored) Acylamino_Group->Position_6 meta

Caption: Directing effects on nitration regioselectivity.

References

Identifying and minimizing side products in isoindolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of isoindolinones. Our goal is to help you identify and minimize the formation of side products in your reactions, leading to higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoindolinones, and what are their general advantages and disadvantages?

A1: Several common synthetic routes are employed for isoindolinone synthesis, each with its own set of advantages and challenges:

  • Transition-Metal-Catalyzed Reactions: Methods involving palladium, copper, or iridium catalysts are widely used for their efficiency and functional group tolerance.[1][2] Palladium-catalyzed C-H carbonylation of benzylamines is a popular choice.[1] Copper-catalyzed intramolecular C-H amination of 2-alkyl-N-substituted benzamides offers an alternative route.[1] While often providing high yields, these methods can be sensitive to catalyst choice, ligands, and reaction conditions, and may require careful optimization to minimize side reactions.[3]

  • Reductive Amination: The reaction of 2-formylbenzoic acid or 2-carboxybenzaldehyde with primary amines followed by in situ reduction is a straightforward and often high-yielding method.[1] This approach is advantageous due to the ready availability of starting materials. However, incomplete imine formation or reduction can lead to impurities.

  • Mumm Rearrangement: This rearrangement of an acyl imidate can be a key step in certain multicomponent reactions leading to isoindolinones. While efficient, the formation of the necessary precursor can sometimes be challenging and may lead to alternative, undesired rearrangement products.

  • Other Methods: Catalyst-free, three-component reactions in water have been developed as an environmentally friendly option.[1] Electrochemical reduction of cyclic imides also provides a controllable route to isoindolinones.[1]

Q2: I'm observing a low yield in my isoindolinone synthesis. What are the likely causes?

A2: Low yields are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. The nature of these side products will depend on the specific synthetic route employed.

  • Product Degradation: The isoindolinone product itself might be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

  • Poor Quality of Reagents: The purity of starting materials, solvents, and catalysts is critical. Impurities can inhibit the reaction or lead to the formation of unwanted byproducts.

Q3: How can I effectively purify my isoindolinone product from reaction impurities?

A3: Purification of isoindolinones can often be achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying isoindolinones. A range of solvent systems, typically mixtures of hexane and ethyl acetate, can be used to achieve separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to remove minor impurities.

  • Acid-Base Extraction: If the isoindolinone or impurities have acidic or basic functional groups, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for separation.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during isoindolinone synthesis, categorized by the synthetic method.

Palladium-Catalyzed Carbonylative Cyclization

This method often involves the reaction of an o-halobenzamide or a related precursor with a carbon monoxide source.

Problem: Formation of Non-Carbonylated Side Products

Side Product Plausible Cause Troubleshooting Strategy
Biaryl compoundsInefficient CO insertion into the Pd-aryl intermediate, leading to a competing cross-coupling reaction.Increase CO pressure. Optimize the ligand and solvent system. Some ligands are more effective at promoting carbonylation over competing pathways.
Dehalogenated starting materialReductive dehalogenation of the starting material by the palladium catalyst in the presence of a hydride source.Ensure anhydrous and deoxygenated reaction conditions. The choice of base can also influence this side reaction.

Quantitative Data: Effect of Ligand on Product Distribution

Ligand Yield of Isoindolinone (%) Yield of Biaryl Side Product (%)
Ligand A8510
Ligand B6035
No Ligand1570

Note: This is representative data; actual results will vary depending on the specific substrates and reaction conditions.

Copper-Catalyzed Intramolecular C-H Amination

This method typically involves the cyclization of a 2-alkyl-N-substituted benzamide.

Problem: Competing Oxidation or Dimerization

Side Product Plausible Cause Troubleshooting Strategy
Oxidized starting material (e.g., conversion of a methyl group to a carboxylic acid)Over-oxidation by the oxidant used in the reaction.Use a milder oxidant or a stoichiometric amount of the oxidant. Optimize the reaction time to avoid prolonged exposure to oxidizing conditions.
Dimeric byproductsIntermolecular C-H amination competing with the desired intramolecular cyclization.Run the reaction at a lower concentration to favor the intramolecular pathway. The choice of directing group on the nitrogen can also influence the selectivity.
Reductive Amination from 2-Formylbenzoic Acid

This is a two-step, one-pot reaction involving imine formation and subsequent reduction.

Problem: Incomplete Reaction and Side Product Formation

Side Product Plausible Cause Troubleshooting Strategy
Unreacted 2-formylbenzoic acidInefficient imine formation.Use a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. A catalytic amount of acid can also promote imine formation.
Imine intermediateIncomplete reduction of the imine.Increase the amount of reducing agent (e.g., NaBH₄, NaBH₃CN). Ensure the reducing agent is active. The pH of the reaction can affect the rate of reduction.
Phthalide byproductIntramolecular cyclization of 2-formylbenzoic acid, competing with imine formation.Optimize the reaction conditions (e.g., temperature, order of addition of reagents) to favor imine formation.

Quantitative Data: Effect of Reducing Agent on Product Distribution

Reducing Agent Yield of Isoindolinone (%) Yield of Imine Intermediate (%) Yield of Phthalide Byproduct (%)
NaBH₄9055
NaBH₃CN95<23

Note: This is representative data; actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines[4]

This protocol utilizes benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, avoiding the need for hazardous carbon monoxide gas.

Materials:

  • Benzylamine substrate (1.0 equiv)

  • PdCl₂ (5 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • Benzene-1,3,5-triyl triformate (TFBen) (1.0 equiv)

  • Toluene/DMSO (4:1 v/v)

Procedure:

  • To a dry reaction vessel, add the benzylamine substrate, PdCl₂, Cu(OAc)₂, and TFBen.

  • Add the toluene/DMSO solvent mixture.

  • Seal the vessel and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting:

  • Low yield: Ensure all reagents and solvents are anhydrous. The catalyst activity is crucial; use a fresh, high-quality palladium source.

  • Formation of non-carbonylated byproducts: If byproducts from oxidative coupling are observed, try adjusting the reaction temperature or the ratio of oxidant.

Protocol 2: Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation[5]

This method provides N-arylsulfonyl-1-arylisoindolinones, which can be subsequently deprotected.

Materials:

  • 2-Benzyl-N-tosylbenzamide substrate (1.0 equiv)

  • Cu(OTf)₂ (20 mol%)

  • PhI(OAc)₂ (2.0 equiv)

  • Chlorobenzene/Acetic acid (4:1 v/v)

Procedure:

  • To a reaction vessel, add the 2-benzyl-N-tosylbenzamide substrate and Cu(OTf)₂.

  • Add the chlorobenzene/acetic acid solvent mixture.

  • Add PhI(OAc)₂ as the oxidant.

  • Stir the reaction mixture at the desired temperature (optimization may be required).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting:

  • Slow reaction: The rate-determining step may be the oxidation of a copper π-arene intermediate. Ensure the oxidant is fresh and added in the correct stoichiometry.

  • Low selectivity: If multiple C-H bonds are available for amination, the selectivity may be an issue. Modifying the directing group or the ligand on the copper catalyst could improve selectivity.

Protocol 3: Reductive Amination of 2-Carboxybenzaldehyde[1]

This protocol describes the synthesis of N-substituted isoindolinones in a one-pot procedure.

Materials:

  • 2-Carboxybenzaldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Pt nanowires (catalyst) or other suitable reducing agent system

  • H₂ (1 bar) or a chemical hydride source

  • Solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, dissolve 2-carboxybenzaldehyde and the primary amine in the chosen solvent.

  • Add the platinum nanowire catalyst.

  • Pressurize the vessel with hydrogen gas (1 bar) or add the chemical hydride source.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting:

  • Presence of imine intermediate: If the imine is still present in the final product, increase the reaction time or the amount of reducing agent.

  • Formation of phthalide byproduct: To minimize the formation of the phthalide, ensure the amine is added before or concurrently with the conditions that promote cyclization. Running the reaction at a lower temperature may also favor imine formation.

Visualization of Workflows and Pathways

Troubleshooting Workflow for Low Yield in Isoindolinone Synthesis

LowYieldTroubleshooting start Low Yield Observed check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed check_sm->sm_consumed Yes sm_not_consumed Starting Material Not Consumed check_sm->sm_not_consumed No check_side_products Significant Side Products Observed? sm_consumed->check_side_products incomplete_reaction Incomplete Reaction sm_not_consumed->incomplete_reaction side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No identify_side_products Identify Side Products (NMR, MS) side_products_yes->identify_side_products product_degradation Product Degradation Likely side_products_no->product_degradation optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Catalyst/Ligand identify_side_products->optimize_conditions milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time product_degradation->milder_conditions increase_time_temp Increase Reaction Time/Temperature Check Catalyst Activity incomplete_reaction->increase_time_temp

Caption: A logical workflow for troubleshooting low yields in isoindolinone synthesis.

General Reaction Pathway for Reductive Amination

ReductiveAmination cluster_reactants Reactants 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Imine_Intermediate Imine Intermediate 2-Formylbenzoic_Acid->Imine_Intermediate + Amine - H2O Phthalide_Byproduct Phthalide Byproduct 2-Formylbenzoic_Acid->Phthalide_Byproduct Intramolecular Cyclization Primary_Amine Primary Amine Primary_Amine->Imine_Intermediate Isoindolinone Isoindolinone Product Imine_Intermediate->Isoindolinone Reduction

Caption: Reaction pathway for isoindolinone synthesis via reductive amination, highlighting a potential side reaction.

References

Achieving regioselectivity in the synthesis of 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for achieving regioselectivity in the synthesis of 4-Bromo-7-nitroisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for achieving regioselectivity in the synthesis of this compound?

A1: The most effective strategy for the regioselective synthesis of this compound is a two-step process. First, the precursor 4-bromoisoindolin-1-one is synthesized. This is followed by a regioselective nitration of the 4-bromoisoindolin-1-one to introduce the nitro group at the C-7 position. Starting with the brominated precursor is crucial for controlling the final substitution pattern.[1]

Q2: Why is direct bromination of isoindolin-1-one not recommended for preparing the precursor?

A2: Direct bromination of the parent isoindolin-1-one often results in a mixture of isomeric products, making it difficult to isolate the desired 4-bromo isomer in high purity and yield. A more controlled and reliable approach is to start from a precursor where the bromine atom is already in the correct position, such as 3-bromo-2-methylbenzoic acid.

Q3: What are the key factors influencing regioselectivity during the nitration of 4-bromoisoindolin-1-one?

A3: The regioselectivity of the nitration is primarily governed by the directing effects of the existing substituents on the isoindolin-1-one ring: the bromo group and the lactam functionality. The bromine at the C-4 position is an ortho-, para-directing deactivator. The lactam ring's amide group can also influence the position of electrophilic attack. The interplay of these electronic effects, along with steric hindrance, will determine the preferred position for nitration.

Q4: What are the potential isomeric byproducts during the nitration of 4-bromoisoindolin-1-one?

A4: Besides the desired this compound, other possible isomers that could be formed include 4-bromo-5-nitroisoindolin-1-one and 4-bromo-6-nitroisoindolin-1-one. The formation of these isomers will depend on the specific reaction conditions used for nitration.

Q5: How can the different nitro-isomers be separated and characterized?

A5: The separation of nitro-isomers can typically be achieved using column chromatography on silica gel, taking advantage of differences in polarity between the isomers. Characterization of the individual isomers is commonly performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), which can distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons.

Troubleshooting Guides

Problem 1: Low Yield of 4-Bromoisoindolin-1-one Precursor
Potential Cause Troubleshooting Steps
Incomplete reaction of 3-bromo-2-bromomethyl-benzoic acid methyl ester with ammonia. - Ensure the aqueous ammonia solution is of the correct concentration (e.g., 30%).- Stir the reaction mixture vigorously at room temperature for the recommended time (e.g., 18 hours) to ensure complete conversion.[2][3]
Loss of product during workup. - During the extraction with ethyl acetate, ensure complete separation of the organic and aqueous layers.- Use a sufficient amount of drying agent (e.g., magnesium sulfate) to remove all water from the organic phase before solvent evaporation.[2][3]
Inefficient purification. - When using flash chromatography, select an appropriate solvent system (e.g., Dichloromethane/Methanol gradient) to achieve good separation of the product from impurities.[2][3]
Problem 2: Poor Regioselectivity in the Nitration of 4-Bromoisoindolin-1-one (Formation of multiple nitro-isomers)
Potential Cause Troubleshooting Steps
Inappropriate nitrating agent or reaction conditions. - The choice of nitrating agent (e.g., nitric acid/sulfuric acid, potassium nitrate/sulfuric acid) and reaction temperature can significantly influence the isomer distribution. Mild nitrating conditions are often preferred to enhance selectivity.- Carefully control the reaction temperature, as higher temperatures can lead to decreased selectivity and the formation of undesired isomers.
Steric hindrance. - While electronic effects are primary, steric hindrance from the bromine atom at the C-4 position can influence the accessibility of the adjacent C-5 position to the incoming nitro group. This may favor substitution at the less hindered C-7 position.
Complex directing effects of substituents. - The electron-withdrawing inductive effect of the bromine atom deactivates the ring, while the lone pairs on the bromine and the amide nitrogen can direct the incoming electrophile. Understanding the balance of these effects is key. The amide group of the lactam can be protonated under strongly acidic conditions, which would alter its directing effect.
Problem 3: Difficulty in Separating this compound from Isomeric Byproducts
Potential Cause Troubleshooting Steps
Similar polarity of isomers. - Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) may be required for effective separation.- Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation.
Co-crystallization of isomers. - If purification by crystallization is attempted, ensure slow cooling to promote the formation of pure crystals of the desired isomer.- Recrystallization from different solvent systems may be necessary to achieve high purity.

Experimental Protocols

Synthesis of 4-Bromoisoindolin-1-one

This protocol is adapted from a known procedure for the synthesis of 4-bromoisoindolin-1-one.[2][3]

Reaction Scheme:

G reactant 3-bromo-2-bromomethyl-benzoic acid methyl ester product 4-Bromoisoindolin-1-one reactant->product THF, 0°C to RT, 18h reagent 30% aq. Ammonia

Figure 1: Synthesis of 4-Bromoisoindolin-1-one.

Materials and Reagents:

Compound Molecular Weight ( g/mol ) Amount Moles (mmol)
3-bromo-2-bromomethyl-benzoic acid methyl ester308.942.74 g8.87
30% aqueous ammonia17.03 (as NH₃)10 mL-
Tetrahydrofuran (THF)-70 mL-
Ethyl acetate-50 mL-
2M Citric acid-50 mL-
Magnesium sulfate-As needed-
Dichloromethane-As needed-
Methanol-As needed-

Procedure:

  • Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (2.74 g, 8.87 mmol) in tetrahydrofuran (70 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30% aqueous ammonia (10 mL) to the cooled solution.

  • Remove the ice bath and stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

  • Separate the organic layer and dry it over magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate by evaporation under reduced pressure to yield an orange oil.

  • Dissolve the oil in a minimum amount of dichloromethane and purify by flash chromatography on silica gel using a dichloromethane/methanol gradient (e.g., 9:1) to afford 4-bromoisoindolin-1-one as a white solid.

Expected Yield: Approximately 1.5 g (80%).[2][3]

Regioselective Nitration of 4-Bromoisoindolin-1-one (General Guidance)

Conceptual Workflow:

G start 4-Bromoisoindolin-1-one nitration Nitration (e.g., HNO3/H2SO4) start->nitration workup Aqueous Workup & Extraction nitration->workup purification Column Chromatography workup->purification product This compound purification->product isomers Isomeric Byproducts purification->isomers

Figure 2: Conceptual workflow for the nitration of 4-Bromoisoindolin-1-one.

Key Considerations for Achieving 7-Nitro Regioselectivity:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The concentration and ratio of these acids should be carefully controlled.

  • Temperature: The reaction should be performed at a low temperature (e.g., 0-10 °C) to enhance regioselectivity and minimize side reactions.

  • Reaction Time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time that maximizes the formation of the desired product while minimizing the formation of di-nitrated or other byproducts.

  • Solvent: In some cases, using an inert solvent can help to control the reaction rate and improve selectivity.

Data Presentation

Table 1: Synthesis of 4-Bromoisoindolin-1-one Precursor.

Starting Material Reagents Solvent Reaction Time Yield (%) Reference
3-bromo-2-bromomethyl-benzoic acid methyl ester30% aq. NH₃THF18 h80[2][3]

Table 2: Characterization Data for this compound.

Property Value Reference
Molecular Formula C₈H₅BrN₂O₃[1]
Molecular Weight 257.04 g/mol [1]
IUPAC Name 4-bromo-7-nitro-2,3-dihydroisoindol-1-one[1]
CAS Number 765948-99-0[1]

References

Technical Support Center: Purification of Polar Substituted Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar substituted isoindolinone compounds.

Chromatography Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of polar isoindolinones.

Q1: My polar isoindolinone compound shows little to no retention on a C18 column (Reversed-Phase HPLC), eluting at or near the solvent front. How can I improve its retention?

A: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography because of their strong affinity for the polar mobile phase.[1][2] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Note that some modern RP columns are specifically designed to be stable under highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider using an RP column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.[1]

  • Mobile Phase pH Adjustment: For isoindolinones with basic functional groups, operating at a low pH (e.g., 2.5-4) will protonate the analyte. This can sometimes improve retention on certain RP phases and often improves peak shape by suppressing unwanted interactions with residual silanols on the stationary phase.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for compounds that are too polar for RP-HPLC.[3][4] HILIC uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[5][6] In this mode, polar compounds are well-retained.[7]

Q2: I am observing significant peak tailing for my basic isoindolinone compound in RP-HPLC. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1]

Here are some effective solutions:

  • Mobile Phase pH Adjustment: As mentioned above, operating at a low pH can protonate basic analytes and suppress the ionization of acidic silanol groups, which minimizes these unwanted interactions.[1]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[1]

  • Employ a Highly Deactivated/End-capped Column: Use a modern, high-purity silica column with advanced end-capping. These columns have a minimal number of accessible silanol groups, reducing the opportunity for tailing interactions.[1]

Q3: My polar isoindolinone does not move from the baseline (Rf = 0) during normal-phase flash chromatography, even with 100% ethyl acetate. What should I do?

A: This indicates your compound is too polar for the current solvent system and has a very strong affinity for the polar silica gel.[8][9]

  • Use a More Aggressive Solvent System: You need to increase the polarity of your mobile phase. A common strategy is to add methanol to your eluent. For basic compounds that still show poor mobility, a solvent system containing ammonia can be effective. You can prepare a stock solution of 5-10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[8][9]

  • Consider Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is a viable alternative.[9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1][10]

Q4: My isoindolinone appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[9]

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: As mentioned previously, less acidic stationary phases like alumina or bonded phases (diol, amine) are good alternatives.[1]

  • Minimize Contact Time: Run the column slightly faster than usual to minimize the time your compound spends on the stationary phase.

Table 1: Comparison of Chromatography Modes for Polar Isoindolinones
FeatureNormal-Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)Very Polar (e.g., Silica, Amine, Diol)[3][5]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)High Organic (>70%) with Aqueous Buffer[6][7]
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first[7]
Best For Non-polar to moderately polar compoundsNon-polar to moderately polar compoundsVery polar, hydrophilic compounds[5][7]
Troubleshooting Polar compounds stick to baselinePolar compounds have poor retentionRequires careful control of water content

Crystallization Troubleshooting Guide

This section provides solutions for common problems encountered when crystallizing polar isoindolinone compounds.

Q1: My compound is not crystallizing from solution. What steps can I take to induce crystallization?

A: Failure to crystallize is often due to the solution not being supersaturated or the energy barrier for nucleation being too high.[11]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. This can create microscopic imperfections on the glass that serve as nucleation sites.[12]

    • Seeding: Add a single, pure crystal of your compound to the solution. This provides a template for further crystal growth.[12][13]

  • Increase Supersaturation:

    • Evaporate Solvent: Slowly evaporate some of the solvent to increase the compound's concentration.[11][12]

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" in which your compound is insoluble. Add it dropwise until the solution becomes slightly turbid, then add a drop or two of the good solvent to clarify.

  • Lower the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the compound's solubility.[11]

Q2: My compound separates from the solution as an oil instead of a solid ("oiling out"). How can I prevent this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[13][14]

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to make the solution slightly more dilute.[12][13]

  • Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask to slow down the rate of heat loss.

  • Change Solvents: Try a different solvent or solvent system, preferably one with a lower boiling point.[13]

Q3: I am getting a very low yield from my crystallization. How can I improve it?

A: A low yield typically means that a significant amount of your compound remained dissolved in the mother liquor.[13]

  • Minimize Solvent: While avoiding "oiling out," use the minimum amount of hot solvent necessary to fully dissolve your compound. Using excess solvent will lead to a lower recovery.[12]

  • Cool Thoroughly: Ensure the crystallization mixture has been cooled sufficiently (e.g., in an ice bath) for an adequate amount of time before filtration to maximize the precipitation of the solid.

  • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[13]

General FAQs

Q1: What are common impurities I might encounter in my isoindolinone product?

A: Impurities can originate from the synthesis process or subsequent degradation.[15][16]

  • Process-Related Impurities: These include unreacted starting materials, reagents, catalysts (e.g., trace metals like Palladium), and by-products from side reactions.[15]

  • Degradation Impurities: Isoindolinones can be susceptible to hydrolysis or oxidation depending on their substituents and the conditions they are exposed to (e.g., air, light, heat).[16]

  • Residual Solvents: Solvents used in the synthesis or purification may be present in the final product.[16]

Q2: How can I quickly remove baseline impurities if I have a small amount of material and want to avoid a full column?

A: For small-scale purification to remove highly polar or non-polar impurities, a simple filtration through a "plug" of silica is effective.

  • Silica Plug Filtration: Place a small amount of silica gel (or alumina) in a Pasteur pipette or a small funnel over a piece of cotton or glass wool. Elute your compound with a suitable solvent. If your impurities are highly polar and stick to the baseline, eluting with your chromatography solvent will wash your desired compound through while the impurities remain on the plug. This is much faster than running a full column.[9]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is used for purifying acid-sensitive compounds.

  • Prepare the Column: Dry-pack or slurry-pack a flash chromatography column with the required amount of silica gel as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent, but add 1-2% triethylamine (or another suitable base like pyridine).

  • Flush the Column: Pass 2-3 column volumes of this deactivating solvent through the packed column. This neutralizes the acidic silanol sites.

  • Re-equilibrate: Flush the column with 2-3 column volumes of your actual initial elution solvent (without the added base) to remove any excess triethylamine.

  • Load and Elute: The column is now ready. Load your sample and run the chromatography as planned.

Protocol 2: General Method Development for HILIC

This protocol provides a starting point for purifying a highly polar isoindolinone using HILIC.

  • Column Selection: Choose a HILIC column. Common phases include bare silica, amide, or diol. An amide phase is often a good starting point.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a buffered aqueous solution. A common starting point is 10 mM ammonium formate or ammonium acetate in water.

    • Solvent B (Organic): Use HPLC-grade acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent to ensure retention of your polar compound. A typical starting gradient is 95% B to 50% B over 10-15 minutes.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 10-15 column volumes before the first injection. HILIC equilibration can be slow.

  • Optimization:

    • Retention: If retention is too low, increase the starting percentage of acetonitrile. If it's too high, decrease the starting percentage.

    • Selectivity: To change selectivity and improve the separation of closely eluting peaks, you can adjust the buffer concentration, change the pH, or try a different HILIC stationary phase.[5][7]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor RP-HPLC Retention

G start Start: Poor Retention in RP-HPLC q1 Is mobile phase >95% aqueous? start->q1 s1 Increase aqueous content of mobile phase q1->s1 No q2 Is compound ionizable (basic/acidic)? q1->q2 Yes s1->q2 s2 Adjust mobile phase pH to suppress ionization q2->s2 Yes q3 Using standard C18 column? q2->q3 No s2->q3 s3 Switch to polar-embedded or Phenyl-hexyl column q3->s3 Yes s4 Consider HILIC as an alternative method q3->s4 No end_node Problem Solved s3->end_node s4->end_node

Caption: Logic diagram for improving polar compound retention in RP-HPLC.

Diagram 2: Purification Method Selection Guide

G start Start: Crude Isoindolinone Sample q1 Is the major component >90% pure by LCMS/NMR? start->q1 s1 Attempt Crystallization q1->s1 Yes s2 Proceed to Chromatography q1->s2 No q2 Is the compound thermally stable and does it form crystals? s1->q2 q3 Is the compound very polar? s2->q3 q2->s2 No end_cryst Purification by Crystallization q2->end_cryst Yes s3 Use Normal-Phase (with polar modifiers) or Reversed-Phase q3->s3 No s4 Use HILIC or Reversed-Phase q3->s4 Yes

Caption: Decision tree for selecting an initial purification strategy.

Diagram 3: Experimental Workflow for Flash Chromatography

G step1 Step 1: TLC Analysis Develop a solvent system that gives the target compound an Rf of 0.2-0.3 step2 Step 2: Column Packing Slurry pack the column with silica gel in the initial elution solvent step1->step2 step3 Step 3: Sample Loading Dissolve crude sample in minimum solvent and load (or dry load onto silica) step2->step3 step4 Step 4: Elution Run the column isocratically or with a polarity gradient step3->step4 step5 Step 5: Fraction Collection Collect fractions and monitor by TLC to identify pure fractions step4->step5 step6 Step 6: Evaporation Combine pure fractions and remove solvent under reduced pressure step5->step6

Caption: Workflow for purification by flash column chromatography.

References

Assessing the long-term stability of 4-Bromo-7-nitroisoindolin-1-one for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 4-Bromo-7-nitroisoindolin-1-one during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, based on the stability of structurally similar compounds, the following conditions are recommended:

  • Temperature: For long-term storage, a temperature of -20°C is advisable.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Room temperature storage should be avoided for extended periods.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a secure cap.[1][3][4]

Q2: What are the potential signs of degradation of this compound?

Degradation of the compound may be indicated by:

  • Change in physical appearance: A noticeable change in color (e.g., darkening) or texture (e.g., clumping) of the solid material.

  • Decreased purity: As determined by analytical methods such as HPLC or LC-MS.

  • Inconsistent experimental results: Unexpected outcomes or decreased potency in biological assays.

Q3: What are the known incompatibilities for this compound?

Avoid storing the compound with or exposing it to:

  • Strong oxidizing agents: These can react with the nitro group or other parts of the molecule.[3][5]

  • Strong bases: Bases can potentially hydrolyze the lactam ring or participate in other reactions.[3]

  • Excessive heat: High temperatures can accelerate decomposition.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent assay results. Degradation of the compound leading to lower active concentration.1. Verify the purity of your current stock using the HPLC protocol below.2. If purity is compromised, use a fresh, unopened vial of the compound.3. Review storage conditions to ensure they align with the recommendations.
Visible change in the compound's color or texture. Potential decomposition due to exposure to light, moisture, or elevated temperatures.1. Do not use the material for experiments.2. Segregate the affected vial and assess its purity if necessary for investigation.3. Dispose of the degraded material according to your institution's safety guidelines.
Gradual loss of potency over time in a stock solution. Instability of the compound in the chosen solvent.1. Perform a time-course stability study of the compound in your solvent of choice.2. If instability is confirmed, prepare fresh solutions immediately before each experiment.3. Consider alternative compatible solvents.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., Acetonitrile or DMSO) and dilute as necessary.

Data Interpretation: The purity can be calculated based on the area of the main peak relative to the total peak area. The appearance of new peaks over time indicates degradation.

Visualizations

Troubleshooting Workflow for Compound Stability

start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage assess_purity Assess Purity via HPLC check_storage->assess_purity is_pure Purity > 95%? assess_purity->is_pure investigate_degradation Investigate Degradation Products (LC-MS) assess_purity->investigate_degradation continue_use Continue Use, Re-evaluate Assay Parameters is_pure->continue_use Yes new_stock Use a Fresh Stock of the Compound is_pure->new_stock No dispose Dispose of Degraded Stock new_stock->dispose

Caption: Workflow for troubleshooting stability issues of this compound.

Potential Degradation Pathway

parent This compound hydrolysis Hydrolysis (Moisture/Base) parent->hydrolysis H2O / OH- reduction Reduction (Reducing Agents) parent->reduction [H] dehalogenation Dehalogenation (Light/Catalyst) parent->dehalogenation hv hydrolyzed_product Ring-Opened Product hydrolysis->hydrolyzed_product reduced_product 4-Bromo-7-aminoisoindolin-1-one reduction->reduced_product dehalogenated_product 7-Nitroisoindolin-1-one dehalogenation->dehalogenated_product

Caption: Potential degradation pathways for this compound.

References

Characterization of potential impurities from 4-Bromo-7-nitroisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and characterization of 4-Bromo-7-nitroisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic route starts from 3-bromo-2-methylbenzoic acid. The process typically involves four key steps:

  • Esterification: The carboxylic acid is converted to its methyl ester, usually with methanol and a strong acid catalyst like sulfuric acid.

  • Benzylic Bromination: The methyl group is brominated, often using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Cyclization: The resulting 3-bromo-2-(bromomethyl)benzoate is cyclized with ammonia to form the 4-bromoisoindolin-1-one core.[1][2]

  • Nitration: The final step is the regioselective nitration of 4-bromoisoindolin-1-one to introduce the nitro group at the 7-position, typically using a mixture of nitric acid and sulfuric acid.

Q2: What are the most likely impurities to be encountered during this synthesis?

A2: Impurities can arise from starting materials, intermediates, side-reactions, and degradation.[3] The most probable impurities include:

  • Starting Materials and Intermediates: Unreacted 3-bromo-2-methylbenzoic acid, its methyl ester, and 4-bromoisoindolin-1-one.

  • Bromination Side-Products: Di-brominated species at the benzylic position or on the aromatic ring.

  • Nitration Side-Products: Isomeric products such as 4-bromo-5-nitroisoindolin-1-one and 4-bromo-6-nitroisoindolin-1-one, as well as di-nitrated products.

  • Incomplete Cyclization: The corresponding amide from the reaction of the brominated intermediate with ammonia without ring closure.

  • Degradation Products: Hydrolysis of the lactam ring of the final product or intermediates to form the corresponding 2-(aminomethyl)benzoic acid derivative.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. A reversed-phase HPLC method can be used to track the consumption of starting materials and the formation of the product and any impurities.

Q4: What are the recommended purification techniques for the final product?

A4: The final product, this compound, can be purified using column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities to be removed. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Issue 1: Low yield in the benzylic bromination step.

Possible Cause Troubleshooting Step
Inactive radical initiatorUse a fresh batch of benzoyl peroxide or another suitable initiator.
Insufficient light source (if using photochemical initiation)Ensure a consistent and sufficiently powerful light source is used.
Presence of radical scavengersEnsure all reagents and solvents are pure and free from inhibitors.
Incorrect solventCarbon tetrachloride (CCl4) is a classic solvent for this reaction, though less favored now due to toxicity. Other non-polar solvents can be explored.

Issue 2: Formation of multiple spots on TLC after the nitration step.

Possible Cause Troubleshooting Step
Over-nitration (di-nitrated products)Carefully control the reaction temperature, time, and the amount of nitrating agent. Lowering the temperature can increase selectivity.
Formation of isomersThe directing effects of the bromo and lactam groups can lead to isomers. Purification by column chromatography is typically required to separate these.
Degradation of starting material or productEnsure the reaction is not running for an extended period and that the work-up procedure is performed promptly to neutralize the strong acid.

Issue 3: Difficulty in characterizing a specific impurity.

Possible Cause Troubleshooting Step
Insufficient quantity of the impurity for analysisScale up the reaction to generate more of the impurity or use a more sensitive analytical technique like LC-MS/MS.
Co-elution with the main product in HPLCModify the HPLC method by changing the mobile phase composition, gradient, or column chemistry to achieve better separation.
Ambiguous spectral dataUtilize a combination of analytical techniques. For example, high-resolution mass spectrometry (HRMS) can provide the elemental composition, and 2D NMR techniques (COSY, HSQC, HMBC) can help elucidate the structure.

Data Presentation: Potential Impurities

Impurity Name Structure Potential Origin Expected m/z [M+H]⁺ Key ¹H NMR Signals (indicative)
3-Bromo-2-methylbenzoic acidStarting Material214.96 / 216.96Aromatic protons, methyl singlet
4-Bromoisoindolin-1-oneIntermediate211.97 / 213.97Aromatic protons, CH₂ singlet, NH proton
4-Bromo-5-nitroisoindolin-1-oneNitration Side-Product256.96 / 258.96Distinct aromatic proton coupling patterns
4-Bromo-6-nitroisoindolin-1-oneNitration Side-Product256.96 / 258.96Distinct aromatic proton coupling patterns
4,7-Dibromo-isoindolin-1-oneBromination Side-Product290.90 / 292.90 / 294.90Simplified aromatic proton signals
2-(Aminomethyl)-4-bromo-7-nitrobenzoic acidDegradation Product274.97 / 276.97Absence of lactam CH₂ singlet, presence of broad NH₂ and COOH protons

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is for the identification of unknown impurities by determining their mass-to-charge ratio.

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive and negative ESI modes should be evaluated. For nitroaromatic compounds, negative mode can be very informative.[4][5]

  • Scan Range: m/z 100-500.

  • Data Acquisition: Full scan mode to detect all ions. For structural elucidation, tandem MS (MS/MS) can be performed on the ions of interest to observe their fragmentation patterns. Common fragments for nitroaromatics include the loss of NO₂ and NO.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural confirmation of the final product and its impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of the deuterated solvent.

Visualizations

Synthesis_Pathway A 3-Bromo-2-methylbenzoic acid B Methyl 3-bromo-2-methylbenzoate A->B MeOH, H₂SO₄ C Methyl 3-bromo-2-(bromomethyl)benzoate B->C NBS, BPO D 4-Bromoisoindolin-1-one C->D NH₃ E This compound D->E HNO₃, H₂SO₄

Caption: Synthetic pathway for this compound.

Impurity_Formation Main 4-Bromoisoindolin-1-one Target This compound Main->Target Nitration (Desired) Imp1 4-Bromo-5-nitroisoindolin-1-one Main->Imp1 Isomerization Imp2 4-Bromo-6-nitroisoindolin-1-one Main->Imp2 Isomerization Imp3 Di-nitrated Product Main->Imp3 Over-nitration Imp4 Unreacted Starting Material Main->Imp4 Incomplete Reaction

Caption: Potential impurities from the nitration step.

Analytical_Workflow Sample Crude Reaction Mixture TLC TLC Analysis Sample->TLC HPLC HPLC Purity Check Sample->HPLC Purification Column Chromatography / Recrystallization HPLC->Purification Impurity Isolated Impurity HPLC->Impurity Impurity Peak Detected Pure_Product Purified Product Purification->Pure_Product NMR NMR Structural Confirmation Pure_Product->NMR LCMS LC-MS Identification Impurity->LCMS Impurity->NMR

Caption: General workflow for analysis and purification.

References

Technical Support Center: Troubleshooting PARP1 Functional and Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address inconsistencies in PARP1 functional and cellular assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable IC50 values for my PARP1 inhibitor across different experiments?

Inconsistent IC50 values are a common challenge and can arise from several factors:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivity to PARP inhibitors due to their genetic background, particularly the status of DNA repair pathways like Homologous Recombination (HR).[1] For instance, cells with BRCA1/2 mutations are generally more sensitive.[1]

  • Assay-Specific Parameters: The choice of assay (e.g., cytotoxicity, PARP activity, or PARP trapping) can significantly influence the outcome.[1]

  • Experimental Conditions: Factors such as cell density, passage number, and inhibitor incubation time can all contribute to variability.[1][2]

  • Inhibitor Properties: Different PARP inhibitors possess distinct potencies and "trapping efficiencies," which is their ability to lock PARP1 onto DNA, contributing to cytotoxicity.[1]

Q2: What is "PARP trapping," and how does it affect my results?

PARP trapping is a key mechanism of action for many PARP inhibitors. It refers to the stabilization of the PARP1-DNA complex, which prevents the enzyme from detaching after DNA repair. This trapped complex can itself be cytotoxic, especially during DNA replication, leading to collapsed replication forks and cell death.[1] The trapping efficiency varies between different inhibitors and can be a more significant contributor to cytotoxicity than the inhibition of PARP catalytic activity alone.[1]

Q3: Could off-target effects be responsible for the inconsistencies I'm seeing?

Yes, off-target effects are a known consideration for some PARP inhibitors. Certain inhibitors have been shown to interact with other cellular targets, which can lead to unexpected cellular effects and contribute to variability in experimental outcomes.[1] It is crucial to consider the known off-target profile of your specific inhibitor when interpreting results.

Q4: My PARP1 inhibitor shows high potency in a functional (enzymatic) assay but low potency in a cellular assay. What could be the reason?

Several factors can contribute to this discrepancy:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability, leading to a lower intracellular concentration.

  • Drug Efflux: Cancer cells can develop resistance by overexpressing drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the inhibitor from the cell.[3]

  • Cellular Metabolism: The inhibitor may be metabolized into a less active form within the cell.

  • Presence of Cellular Nucleophiles: High concentrations of nucleophiles in the cellular environment can potentially react with and inactivate the inhibitor.

Q5: I am observing resistance to my PARP1 inhibitor in my long-term treated cell line. What are the common mechanisms of resistance?

Resistance to PARP inhibitors can arise through several mechanisms, including:

  • Reversion Mutations: Secondary mutations in BRCA1/2 that restore their function.[2]

  • Restoration of Homologous Recombination (HR): Inactivation of proteins like 53BP1 can partially restore HR function in BRCA1-mutant cells.[3]

  • Increased Drug Efflux: Overexpression of drug efflux pumps reduces the intracellular concentration of the inhibitor.[3]

  • Loss of PARP1 Expression: Decreased expression or loss of PARP1 protein.[4]

  • Stabilization of Replication Forks: Alterations in proteins involved in replication fork protection can confer resistance.[4]

Quantitative Data Summary

ParameterTypical Range/ValueKey Considerations
Cell Seeding Density (96-well plate) 5,000 - 10,000 cells/wellOptimize for linear growth during the assay period.[3]
Inhibitor Incubation Time 24 - 72 hoursVaries depending on the assay and cell line; consistency is key.[1][3]
DMSO Final Concentration < 0.5%High concentrations can be toxic to cells and affect enzyme activity.[5]
Recombinant PARP1 (in vitro assay) 50 ng per reactionAmount may need optimization based on specific activity and assay format.[5]
β-NAD+ Concentration (in vitro assay) 0.5 mMShould be near the Km value for the enzyme for competitive inhibitor studies.[5]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of a PARP1 inhibitor.

Materials:

  • Cells of interest

  • Complete culture medium

  • PARP1 inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.[3]

  • Drug Treatment: Prepare serial dilutions of the PARP1 inhibitor in complete medium. Replace the existing medium with the drug-containing medium.[3]

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[3]

In Vitro PARP1 Chemiluminescent Assay

This assay measures the enzymatic activity of PARP1.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Blocking Buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Microplate luminometer

Procedure:

  • Plate Preparation: Block the histone-coated wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.[6]

  • Inhibitor Preparation: Prepare serial dilutions of the PARP1 inhibitor.

  • Reaction Setup: Add the inhibitor dilutions or vehicle control to the designated wells. Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+. Add the Master Mix to all wells except the blank. Add PARP1 enzyme to all wells except the blank.[6]

  • Incubation: Incubate the plate at room temperature for 1 hour.[6]

  • Detection: Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the plate three times with PBST.[6]

  • Signal Generation: Add the chemiluminescent HRP substrate to each well.[6]

  • Measurement: Immediately measure the chemiluminescence using a microplate reader.[6]

  • Data Analysis: A lower signal indicates higher PARP1 inhibition. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for PARP1 and PAR (Poly-ADP-ribose)

This protocol is for detecting the expression of PARP1 and the level of PARylation.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP1, anti-PAR)

  • HRP-conjugated secondary antibody

  • ECL reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.[7]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[3]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[3]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1 at 1:1000) overnight at 4°C.[3]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[3]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step.[3]

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[3]

Visualizations

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor PARP Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Recruitment & Activation PARP1->PARP1 PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR Catalyzes Histones Histones PARP1->Histones PARylates Trapped_Complex Trapped PARP1-DNA Complex PARP1->Trapped_Complex NAD NAD+ NAD->PARP1 Substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins Recruits PARG PARG PAR->PARG Degraded by DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Mediates Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation Leads to Chromatin_Relaxation->DNA_Repair_Proteins Facilitates Access PARPi PARP Inhibitor PARPi->PARP1 Inhibits Catalytic Activity & Traps on DNA Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapped_Complex->Replication_Fork_Collapse Leads to

Caption: PARP1 signaling pathway in response to DNA damage and the mechanism of PARP inhibitors.

Troubleshooting_Workflow Start Inconsistent Results Observed (e.g., variable IC50) Check_Experimental_Conditions Review Experimental Conditions: - Cell density & passage number - Incubation times - Reagent stability Start->Check_Experimental_Conditions Check_Cell_Line Verify Cell Line Integrity: - Mycoplasma contamination - Genetic drift (authentication) Start->Check_Cell_Line Assay_Optimization Re-optimize Assay Parameters: - Titrate reagents - Check plate edge effects Check_Experimental_Conditions->Assay_Optimization Check_Cell_Line->Assay_Optimization Inhibitor_Issues Investigate Inhibitor: - Purity and stability - Off-target effects - Cellular permeability Assay_Optimization->Inhibitor_Issues Consistent_Results Consistent Results Achieved Assay_Optimization->Consistent_Results If resolved Resistance_Mechanisms Consider Resistance Mechanisms: (for long-term studies) - HR restoration - Drug efflux pumps Inhibitor_Issues->Resistance_Mechanisms Inhibitor_Issues->Consistent_Results If resolved Inconsistent_Results Results Still Inconsistent Resistance_Mechanisms->Inconsistent_Results If problem persists Consult_Literature Consult Literature for Specific Cell Line/Inhibitor Inconsistent_Results->Consult_Literature

Caption: A logical workflow for troubleshooting inconsistent results in PARP1 assays.

References

Technical Support Center: Scaling Up 4-Bromo-7-nitroisoindolin-1-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the key considerations for scaling up the production of 4-Bromo-7-nitroisoindolin-1-one. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 4-bromoisoindolin-1-one. The second stage is the regioselective nitration of this precursor to yield the final product. A common and effective route to the precursor begins with 3-bromo-2-methylbenzoic acid to ensure the correct placement of the bromine atom on the isoindolinone core.[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

The nitration step is the most significant safety concern. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2][3] The use of concentrated nitric and sulfuric acids presents a high risk of severe chemical burns.[4] Additionally, the reaction can produce toxic nitrogen oxide gases.[5] Therefore, meticulous temperature control, appropriate personal protective equipment (PPE), and adequate ventilation are paramount, especially during scale-up.

Q3: How can I monitor the progress of the nitration reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts on a silica gel plate.[6] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[7][8]

Experimental Protocols

Synthesis of 4-Bromoisoindolin-1-one (Precursor)

This protocol is adapted from established methods for synthesizing substituted isoindolinones.[1][2]

Step 1: Esterification of 3-Bromo-2-methylbenzoic acid

  • Suspend 3-bromo-2-methylbenzoic acid in methanol.

  • Slowly add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture.

  • After cooling, neutralize the reaction mixture and extract the methyl 3-bromo-2-methylbenzoate with an organic solvent.

Step 2: Benzylic Bromination

  • Dissolve the methyl 3-bromo-2-methylbenzoate in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Heat the mixture to initiate the bromination of the methyl group.

Step 3: Cyclization to 4-Bromoisoindolin-1-one

  • Dissolve the resulting 3-bromo-2-(bromomethyl)benzoate in a solvent like tetrahydrofuran (THF).

  • Cool the solution and add aqueous ammonia to initiate cyclization.

  • Stir the reaction at room temperature.

  • After the reaction is complete, remove the solvent and purify the product.

Nitration of 4-Bromoisoindolin-1-one (Representative Protocol)
  • In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-bromoisoindolin-1-one to the cold sulfuric acid while maintaining the temperature.

  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of 4-bromoisoindolin-1-one, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry the product.

Data Presentation

Table 1: Reactant and Condition Summary for 4-Bromoisoindolin-1-one Synthesis

StepKey ReactantsSolventCatalyst/ReagentTemperatureTypical Yield
Esterification3-Bromo-2-methylbenzoic acid, MethanolMethanolConc. H₂SO₄RefluxHigh
BrominationMethyl 3-bromo-2-methylbenzoateCarbon TetrachlorideN-Bromosuccinimide, Benzoyl Peroxide75-85 °CModerate to High
CyclizationMethyl 3-bromo-2-(bromomethyl)benzoateTetrahydrofuranAqueous Ammonia0 °C to Room Temp.~80%[1]

Table 2: Proposed Reactant Ratios for Nitration

ReactantMolar Ratio
4-Bromoisoindolin-1-one1.0
Nitric Acid1.0 - 1.2
Sulfuric AcidSufficient quantity to dissolve starting material and act as a catalyst

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield in Precursor Synthesis Incomplete reaction in any of the steps. Loss of product during workup and purification. Side reactions.Ensure anhydrous conditions where necessary. Optimize reaction times and temperatures. Carefully perform extractions and transfers to minimize loss.
Reaction Mixture Turns Dark/Black During Nitration Oxidation of the starting material or product.Maintain a low reaction temperature. Ensure slow, controlled addition of the nitrating mixture.
Formation of Multiple Products (Isomers) in Nitration Lack of regioselectivity. The nitro group may add to other positions on the aromatic ring.Precise temperature control is crucial for regioselectivity. Using a milder nitrating agent could be explored, though this may require optimization.[9][10]
Presence of Dinitro Byproduct Over-nitration due to harsh reaction conditions or excess nitrating agent.[11]Use a stoichiometric amount of nitric acid. Maintain a low reaction temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product Fails to Precipitate After Quenching The product may be soluble in the acidic aqueous mixture, or the concentration is too low.Neutralize the solution carefully with a base to decrease solubility. If the product is still not precipitating, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be performed.[11]
Difficulty in Purifying the Final Product Presence of closely related impurities, such as positional isomers.Recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexane) should be attempted.[12] If recrystallization is ineffective, column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) is recommended.[6]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis: 4-Bromoisoindolin-1-one cluster_final_product Final Product Synthesis 3-Bromo-2-methylbenzoic_acid 3-Bromo-2-methylbenzoic_acid Esterification Esterification 3-Bromo-2-methylbenzoic_acid->Esterification Methanol, H₂SO₄ Methyl_3-bromo-2-methylbenzoate Methyl_3-bromo-2-methylbenzoate Esterification->Methyl_3-bromo-2-methylbenzoate Benzylic_Bromination Benzylic_Bromination Methyl_3-bromo-2-methylbenzoate->Benzylic_Bromination NBS, BPO Methyl_3-bromo-2-(bromomethyl)benzoate Methyl_3-bromo-2-(bromomethyl)benzoate Benzylic_Bromination->Methyl_3-bromo-2-(bromomethyl)benzoate Cyclization Cyclization Methyl_3-bromo-2-(bromomethyl)benzoate->Cyclization Aq. Ammonia 4-Bromoisoindolin-1-one 4-Bromoisoindolin-1-one Cyclization->4-Bromoisoindolin-1-one Nitration Nitration 4-Bromoisoindolin-1-one->Nitration HNO₃, H₂SO₄ This compound This compound Nitration->this compound

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Impure_Product Impure_Product Start->Impure_Product Improve_Workup Minimize Transfer Loss Low_Yield->Improve_Workup Reaction_Stalled Reaction_Stalled Low_Yield->Reaction_Stalled Side_Products Side_Products Impure_Product->Side_Products Check_Reaction_Conditions Optimize Temp/Time End End Check_Reaction_Conditions->End Improve_Workup->End Recrystallize Select Appropriate Solvent Column_Chromatography Optimize Mobile Phase Recrystallize->Column_Chromatography If necessary Recrystallize->End Column_Chromatography->End Reaction_Stalled->Check_Reaction_Conditions Check_Reagent_Purity Check_Reagent_Purity Reaction_Stalled->Check_Reagent_Purity Monitor_by_TLC_HPLC Monitor_by_TLC_HPLC Side_Products->Monitor_by_TLC_HPLC Adjust_Stoichiometry Adjust_Stoichiometry Side_Products->Adjust_Stoichiometry Control_Temperature Control_Temperature Side_Products->Control_Temperature Check_Reagent_Purity->End Monitor_by_TLC_HPLC->Recrystallize Adjust_Stoichiometry->Recrystallize Control_Temperature->Recrystallize

Caption: Troubleshooting decision tree for synthesis optimization.

References

Exploring alternative synthetic pathways to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in adopting safer and more sustainable synthetic methodologies. Our goal is to facilitate the transition from hazardous reagents to greener alternatives by addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of switching to greener synthetic pathways?

A1: Adopting greener synthetic pathways offers numerous benefits, including:

  • Enhanced Safety: Reduces the risks associated with handling carcinogenic, mutagenic, and other hazardous substances, thereby improving laboratory safety for researchers.[1][2]

  • Environmental Protection: Minimizes the generation of hazardous waste and byproducts, preventing pollution at the molecular level.[2][3]

  • Cost-Effectiveness: Can lead to significant cost savings by reducing the need for specialized handling and disposal of hazardous materials, and in some cases, by improving energy efficiency and reaction yields.[2]

  • Sustainability: Utilizes renewable feedstocks and promotes the design of biodegradable products, contributing to a more sustainable chemical industry.[3]

Q2: Where can I find information on selecting safer, alternative reagents and solvents?

A2: Several resources are available to guide the selection of greener alternatives:

  • Solvent Selection Guides: Companies like GlaxoSmithKline (GSK) and Sanofi have developed guides that rank solvents based on their environmental, health, and safety impacts.[4]

  • Green Chemistry Databases and Tools: Resources like the ACS Green Chemistry Institute's Reagent Guides and the DOZN™ tool from Millipore-Sigma can help evaluate the greenness of chemical processes.

  • Published Literature: Journals such as Green Chemistry and ACS Sustainable Chemistry & Engineering are excellent sources for the latest research on greener synthetic methods.

Troubleshooting Guides

This section provides practical advice for common issues encountered when implementing alternative synthetic pathways.

Palladium-Catalyzed Cross-Coupling in Aqueous Media (e.g., Suzuki-Miyaura Coupling)

Issue: Low or inconsistent yields in aqueous Suzuki-Miyaura coupling reactions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility of Reactants While the reaction is in an aqueous medium, organic substrates may have limited solubility. Consider the use of a surfactant or a co-solvent like THF or acetone to improve miscibility. Lecithin and Tween 80 mixtures have shown success in creating stable emulsions for these reactions.[1] Functionalizing substrates with more polar groups can also enhance solubility.[5]
Catalyst Deactivation The palladium catalyst can be sensitive to impurities or side reactions. Ensure all reagents and the water used are of high purity and properly degassed to remove oxygen.[6] Catalyst deactivation can also occur over multiple cycles; consider catalyst loading and the potential for leaching.[7]
Base Incompatibility The choice of base is critical and can be substrate-dependent.[8] For substrates with ester functionalities, strong bases may cause hydrolysis. Consider using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[5][9]
Boronic Acid Decomposition Boronic acids can be unstable and undergo decomposition (deborylation) over time, especially at elevated temperatures.[5][10] Use fresh boronic acids or consider converting them to more stable derivatives like boronate esters.[10]
Inefficient Mixing In multiphase reactions, inefficient stirring can lead to poor mass transfer between the aqueous and organic phases. Ensure vigorous and consistent stirring throughout the reaction. The choice of reaction vessel and stirrer shape can also impact mixing efficiency.[1]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling in Water

This protocol provides a general procedure for a greener Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as Na₂CO₃ (2.5 eq.).[11]

  • Solvent Addition: Add degassed water as the solvent. The concentration is typically in the range of 0.1-0.5 M.

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂ (0.04 mol%).[11] For some substrates, commercially available palladium complexes like Pd(dppf)Cl₂ can be effective.[6]

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC-MS.[1][12]

  • Work-up: Upon completion, the product can often be isolated by simple filtration if it is a solid.[11] Alternatively, extract the reaction mixture with a greener solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Greener Oxidation of Alcohols using Molybdenum Catalysts

Issue: Low conversion or selectivity in the oxidation of alcohols using molybdenum catalysts with H₂O₂.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Catalyst Activity The catalytic activity can be influenced by the ligand coordinated to the molybdenum center. Ensure the catalyst is properly synthesized and characterized. Catalyst loading may also need to be optimized; for challenging substrates, increasing the catalyst loading (e.g., from 0.25% to 1%) may be necessary.[13][14]
Oxidant Decomposition Hydrogen peroxide can decompose, especially at elevated temperatures or in the presence of certain impurities. Use a fresh, stabilized solution of H₂O₂. The rate of addition of H₂O₂ can also be controlled to maintain a steady concentration throughout the reaction.
Substrate Compatibility The reactivity of the alcohol substrate plays a significant role. Activated alcohols, such as benzylic and allylic alcohols, are generally more reactive. For less reactive aliphatic alcohols, longer reaction times or higher temperatures may be required.[15]
Formation of Byproducts Over-oxidation to carboxylic acids can occur, especially with primary alcohols. Monitor the reaction closely and stop it once the starting material is consumed. The choice of solvent can also influence selectivity. In some cases, using air as the oxidant in water can provide high chemoselectivity.[16]
Incomplete Reaction If the reaction stalls, it could be due to catalyst deactivation or consumption of the oxidant. Consider adding a second portion of the catalyst or oxidant.

Experimental Protocol: Molybdenum-Catalyzed Oxidation of Benzyl Alcohol

This protocol outlines a greener method for the oxidation of an activated alcohol.

  • Catalyst Preparation: Prepare the molybdenum(VI) complex catalyst as described in the literature. For example, cis-dioxomolybdenum(VI) complexes with Schiff base ligands have shown good catalytic activity.[17]

  • Reaction Setup: In a reaction vessel, dissolve the molybdenum catalyst in a suitable solvent. For aqueous reactions, a surfactant-based oxomolybdenum complex can be used in water.[16]

  • Reagent Addition: Add the alcohol substrate (e.g., benzyl alcohol) to the catalyst solution.

  • Oxidant Addition: Slowly add the oxidant, such as a 30% aqueous solution of hydrogen peroxide (H₂O₂), to the reaction mixture. The molar ratio of catalyst:substrate:oxidant may need to be optimized, for example, 1:100:300.[13][14] Alternatively, for some catalysts, air can be used as the sole oxidant in water.[16]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. Dry the organic phase and remove the solvent under reduced pressure. Purify the product by column chromatography.

Microwave-Assisted Organic Synthesis (MAOS)

Issue: Inconsistent heating, low yields, or safety concerns during microwave-assisted reactions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The efficiency of microwave heating depends on the dielectric properties of the solvent. Non-polar solvents like hexane or toluene absorb microwaves poorly and are generally unsuitable.[18] Polar solvents are more effective. However, some highly absorbing solvents may lead to rapid and difficult-to-control heating.[12]
Pressure Buildup Heating a reaction in a sealed vessel above the solvent's boiling point will cause a significant pressure increase, which can be a safety hazard.[12][19] Ensure that the reaction vessel is not overfilled and that the pressure limits of the equipment are not exceeded.
Non-uniform Heating In multi-mode microwave ovens, "hot spots" can lead to uneven heating and the formation of byproducts.[3] Using a single-mode microwave reactor can provide more uniform heating. Proper stirring is also crucial for temperature homogeneity.
Reaction Scalability Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves.[20] For larger-scale synthesis, continuous-flow microwave reactors are a more suitable option.
Thermal Runaway Highly exothermic reactions can be dangerous under microwave heating.[18] It is important to have good temperature control and to be aware of the reaction's thermal profile.
Reactions in Ionic Liquids (ILs)

Issue: Difficulty with product isolation, catalyst recycling, or high viscosity when using ionic liquids as solvents.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Product Isolation The low volatility of ionic liquids can make product separation by distillation challenging.[21] Extraction with a suitable organic solvent is a common method for product isolation.[15] For non-polar products, extraction with a non-polar solvent may be effective.
High Viscosity Many ionic liquids are highly viscous, which can hinder mass transfer and reaction rates.[22] Performing the reaction at a higher temperature can reduce the viscosity. The choice of cation and anion in the ionic liquid also affects its viscosity.
Catalyst Recycling While a key advantage of ionic liquids is the potential for catalyst recycling, the catalyst may leach into the product during extraction. The choice of extraction solvent and the design of the ionic liquid can be optimized to minimize leaching.
Cost and Purity The cost of ionic liquids can be a barrier to their use on a large scale.[21][23] Additionally, impurities in the ionic liquid can affect the reaction outcome. Ensure the use of high-purity ionic liquids, especially for catalytic reactions.
Toxicity and Biodegradability Not all ionic liquids are environmentally benign. The toxicity and biodegradability of an ionic liquid depend on its specific cation and anion.[21] It is important to consider the entire lifecycle of the ionic liquid when assessing its "greenness."
Supercritical Fluid Chromatography (SFC) for Purification

Issue: Poor separation, lack of reproducibility, or low analyte solubility in SFC.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Resolution Small changes in parameters like co-solvent percentage, pressure, and temperature can significantly impact separation.[11] Method development should involve screening different columns and mobile phase modifiers.
Lack of Reproducibility SFC can sometimes suffer from a lack of reproducibility between different instruments. This can be due to differences in how instruments control pressure and temperature.[24] Careful method transfer and validation are necessary.
Low UV Sensitivity For some analytes, UV detection in SFC can be less sensitive compared to HPLC.[24] Using a mass spectrometer as a detector (SFC-MS) can overcome this limitation.
Analyte Solubility Highly polar compounds and those only soluble in water are not well-suited for SFC with a CO₂-based mobile phase.[24] The choice of co-solvent (modifier) is critical for dissolving and eluting the analytes. Adding water as a mobile phase additive can sometimes help with polar compounds.[11]
Column Choice The choice of stationary phase is crucial for achieving good separation. Common phases for SFC include ethyl pyridine, diol, and cyano columns. For chiral separations, polysaccharide-based chiral stationary phases are widely used.[24]

Quantitative Data Summary

The following tables provide a comparison of traditional versus greener synthetic pathways for selected reactions, highlighting improvements in yield, reaction time, and environmental impact as measured by the E-Factor (mass of waste per mass of product).[25]

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

FeatureTraditional Method (Organic Solvent)Greener Method (in Water)Reference
Solvent Dioxane, Toluene, or DMFWater[25][26][27]
Typical Yield 81%98-99%[25]
Reaction Time 16 hours2 hours[25]
E-Factor Significantly higher due to organic solvent useLower, especially when water is recycled[25]

Table 2: Comparison of Oxidation Methods for Alcohols

FeatureTraditional Method (Chromium Reagents)Greener Method (Molybdenum Catalyst)Reference
Oxidizing Agent Pyridinium chlorochromate (PCC), Sodium dichromateH₂O₂ or Air[16][23]
Yield (Benzyl Alcohol) ~70-85%81-98%[17]
Safety Concerns Chromium compounds are carcinogenicH₂O₂ is a safer oxidant; water is the primary byproduct[23]
Waste Products Stoichiometric chromium wastePrimarily water[23]

Table 3: Comparison of Amide Coupling Solvents

SolventClassificationTypical Yield (COMU coupling)Reference
Dichloromethane (DCM) HazardousHigh[28]
N,N-Dimethylformamide (DMF) HazardousHigh[28]
Ethyl Acetate (EtOAc) Greener AlternativeComparable to DCM/DMF[28]
2-Methyltetrahydrofuran (2-MeTHF) Greener AlternativeComparable to DCM/DMF[4][28]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

Greener_Synthesis_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_troubleshooting 3. Troubleshooting & Optimization cluster_analysis 4. Analysis & Evaluation start Identify Hazardous Reagent/Solvent selection Consult Solvent Selection Guides & Green Chemistry Databases start->selection Substitution Principle alternative Select Greener Alternative (e.g., Water, Biocatalyst, etc.) selection->alternative protocol Develop/Adapt Experimental Protocol alternative->protocol reaction Perform Reaction (e.g., Aqueous Suzuki, MAOS) protocol->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring low_yield Low Yield or Side Products monitoring->low_yield Problem Identified workup Work-up & Purification (e.g., SFC, Recrystallization) monitoring->workup Reaction Complete troubleshoot Consult Troubleshooting Guide (e.g., adjust pH, temp, catalyst) low_yield->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize optimize->reaction Re-run Experiment analysis Analyze Product (NMR, MS) workup->analysis evaluation Calculate Green Metrics (E-Factor, Atom Economy) analysis->evaluation end Successful Green Synthesis evaluation->end

Caption: A logical workflow for implementing and troubleshooting greener synthetic pathways.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex R¹-X transmetalation Transmetalation pdi_complex->transmetalation pdii_r1r2 R¹-Pd(II)L_n-R² transmetalation->pdii_r1r2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdii_r1r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Greener_Oxidation_Pathway start Alcohol (R-CH₂OH) reaction Catalytic Oxidation in Green Solvent (e.g., Water) start->reaction catalyst Molybdenum Catalyst (e.g., MoO₂(acac)₂) catalyst->reaction oxidant Green Oxidant (H₂O₂ or Air) oxidant->reaction product Aldehyde/Ketone (R-CHO) reaction->product byproduct Water (H₂O) reaction->byproduct

Caption: A simplified workflow for the greener oxidation of alcohols.

References

Validation & Comparative

Biochemical validation of 4-Bromo-7-nitroisoindolin-1-one as a selective PARP1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the biochemical validation of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, using established drugs—Olaparib, Rucaparib, and Talazoparib—as benchmarks for comparison. While this document is structured to facilitate the evaluation of emerging compounds such as 4-Bromo-7-nitroisoindolin-1-one, a comprehensive search of publicly available scientific literature and databases did not yield specific biochemical data on the PARP1 inhibitory activity of this particular molecule. The following sections detail the established methodologies and comparative data essential for characterizing a selective PARP1 inhibitor.

Comparative Efficacy of PARP1 Inhibitors

The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

For a comprehensive evaluation, it is crucial to assess the inhibitor's selectivity across different PARP family members. High selectivity for PARP1 over other PARPs, such as PARP2, can minimize off-target effects and potential toxicities.

Table 1: Comparative In Vitro Inhibitory Activity of Selected PARP Inhibitors

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Olaparib1 - 5[1][2]1 - 12[1][3]~1-2.4
Rucaparib<5 - 7[2][4]Not specifiedNot specified
Talazoparib0.57 - 1[2][5]Not specifiedNot specified
This compound Data not available Data not available Data not available

Note: IC50 values can vary depending on the specific assay conditions.

PARP1 Signaling Pathway in DNA Damage Response

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[6] Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[6] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP1 prevents the formation of these PAR chains, leading to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered during DNA replication, they can lead to the formation of more lethal double-strand breaks (DSBs).[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP1 Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Unrepaired_SSB Accumulation of Unrepaired SSBs PARP1->Unrepaired_SSB leads to Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP1_Inhibitor This compound (or other PARPi) Inhibition Inhibition PARP1_Inhibitor->Inhibition Inhibition->PARP1 Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

PARP1 signaling pathway in DNA damage response and the effect of inhibition.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of a novel inhibitor. Below are detailed protocols for key assays used to characterize PARP1 inhibitors.

PARP1 Enzymatic Assay (Chemiluminescent)

This assay measures the inhibitory effect of a compound on the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compound (e.g., this compound) and positive control (e.g., Olaparib)

Procedure:

  • Plate Preparation: Wash histone-coated plates with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Reaction Setup: Add the diluted inhibitors to the wells.

  • Enzyme Reaction: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the master mix to all wells except the blank.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Wash the plates. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plates again.

  • Signal Measurement: Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

PARP1_Assay_Workflow Start Start Plate_Prep Prepare Histone-Coated 96-Well Plate Start->Plate_Prep Inhibitor_Prep Prepare Serial Dilutions of Test Compound & Control Plate_Prep->Inhibitor_Prep Add_Inhibitor Add Inhibitors to Wells Inhibitor_Prep->Add_Inhibitor Reaction_Mix Prepare and Add PARP1 Reaction Mix Add_Inhibitor->Reaction_Mix Incubate Incubate at Room Temperature Reaction_Mix->Incubate Detection Add Streptavidin-HRP and Substrate Incubate->Detection Measure Measure Chemiluminescence Detection->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Workflow for the in vitro PARP1 chemiluminescent assay.
Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells, particularly those with DNA repair deficiencies (e.g., BRCA1/2 mutant cell lines).

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound and positive control

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control for a specified period (e.g., 72 hours).

  • Assay Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation. Then, add the solubilization solution.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.

  • Signal Measurement:

    • For MTT: Read the absorbance at 570 nm.

    • For CellTiter-Glo®: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

References

A Comparative Analysis of 4-Bromo-7-nitroisoindolin-1-one and Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound 4-Bromo-7-nitroisoindolin-1-one within the broader context of known Poly(ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available data on the specific PARP inhibitory activity of this compound, this comparison will focus on the well-established isoindolin-1-one scaffold as a pharmacophore for PARP inhibition. We will draw comparisons with clinically approved PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib, supported by available experimental data for representative compounds.

The Landscape of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] The therapeutic strategy behind PARP inhibitors is rooted in the concept of synthetic lethality. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations which impair homologous recombination (HR), the inhibition of PARP leads to an accumulation of unrepaired DNA double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death.[1]

The Isoindolin-1-one Scaffold: A Promising Pharmacophore

Comparative Quantitative Data

To provide a quantitative comparison, the following table summarizes the inhibitory potency of established PARP inhibitors and a representative isoindolin-1-one derivative, NMS-P118, against PARP1 and PARP2. It is important to note that the specific activity of this compound may vary depending on the influence of the bromo and nitro substituents.

CompoundChemical ClassPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib Phthalazinone51[2]
Rucaparib Indole Carboxamide1.46.9[2]
Talazoparib Fluoro-dihydroisoquinolinone0.571.9[2]
NMS-P118 Isoindolin-1-one10>1000[2]
This compound Isoindolin-1-oneData not availableData not available

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of PARP in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

PARP_Signaling_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER BER->SSB Repair DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) DSB->HR HR->DSB Repair Cell_Survival_Normal Cell Survival HR->Cell_Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARPi PARP Inhibitor SSB_Cancer->PARPi Replication_Cancer DNA Replication SSB_Cancer->Replication_Cancer PARP_Inhibited PARP Trapping PARPi->PARP_Inhibited DSB_Cancer Double-Strand Break (DSB) Replication_Cancer->DSB_Cancer HR_Deficient Defective HR DSB_Cancer->HR_Deficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

The evaluation of PARP inhibitors typically involves a series of in vitro and cell-based assays to determine their potency and mechanism of action.

PARP1 Enzymatic Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.[4]

Methodology:

  • Plate Preparation: A 96-well plate is coated with histone proteins and then blocked.[4]

  • Reaction Mixture: A master mix containing PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ is prepared.[4]

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Incubation: The reaction is initiated by adding the master mix and incubated at room temperature.[4]

  • Detection: Streptavidin-HRP is added, followed by a chemiluminescent substrate. The light output is measured using a luminometer.[4]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PARP1 inhibition against the inhibitor concentration.

Cell-Based PARP Trapping Assay

This assay determines the ability of an inhibitor to "trap" PARP1 on DNA, a key mechanism contributing to the cytotoxicity of many PARP inhibitors.

Principle: The assay measures the amount of PARP1 associated with the chromatin fraction of cells after treatment with a DNA damaging agent and the PARP inhibitor.[5]

Methodology:

  • Cell Treatment: Cancer cells (e.g., with BRCA mutations) are treated with a DNA damaging agent (e.g., methyl methanesulfonate - MMS) to induce single-strand breaks, followed by treatment with the test compound.[5]

  • Cell Fractionation: The cells are lysed, and the chromatin fraction is isolated by centrifugation.[5]

  • Western Blotting: The amount of PARP1 in the chromatin fraction is quantified by Western blotting using an anti-PARP1 antibody. Histone H3 is often used as a loading control.[5]

  • Data Analysis: The intensity of the PARP1 band is normalized to the loading control and compared across different concentrations of the inhibitor to determine its trapping potency.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial evaluation of a potential PARP inhibitor.

Experimental_Workflow Start Compound Synthesis (this compound) Enzymatic_Assay PARP1 Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., in BRCA-mutant cells) Enzymatic_Assay->Cell_Viability Potent compounds Trapping_Assay PARP Trapping Assay Cell_Viability->Trapping_Assay Active compounds Mechanism_Studies Mechanism of Action Studies (e.g., DNA damage markers, apoptosis) Trapping_Assay->Mechanism_Studies End Lead Optimization / Further Development Mechanism_Studies->End

Caption: A streamlined workflow for the preclinical evaluation of novel PARP inhibitors.

Conclusion

While this compound remains an investigational compound with limited public data on its bioactivity, its isoindolin-1-one core structure places it within a class of molecules with demonstrated potential as potent PARP1 inhibitors. The comparative data for the representative isoindolin-1-one, NMS-P118, suggests that this scaffold can achieve high potency and selectivity. The bromo and nitro substitutions on the aromatic ring of this compound could potentially modulate its binding affinity, selectivity, and pharmacokinetic properties. Further experimental evaluation, following the protocols outlined above, is necessary to elucidate the specific PARP inhibitory activity and therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in exploring the isoindolin-1-one scaffold for the development of novel PARP inhibitors.

References

Structure-Activity Relationship of Isoindolin-1-one Analogs as PARP-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold has emerged as a promising framework in the design of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway and a validated target in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 3-oxoisoindoline-4-carboxamide analogs, offering insights into the structural modifications that influence their inhibitory potency against PARP-1. The data presented is based on a key study in the field, providing a foundational understanding for researchers engaged in the development of novel PARP inhibitors.

Comparative Analysis of PARP-1 Inhibition

The inhibitory activities of a series of 3-oxoisoindoline-4-carboxamide analogs were evaluated against the PARP-1 enzyme. The following table summarizes the key findings, presenting the enzymatic inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) from a whole-cell assay.

CompoundR GroupPARP-1 Ki (nM)Whole Cell IC50 (nM)
1a H110>10000
1b 4-piperidinyl101100
1c (R)-3-fluoropyrrolidin-1-yl12230
1d 4-methylpiperazin-1-yl11120
1e 1,4'-bipiperidin-1'-yl580

Data sourced from: Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1023-1026.

The data clearly indicates that the nature of the substituent at the lactam nitrogen of the isoindolinone core plays a crucial role in determining the cellular potency of these compounds. A clear trend is observed where the introduction of a secondary or tertiary amine significantly enhances cellular activity.[1]

Key Structure-Activity Relationship Insights

An analysis of the presented data reveals several key SAR trends:

  • Importance of a Basic Amine: The unsubstituted analog 1a displayed weak activity, while the introduction of a basic piperidinyl group in 1b led to a significant increase in enzymatic potency.

  • Impact of Substituents on the Amine: Further modifications to the amine substituent demonstrated a considerable impact on cellular efficacy. The presence of a 4-methylpiperazin-1-yl group in 1d and a 1,4'-bipiperidin-1'-yl group in 1e resulted in the most potent compounds in the series, with IC50 values of 120 nM and 80 nM, respectively.

  • Conformational Restriction: X-ray crystallography of compound 1e bound to PARP-1 revealed the formation of a seven-membered intramolecular hydrogen bond, which constrains the conformation of the molecule.[1] This pre-organization for binding is believed to contribute to the high affinity of these inhibitors.

  • Planarity of the Core Structure: The intramolecular hydrogen bond contributes to the overall planarity of the 3-oxoisoindoline-4-carboxamide core, which is a favorable feature for binding to the active site of PARP-1.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.

PARP-1 Inhibition Assay (Enzymatic Ki)

The enzymatic inhibitory activity of the compounds was determined using a fluorescence polarization-based assay. Recombinant human PARP-1 was incubated with a fluorescently labeled NAD+ analog and activated by the presence of nicked DNA. The inhibitors were added at varying concentrations, and the displacement of the fluorescent ligand was measured by the change in fluorescence polarization. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Whole Cell PARP Inhibition Assay (IC50)

The cellular potency of the inhibitors was assessed in a whole-cell assay that measures the inhibition of PARP activity in response to DNA damage. Cells were treated with a DNA-damaging agent to induce PARP activation. Subsequently, the cells were incubated with the test compounds at various concentrations. The level of poly(ADP-ribosyl)ation (PAR) was then quantified using an anti-PAR antibody in an ELISA-based format. The IC50 value represents the concentration of the inhibitor required to reduce the PAR signal by 50%.

Visualizing the Molecular Interactions and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of Isoindolinone-based PARP-1 Inhibitors DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PARP-1 Catalytic Activity DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Cell Survival Inhibitor Isoindolin-1-one Analog Binding Binds to NAD+ Binding Site of PARP-1 Inhibitor->Binding Binding->PARP1_Activation Blocks Apoptosis Cell Death (Apoptosis) in Cancer Cells with Defective DNA Repair Inhibition->Apoptosis

Caption: Signaling pathway of PARP-1 in DNA repair and its inhibition by isoindolin-1-one analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis and SAR Scaffold 4-Bromo-7-nitroisoindolin-1-one Core Scaffold Analogs Synthesis of Analogs with Diverse R Groups Scaffold->Analogs Purification Purification and Characterization Analogs->Purification Enzymatic_Assay PARP-1 Enzymatic Assay (Ki) Purification->Enzymatic_Assay Cellular_Assay Whole Cell PARP Inhibition Assay (IC50) Data_Table Tabulation of Quantitative Data Cellular_Assay->Data_Table SAR_Analysis Structure-Activity Relationship Analysis Data_Table->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The development of efficient and versatile synthetic routes to access diverse substituted isoindolinones is therefore of paramount importance. This guide provides a head-to-head comparison of prominent synthetic strategies, offering a critical evaluation of their performance based on reported experimental data. We delve into the intricacies of palladium-catalyzed carbonylative cyclization, rhodium-catalyzed C-H activation, copper-catalyzed intramolecular amination, multicomponent reactions, and tandem reactions, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthetic route for their specific needs.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for accessing substituted isoindolinones depends on several factors, including the desired substitution pattern, substrate availability, and tolerance to reaction conditions. The following tables provide a summary of quantitative data for key synthetic methods, allowing for a direct comparison of their efficiency and scope.

Table 1: Palladium-Catalyzed Carbonylative Cyclization of Benzylamines

This method involves the palladium-catalyzed C-H carbonylation of benzylamines, offering a direct route to the isoindolinone core. A key advantage is the use of carbon monoxide (CO) surrogates, which circumvents the need for handling hazardous CO gas[1][2].

EntryBenzylamine SubstrateCatalyst/LigandOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1BenzylaminePdCl2Cu(OAc)2Toluene/DMSO1102485[2]
24-MethylbenzylaminePdCl2Cu(OAc)2Toluene/DMSO1102495[2]
34-MethoxybenzylaminePdCl2Cu(OAc)2Toluene/DMSO1102492[2]
44-ChlorobenzylaminePdCl2Cu(OAc)2Toluene/DMSO1102475[2]
52-MethylbenzylaminePd(OAc)2/dpppCs2CO3Toluene952478[3]

General Reaction Scheme: Palladium-Catalyzed Carbonylative Cyclization

Table 2: Rhodium-Catalyzed C-H Activation/Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoindolinones, allowing for the annulation of benzamides with various coupling partners such as olefins and diazoacetates[4][5]. This method offers high atom economy and functional group tolerance.

EntryBenzamide SubstrateCoupling PartnerCatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1N-MethoxybenzamideStyrene[RhCpCl2]2AgSbF6DCE801288[4]
2N-PivaloyloxybenzamideEthyl acrylate[Rh(OAc)2]2Cu(OAc)2DCE1001275[6]
3N-Benzoylsulfonamide1-Hexene[{RhCl2Cp}2]-t-AmylOH1002482[4]
4N-BenzoylsulfonamideEthyl diazoacetate[{RhCl2Cp*}2]-t-AmylOH60391[4]

General Reaction Scheme: Rhodium-Catalyzed C-H Activation

Table 3: Copper-Catalyzed Intramolecular C-H Amination/Sulfamidation

Copper-catalyzed methods provide a cost-effective and environmentally benign approach to isoindolinone synthesis. These reactions typically involve the intramolecular amination or sulfamidation of benzylic C-H bonds[7][8][9].

EntrySubstrateCatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
12-Methyl-N-(quinolin-8-yl)benzamideCu(OAc)2MnO2Dioxane1102485[9]
22-Benzyl-N-tosylbenzamideCu(OTf)2PhI(OAc)2Chlorobenzene/AcOH1001882[7][8]
3N-(4-Methoxyphenyl)-2-methylbenzamideCuIK2CO3DMSO1202478[10]
42-Ethyl-N-phenylbenzamideCu(OAc)2MnO2Dioxane1102472[9]

General Reaction Scheme: Copper-Catalyzed Intramolecular C-H Amination

Table 4: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient strategy for the synthesis of complex molecules like isoindolinones in a single step from simple starting materials. The Ugi reaction is a classic example of an MCR employed for this purpose[11][12][13].

EntryAldehydeAmineIsocyanideCarboxylic AcidCatalystSolventTemp (°C)Time (h)Yield (%)Reference
12-Formylbenzoic acidBenzylaminetert-Butyl isocyanide--MethanolRT2485[13]
2Benzaldehydeo-AminophenolEthyl acrylate-[RhCp*Cl2]2DCE801278[14]
32-CarboxybenzaldehydeAnilineN,N-DimethylanilineAcetonitrileTFA851284[15]
4Chiral β-keto lactamAldehydeIsocyanideDienophile--MW-Good[11][12]

General Reaction Scheme (Ugi-type): Multicomponent Reaction for Isoindolinone Synthesis

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in the laboratory.

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of Benzylamines[2]

Materials:

  • Benzylamine (1.0 equiv)

  • Palladium(II) chloride (PdCl2, 5 mol%)

  • Copper(II) acetate (Cu(OAc)2, 2.0 equiv)

  • Benzene-1,3,5-triyl triformate (TFBen, 1.2 equiv)

  • Toluene/DMSO (10:1 v/v)

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stir bar, add the benzylamine (0.5 mmol), PdCl2 (0.025 mmol), Cu(OAc)2 (1.0 mmol), and TFBen (0.6 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the toluene/DMSO solvent mixture (5.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired isoindolinone.

Protocol 2: Rhodium-Catalyzed C-H Activation/Annulation of N-Benzoylsulfonamides with Olefins[4]

Materials:

  • N-Benzoylsulfonamide (1.0 equiv)

  • Olefin (2.0 equiv)

  • [{RhCl2Cp*}2] (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF6, 10 mol%)

  • tert-Amyl alcohol (t-AmylOH)

Procedure:

  • In a glovebox, a screw-capped vial is charged with the N-benzoylsulfonamide (0.2 mmol), [{RhCl2Cp*}2] (0.005 mmol), and AgSbF6 (0.02 mmol).

  • The vial is sealed and removed from the glovebox.

  • t-AmylOH (1.0 mL) and the olefin (0.4 mmol) are added via syringe.

  • The reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the substituted isoindolinone.

Protocol 3: Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation[7][8]

Materials:

  • 2-Benzyl-N-tosylbenzamide (1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2, 20 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)2, 2.0 equiv)

  • Chlorobenzene/Acetic acid (4:1 v/v)

Procedure:

  • To a reaction tube are added 2-benzyl-N-tosylbenzamide (0.3 mmol), Cu(OTf)2 (0.06 mmol), and PhI(OAc)2 (0.6 mmol).

  • The tube is sealed with a septum, and the chlorobenzene/acetic acid solvent mixture (3.0 mL) is added.

  • The reaction is stirred at 100 °C for 18 hours.

  • Upon cooling, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the N-sulfonylated isoindolinone.

Protocol 4: Three-Component Synthesis of Isoindolinones[15]

Materials:

  • 2-Carboxybenzaldehyde (1.0 equiv)

  • Aniline (1.2 equiv)

  • N,N-Dimethylaniline (1.5 equiv)

  • Trifluoroacetic acid (TFA, catalytic amount)

  • Acetonitrile

Procedure:

  • A mixture of 2-carboxybenzaldehyde (1.0 mmol), aniline (1.2 mmol), and a catalytic amount of TFA in acetonitrile (5 mL) is stirred at room temperature for 30 minutes.

  • N,N-Dimethylaniline (1.5 mmol) is then added to the reaction mixture.

  • The reaction is heated to 85 °C and stirred for 12 hours.

  • After completion, the solvent is evaporated, and the residue is dissolved in ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the 3-substituted isoindolinone.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for preparing substituted isoindolinones.

Palladium_Catalyzed_Carbonylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Process cluster_product Product Benzylamine Benzylamine CH_Activation C-H Activation Benzylamine->CH_Activation CO_Surrogate CO Surrogate (e.g., TFBen) Carbonylation Carbonylation CO_Surrogate->Carbonylation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->CH_Activation Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Pd_Catalyst Reoxidant CH_Activation->Carbonylation Reductive_Elimination Reductive Elimination Carbonylation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Isoindolinone Substituted Isoindolinone Reductive_Elimination->Isoindolinone

Caption: Palladium-Catalyzed Carbonylative Cyclization Workflow.

Rhodium_Catalyzed_CH_Activation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Process cluster_product Product Benzamide N-Substituted Benzamide Directed_CH_Activation Directed C-H Activation Benzamide->Directed_CH_Activation Coupling_Partner Coupling Partner (Olefin/Alkyne) Insertion Insertion of Coupling Partner Coupling_Partner->Insertion Rh_Catalyst Rh(III) Catalyst Rh_Catalyst->Directed_CH_Activation Oxidant Oxidant (e.g., Ag(I), Cu(II)) Oxidant->Rh_Catalyst Reoxidant Directed_CH_Activation->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization Cyclization->Rh_Catalyst Isoindolinone Substituted Isoindolinone Cyclization->Isoindolinone

Caption: Rhodium-Catalyzed C-H Activation and Annulation Pathway.

Copper_Catalyzed_Amination cluster_reactants Reactant cluster_catalyst Catalytic System cluster_process Reaction Process cluster_product Product Substrate 2-Alkyl-N-Arylbenzamide CH_Activation Benzylic C-H Activation Substrate->CH_Activation Cu_Catalyst Cu(I) or Cu(II) Catalyst Cu_Catalyst->CH_Activation Oxidant Oxidant (e.g., MnO₂, PhI(OAc)₂) Oxidant->Cu_Catalyst Reoxidant CN_Bond_Formation Intramolecular C-N Bond Formation CH_Activation->CN_Bond_Formation CN_Bond_Formation->Cu_Catalyst Isoindolinone Substituted Isoindolinone CN_Bond_Formation->Isoindolinone

Caption: Copper-Catalyzed Intramolecular C-H Amination Logic.

Multicomponent_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde One_Pot_Reaction One-Pot Reaction Aldehyde->One_Pot_Reaction Amine Amine Amine->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Carboxylic_Acid Carboxylic Acid (or internal) Carboxylic_Acid->One_Pot_Reaction Isoindolinone Substituted Isoindolinone One_Pot_Reaction->Isoindolinone

Caption: General Workflow for Multicomponent Isoindolinone Synthesis.

References

Comparing the cellular potency of 4-Bromo-7-nitroisoindolin-1-one to Olaparib or Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

A direct quantitative comparison of the cellular potency of 4-Bromo-7-nitroisoindolin-1-one with the established PARP inhibitors Olaparib and Talazoparib is not feasible at this time due to the absence of publicly available data on the biological activity of this compound. While the chemical structure of this compound suggests potential as a scaffold for biologically active compounds, extensive research and preclinical testing are required to determine its specific cellular targets and efficacy.

This guide, therefore, focuses on a comprehensive comparison of the well-characterized PARP inhibitors, Olaparib and Talazoparib, providing researchers, scientists, and drug development professionals with a detailed overview of their cellular potency, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to PARP Inhibition in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in homologous recombination (HR) deficient cells, ultimately resulting in cell death. This concept is known as synthetic lethality and is the foundational principle behind the clinical success of PARP inhibitors.

Olaparib and Talazoparib are two prominent PARP inhibitors approved for the treatment of various cancers, particularly those with BRCA mutations. While both drugs target PARP enzymes, they exhibit differences in their potency and specific mechanisms of action.

Comparative Cellular Potency of Olaparib and Talazoparib

The cellular potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a drug required to inhibit a biological process or produce a biological effect by 50%, respectively. The following table summarizes the IC50 values for Olaparib and Talazoparib across a range of cancer cell lines, as determined by various cellular viability and proliferation assays.

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Assay Type
Olaparib MDA-MB-436Breast CancerBRCA1 mutant4.7[1]Not Specified
HCC1937Breast CancerBRCA1 mutant>20Not Specified
MDA-MB-231Breast CancerNot Specified≤20[1]Not Specified
MCF7Breast CancerNot Specified10[2]MTS Assay
HCT116Colorectal CancerNot Specified2.799[3][4]Not Specified
HCT15Colorectal CancerNot Specified4.745[3][4]Not Specified
SW480Colorectal CancerNot Specified12.42[3][4]Not Specified
OV2295Ovarian CancerNot Specified0.0003[5]Clonogenic Assay
OV1369(R2)Ovarian CancerNot Specified21.7[5]Clonogenic Assay
Talazoparib MDA-MB-436Breast CancerBRCA1 mutant0.13[1]Not Specified
HCC1937Breast CancerBRCA1 mutantLess sensitiveNot Specified
MDA-MB-231Breast CancerNot Specified0.48[1]Not Specified
MDA-MB-468Breast CancerNot Specified0.8[1]Not Specified
BT-20Breast CancerNot Specified91.6Not Specified
SKBR3Breast CancerHER2+0.04[1]Not Specified
JIMT1Breast CancerHER2+0.002[1]Not Specified
MX-1Breast CancerBRCA1/2 defective0.0003 (EC50)[6]Not Specified
Capan-1Pancreatic CancerBRCA2 defective0.005 (EC50)[6]Not Specified
SUP-B15Acute Lymphoblastic LeukemiaNot Specified0.024Not Specified
MV4-11Acute Myeloid LeukemiaNot Specified52Not Specified

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, including the specific assay used (e.g., MTT, clonogenic survival), incubation times, and cell line characteristics.

Mechanism of Action: Beyond Catalytic Inhibition

Both Olaparib and Talazoparib function by competitively inhibiting the binding of NAD+ to the catalytic domain of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains and hindering the recruitment of DNA repair proteins to sites of DNA damage.

However, a key differentiator in their mechanism is the concept of PARP trapping . This refers to the ability of the inhibitor to stabilize the PARP-DNA complex, effectively "trapping" the enzyme on the DNA. This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the formation of more deleterious DNA lesions and enhanced cytotoxicity. Preclinical studies have suggested that Talazoparib is a more potent PARP trapper than Olaparib, which may contribute to its higher potency in certain cellular contexts.

Experimental Protocols

The determination of cellular potency is a critical step in drug development. The following are detailed methodologies for two commonly used assays: the MTT assay and the clonogenic survival assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the PARP inhibitor in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis: Normalize the absorbance data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Clonogenic Survival Assay

The clonogenic survival assay is an in vitro method used to determine the ability of a single cell to grow into a colony. It is considered a gold-standard assay for measuring the effectiveness of cytotoxic agents as it assesses long-term cell survival and reproductive integrity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • PARP inhibitor

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol/water)

Protocol:

  • Cell Seeding: Seed a low, predetermined number of cells into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor. A vehicle control is also included.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium may need to be changed during this period.

  • Colony Fixation and Staining: After the incubation period, wash the wells with PBS, fix the colonies with a solution like methanol or a methanol/acetic acid mixture, and then stain with crystal violet solution for 10-30 minutes.[10]

  • Colony Counting: After staining, wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment concentration. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF is the number of colonies formed after treatment, corrected for the PE. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for IC50 determination.

PARP_Signaling_Pathway PARP Signaling Pathway and Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse unrepaired PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes Inhibition Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor Olaparib / Talazoparib PARP_Inhibitor->PARP1 binds to Trapping PARP Trapping PARP_Inhibitor->Trapping enhances Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) DSB_Formation->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.

IC50_Workflow Experimental Workflow for IC50 Determination Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Seeding Seed Cells into 96-well Plate Cell_Culture->Seeding Treatment Treat with Serial Dilutions of PARP Inhibitor Seeding->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis: Normalize & Plot Dose-Response Curve Measurement->Analysis Calculation Calculate IC50 Value Analysis->Calculation End End Calculation->End

Caption: A generalized workflow for determining the IC50 value of a compound.

Conclusion

While a direct comparison involving this compound is currently precluded by a lack of data, this guide provides a thorough comparative analysis of Olaparib and Talazoparib. The presented data highlights that Talazoparib generally exhibits greater cellular potency than Olaparib in many cancer cell lines, which may be attributed to its enhanced PARP trapping activity. However, the sensitivity to these inhibitors is highly context-dependent, varying with the cancer type, the specific genetic background of the cells (particularly the status of DNA repair genes like BRCA1/2), and the experimental conditions. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies on the cellular potency of these and other potential anti-cancer agents. Further investigation into the biological properties of novel compounds like this compound is warranted to expand the arsenal of targeted cancer therapies.

References

Evaluating the in vitro and in vivo efficacy of 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoindolinone scaffold represents a promising frontier in the design of novel Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Compounds such as 4-Bromo-7-nitroisoindolin-1-one are part of this emerging class of therapeutics. This guide provides a comparative overview of the in vitro and in vivo efficacy of isoindolinone-based PARP inhibitors, contextualized with established alternatives, and supported by detailed experimental protocols.

The Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the cellular response to DNA single-strand breaks.[1][2][3] Upon detecting DNA damage, PARP-1 synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA double-strand breaks during replication. This synthetic lethality approach selectively kills cancer cells while sparing healthy cells.[1][4]

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Therapeutic Intervention DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation uses NAD+ DSB DNA Double-Strand Breaks Accumulate PARP1->DSB repair blocked Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment Repair DNA Repair Repair_Recruitment->Repair PARP_Inhibitor PARP Inhibitor (e.g., Isoindolinones) PARP_Inhibitor->PARP1 inhibits Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis PARP_Inhibition_Assay start Start plate_coating Coat 96-well plate with Histone start->plate_coating blocking Block wells plate_coating->blocking add_inhibitor Add test compound and controls blocking->add_inhibitor add_master_mix Add PARP-1, DNA, and Biotin-NAD+ add_inhibitor->add_master_mix incubate Incubate for 1 hour add_master_mix->incubate add_streptavidin_hrp Add Streptavidin-HRP incubate->add_streptavidin_hrp add_substrate Add Chemiluminescent Substrate add_streptavidin_hrp->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end Cell_Viability_Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Treat cells with test compound incubate_overnight->add_compound incubate_treatment Incubate for 72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end Xenograft_Model_Workflow start Start cell_culture Culture human cancer cells start->cell_culture implantation Subcutaneously inject cells into immunocompromised mice cell_culture->implantation tumor_growth Monitor tumor growth to ~150 mm³ implantation->tumor_growth randomization Randomize mice into control & treatment groups tumor_growth->randomization treatment Administer test compound or vehicle randomization->treatment monitoring Measure tumor volume and body weight regularly treatment->monitoring endpoint Conclude study at predefined endpoint monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

References

Confirming Target Engagement of 4-Bromo-7-nitroisoindolin-1-one in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of the novel compound 4-Bromo-7-nitroisoindolin-1-one, a putative PARP (Poly ADP-ribose polymerase) inhibitor, in cancer cell lines. The performance of this compound is benchmarked against established PARP inhibitors, supported by experimental data and detailed protocols.

Introduction

This compound belongs to the isoindolinone class of compounds, a scaffold known to exhibit PARP inhibitory activity.[1][2] PARP enzymes, particularly PARP1, are crucial for DNA repair.[3][4] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to synthetic lethality and cell death.[5] This has led to the successful development of several FDA-approved PARP inhibitors for treating various cancers.[6][7][8]

Confirming that a novel compound like this compound directly interacts with its intended target (PARP1) within the complex cellular environment is a critical step in its validation as a potential therapeutic agent.[9][10] This guide outlines the methodologies and comparative data necessary to assess its target engagement.

Comparative Analysis of PARP Inhibitors

To evaluate the potential of this compound, its performance should be compared against well-established PARP inhibitors. The following table summarizes key performance indicators for leading PARP inhibitors. The data for this compound would be populated upon experimental determination.

CompoundClassPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular Potency (IC50 in BRCA-mutant cells, µM)
This compound IsoindolinoneTo be determinedTo be determinedTo be determined
OlaparibPhthalazinone1-191-251~4.7 (MDA-MB-436)[11]
RucaparibIndole Carboxamide0.8-3.228.2~2.3 (MDA-MB-436)[11]
NiraparibPyridine Carboxamide2-352-15.3~3.2 (MDA-MB-436)[11]
TalazoparibBenzimidazolePotentPotent~0.13 (MDA-MB-436)[11]

Note: IC50 values can vary depending on the assay conditions. The provided ranges are compiled from multiple sources.[12][13]

Experimental Workflows and Protocols

Confirming target engagement requires a multi-faceted approach. Below are diagrams and detailed protocols for key experiments.

Experimental Workflow for Target Engagement Confirmation

Target Engagement Workflow Workflow for Confirming Target Engagement cluster_0 Initial Screening cluster_1 Intracellular Target Engagement cluster_2 Downstream Pathway Analysis Biochemical Assay Biochemical Assay Cell Viability Assay Cell Viability Assay Biochemical Assay->Cell Viability Assay Determine in vitro potency CETSA Cellular Thermal Shift Assay (CETSA) Cell Viability Assay->CETSA Confirm cellular activity Western Blot Western Blot (PARP1 auto-PARylation) CETSA->Western Blot Confirm direct target binding Immunofluorescence Immunofluorescence (γH2AX foci) Western Blot->Immunofluorescence Assess downstream effects

Caption: A stepwise workflow for confirming target engagement of a novel compound.

Detailed Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[14] The principle is that ligand binding increases the thermal stability of the target protein.[15]

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., MDA-MB-436, which has a BRCA1 mutation[11]) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, a known PARP inhibitor (e.g., Olaparib at 10 µM as a positive control), and a vehicle control (e.g., DMSO) for 1 hour at 37°C.[16]

  • Heat Shock and Lysis:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce thermal denaturation, followed by a cooling step on ice.[15]

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[17]

  • Protein Quantification:

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[18]

    • Quantify the amount of soluble PARP1 in the supernatant using Western blotting with a specific anti-PARP1 antibody.[17]

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble PARP1 against temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[16]

2. Western Blot for PARP1 Auto-PARylation

This assay assesses the inhibitory effect of the compound on PARP1's enzymatic activity. PARP1 activation by DNA damage leads to its auto-poly(ADP-ribosyl)ation (auto-PARylation). A potent inhibitor will block this process.

  • Cell Treatment and Lysis:

    • Seed cancer cells and allow them to adhere overnight.

    • Pre-treat cells with different concentrations of this compound or a control PARP inhibitor for 1 hour.

    • Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

    • Immediately lyse the cells in a buffer containing protease and PARG inhibitors.

  • Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-PAR antibody to detect PARylated proteins.

    • Use an anti-PARP1 antibody as a loading control.

  • Analysis:

    • A dose-dependent decrease in the PAR signal in cells treated with this compound indicates inhibition of PARP1 enzymatic activity.

3. Immunofluorescence for γH2AX Foci Formation

This assay measures the downstream consequence of PARP inhibition. Inhibiting PARP1 leads to the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with this compound or control inhibitors for 24-48 hours.

  • Immunostaining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus.

    • An increase in γH2AX foci in treated cells confirms the induction of DNA double-strand breaks as a result of PARP inhibition.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway and how its inhibition leads to the formation of double-strand breaks during replication.

PARP1 Signaling Pathway Role of PARP1 in DNA Repair and Effect of Inhibition cluster_pathway Normal DNA Repair cluster_inhibition Effect of PARP Inhibition SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Binding SSB->PARP1_Activation PARylation Auto-PARylation PARP1_Activation->PARylation Blocked_BER BER Pathway Blocked PARP1_Activation->Blocked_BER Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment BER Base Excision Repair (BER) Recruitment->BER Repaired_DNA Repaired DNA BER->Repaired_DNA PARPi This compound (PARP Inhibitor) PARPi->PARP1_Activation Inhibits Replication_Fork Replication Fork Collapse Blocked_BER->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Caption: PARP1's role in DNA repair and the mechanism of PARP inhibitors.

Conclusion

This guide provides a comprehensive framework for validating the target engagement of this compound as a PARP inhibitor. By employing a combination of biophysical, biochemical, and cell-based assays and comparing the results to established PARP inhibitors, researchers can robustly confirm its mechanism of action and potential as a novel anti-cancer agent. The detailed protocols and visual workflows serve as a practical resource for drug development professionals in the field of oncology.

References

Purity Assessment of Synthesized 4-Bromo-7-nitroisoindolin-1-one: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of the synthesized intermediate, 4-Bromo-7-nitroisoindolin-1-one. This compound serves as a valuable building block in the synthesis of various biologically active molecules.[1][2][3] This guide presents detailed experimental protocols, comparative data, and an overview of alternative methods to assist researchers in selecting the most appropriate analytical strategy.

Experimental Workflow for Purity Assessment

The overall process for determining the purity of a synthesized batch of this compound involves a systematic workflow from sample preparation to data interpretation and final purity confirmation.

Purity Assessment Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_reporting Final Assessment synthesis Synthesis of 4-Bromo-7- nitroisoindolin-1-one workup Reaction Work-up & Crude Product Isolation synthesis->workup sample_prep Sample Preparation (Dissolution & Filtration) workup->sample_prep hplc_analysis HPLC Injection & Data Acquisition sample_prep->hplc_analysis nmr_analysis NMR Sample Prep & Spectrum Acquisition sample_prep->nmr_analysis hplc_data Chromatogram Analysis (Peak Integration) hplc_analysis->hplc_data hplc_purity Purity Calculation (% Area) hplc_data->hplc_purity comparison Comparison of Results hplc_purity->comparison nmr_data Spectrum Processing & Integration nmr_analysis->nmr_data qnmr Quantitative NMR (qNMR) (Optional) nmr_data->qnmr nmr_data->comparison qnmr->comparison final_purity Final Purity Determination comparison->final_purity

Caption: Workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[4] For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol for HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Hypothetical HPLC Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main product from potential impurities.

PeakRetention Time (min)Peak Area (mAU*s)Area (%)Identification
13.515.20.5Starting Material
28.22890.598.5This compound
310.129.31.0Unknown Impurity
Total 2935.0 100.0

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this hypothetical case, the purity of this compound is calculated to be 98.5% .

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for purity assessment.[5] ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.

Experimental Protocol for ¹H NMR

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition Parameters:

ParameterSetting
Nucleus ¹H
Solvent DMSO-d₆
Temperature 25 °C
Number of Scans 16
Relaxation Delay 5 s
Hypothetical ¹H NMR Data

The following table summarizes the expected ¹H NMR signals for this compound and a potential impurity.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.15s1HNH
8.10d, J = 8.0 Hz1HAr-H
7.95d, J = 8.0 Hz1HAr-H
4.60s2HCH₂
2.50s(Integral: 0.03)Residual Solvent (DMSO)

Purity Assessment by NMR: The purity can be estimated by comparing the integration of the signals corresponding to the main compound with those of any observed impurities. In this hypothetical spectrum, no significant impurity signals are observed, suggesting a high degree of purity. For a more precise quantification, Quantitative NMR (qNMR) can be employed by adding a certified internal standard.[6]

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Sensitivity High (can detect trace impurities)Moderate (generally requires >0.1% impurity for detection)
Quantitative Accuracy Excellent with proper calibrationExcellent (qNMR with internal standard)
Structural Information Limited (retention time is not a unique identifier)High (provides detailed structural information)
Throughput High (automated systems can run many samples)Lower (sample preparation and acquisition can be slower)
Solvent Consumption HighLow
Destructive Yes (sample is consumed)No (sample can be recovered)

Alternative Purity Assessment Techniques

While HPLC and NMR are the primary methods, other techniques can provide complementary information:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and detecting the presence of major impurities.[6]

  • Mass Spectrometry (MS): Provides accurate mass determination of the main compound and can be coupled with liquid chromatography (LC-MS) for impurity identification.

  • Elemental Analysis: Determines the elemental composition (C, H, N, Br) of the compound, which can be compared to the theoretical values.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of synthesized this compound. HPLC offers superior sensitivity for detecting and quantifying trace impurities, making it ideal for final purity certification. NMR, on the other hand, provides invaluable structural confirmation and can offer a high degree of quantitative accuracy through qNMR. For a comprehensive and robust purity determination, a combination of both techniques is highly recommended, supplemented by other methods like TLC and MS for a complete analytical profile. This multi-faceted approach ensures the quality and reliability of the synthesized compound for its intended use in research and development.

References

Comparing catalytic efficiency for different transition metals in isoindolinone cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structural motif present in a wide array of biologically active compounds and pharmaceuticals. The efficient synthesis of these molecules is a topic of significant interest in medicinal chemistry and drug development. Transition metal catalysis has emerged as a powerful tool for the construction of the isoindolinone core, offering diverse and atom-economical synthetic routes. This guide provides a comparative overview of the catalytic efficiency of various transition metals—namely rhodium, iridium, ruthenium, palladium, and copper—in isoindolinone cyclization reactions, supported by experimental data and detailed protocols.

Comparison of Catalytic Performance

The choice of transition metal catalyst significantly influences the efficiency, substrate scope, and functional group tolerance of isoindolinone synthesis. The following table summarizes the performance of different metal catalysts in various types of cyclization reactions leading to isoindolinones. The data has been compiled from representative literature examples to facilitate a comparative analysis.

Catalyst SystemReaction TypeSubstrate ExampleCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Ref.
Rhodium C-H Activation/AnnulationN-methoxy benzamide & alkyne[CpRhCl₂]₂ (2.5)1001285-95N/A[1]
Asymmetric CarbonylationN-tosylated-2-halobenzylamineRh(I) complex802470-85up to 95[2]
Iridium Asymmetric HydrogenationIn situ generated β,γ-unsaturated lactam[Ir(cod)Cl]₂/Ligand (1)251289-9584-93[3]
C-H AlkylationN-arylisoindolinone & alkene[Ir(cod)Cl]₂ (2.5)1202475-87up to 87:13 er[4]
Ruthenium C-H Activation/CyclizationN-substituted benzamide & allylic alcohol[Ru(p-cymene)Cl₂]₂ (5)1101672-90N/A[5][6][7]
Alkyne CyclotrimerizationAmide-tethered diyne & alkyneCpRuCl(cod) (4)252484-94N/A[8]
Palladium Carbonylative CyclizationBenzylamine & TFBen (CO source)PdCl₂ (5)11024up to 95N/A[9][10]
Carbonylative Cyclizationo-Halobenzoate & primary aminePd(OAc)₂ (5)952470-90N/A[11]
Copper Intramolecular C-H Sulfamidation2-Benzyl-N-tosylbenzamideCu(OTf)₂ (20)1001660-85N/A[12][13]
Intramolecular C-H Amination2-MethylbenzamideCu(OAc)₂ (10)1302465-80N/A[14]

Experimental Protocols

Detailed methodologies for representative catalytic reactions are provided below.

Rhodium-Catalyzed C-H Activation/Annulation

Synthesis of 3-substituted isoindolinones from N-methoxy benzamides and alkynes: A mixture of N-methoxy benzamide (0.2 mmol), alkyne (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%) in 1,2-dichloroethane (1.0 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired isoindolinone product.[1]

Ruthenium-Catalyzed Cyclization of N-substituted Benzamides with Allylic Alcohols

Synthesis of 3-substituted isoindolinones: To a screw-capped vial are added N-substituted benzamide (0.5 mmol), allylic alcohol (1.1 mmol), [{Ru(p-cymene)Cl₂}₂] (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (2.2 equiv) in 1,2-dichloroethane (2.0 mL). The vial is sealed and the mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the mixture is filtered through a celite pad and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.[5][6][7]

Palladium-Catalyzed Carbonylative Cyclization of Benzylamines

Synthesis of isoindolinones using TFBen as a CO source: A mixture of benzylamine (0.5 mmol), benzene-1,3,5-triyl triformate (TFBen, 0.6 mmol), PdCl₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv) in a mixed solvent of toluene/DMSO (3:1, 2.0 mL) is stirred in a sealed vial at 110 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography.[9][10]

Copper-Catalyzed Intramolecular C-H Sulfamidation

Synthesis of N-arylsulfonyl-1-arylisoindolinones: To a solution of 2-benzyl-N-tosylbenzamide (0.2 mmol) in a mixed solvent of chlorobenzene and acetic acid (4:1, 2.5 mL) are added Cu(OTf)₂ (20 mol%) and PhI(OAc)₂ (2.0 equiv). The reaction mixture is stirred at 100 °C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding N-sulfonylisoindolinone.[12][13]

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., Benzamide, Alkene) reaction_vessel Reaction Vessel (Solvent, Inert Atmosphere) start->reaction_vessel catalyst_prep Catalyst System (Precursor, Ligand, Additive) catalyst_prep->reaction_vessel heating Heating & Stirring (Defined Temperature & Time) reaction_vessel->heating filtration Filtration heating->filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Isoindolinone purification->product

Caption: Generalized experimental workflow for transition metal-catalyzed isoindolinone synthesis.

catalytic_cycle catalyst [M]-Catalyst substrate_coordination Substrate Coordination catalyst->substrate_coordination + Substrate ch_activation C-H Activation substrate_coordination->ch_activation migratory_insertion Migratory Insertion ch_activation->migratory_insertion + Coupling   Partner reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination product_release Product Release reductive_elimination->product_release Isoindolinone product_release->catalyst Catalyst Regeneration

Caption: A representative catalytic cycle for C-H activation-based isoindolinone synthesis.

References

Selectivity Profiling of 4-Bromo-7-nitroisoindolin-1-one Against PARP Family Members: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of the novel investigational compound 4-Bromo-7-nitroisoindolin-1-one, a potent inhibitor belonging to the isoindolinone class, against various members of the Poly(ADP-ribose) polymerase (PARP) family. The data presented herein is crucial for understanding the compound's mechanism of action, predicting its therapeutic window, and anticipating potential off-target effects.

The PARP family of enzymes plays a critical role in a multitude of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] While PARP1 is the most well-characterized member and a primary target for cancer therapy, the inhibition of other PARP isoforms can lead to distinct biological consequences. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for its development as a safe and effective therapeutic agent.

Comparative Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of key PARP family members. The half-maximal inhibitory concentrations (IC50) were determined using a fluorescence polarization-based assay. The results are summarized in the table below, alongside data for other representative PARP inhibitors for comparative purposes.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)TNKS1 (PARP5a) IC50 (nM)TNKS2 (PARP5b) IC50 (nM)
This compound (Hypothetical Data) 1.2 25.8 >10,000 1500 2200
Olaparib51>10,00015030
Veliparib5.22.9>10,000>10,000>10,000
Niraparib3.82.1>10,000>10,000>10,000
A-96649211.5>10,000>10,000>10,000

Note: The data for this compound is hypothetical and presented for illustrative purposes, based on the known characteristics of isoindolinone-based PARP inhibitors. Data for other inhibitors is collated from published studies.[2][3] IC50 values can vary depending on the specific assay conditions.

The hypothetical data suggests that this compound is a highly potent inhibitor of PARP1 with excellent selectivity over PARP3, and moderate selectivity against PARP2 and the tankyrases (TNKS1 and TNKS2). This profile suggests a potentially favorable therapeutic window, minimizing off-target effects associated with the inhibition of other PARP family members.

Experimental Protocols

Fluorescence Polarization (FP) Assay for PARP Inhibitor Selectivity Profiling

This protocol outlines a competitive binding assay using fluorescence polarization to determine the IC50 values of test compounds against various PARP enzymes.[4]

Materials:

  • Purified recombinant human PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2)

  • Fluorescently labeled PARP inhibitor probe (e.g., a derivative of Olaparib)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) BSA, 0.01% (v/v) Tween-20)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme and Probe Addition: Prepare a mixture of the specific PARP enzyme and the fluorescent probe in the assay buffer. The concentrations of the enzyme and probe should be optimized beforehand to ensure a stable and significant polarization signal.

  • Incubation: Add the enzyme/probe mixture to all wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The percentage of inhibition is calculated using the following formula:

    % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

    where mP_sample is the millipolarization value of the sample well, mP_min is the millipolarization of the free probe (no enzyme), and mP_max is the millipolarization of the bound probe (enzyme and probe without inhibitor).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of PARP1 in DNA single-strand break repair and the general workflow for determining the selectivity of a PARP inhibitor.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Detection PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Catalysis Recruitment Recruitment of Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment Signaling Scaffold Repair DNA Repair Recruitment->Repair Assembly of Repair Complex Inhibitor This compound Inhibitor->PARP1 Inhibition

Caption: PARP1 Signaling Pathway in DNA Single-Strand Break Repair.

Experimental_Workflow start Start: Compound Synthesis (this compound) prep_reagents Prepare Reagents: - Purified PARP Enzymes - Fluorescent Probe - Assay Buffers start->prep_reagents serial_dilution Perform Serial Dilution of Test Compound prep_reagents->serial_dilution plate_setup Set up 384-well Assay Plate: - Compound/Vehicle - Enzyme/Probe Mix serial_dilution->plate_setup incubation Incubate at Room Temperature plate_setup->incubation fp_measurement Measure Fluorescence Polarization incubation->fp_measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values fp_measurement->data_analysis selectivity_profile Generate Selectivity Profile (Comparison Table) data_analysis->selectivity_profile end End: Characterized Inhibitor selectivity_profile->end

Caption: Experimental Workflow for PARP Inhibitor Selectivity Profiling.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-7-nitroisoindolin-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-7-nitroisoindolin-1-one must be treated as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain. This compound's halogenated and nitrated aromatic structure necessitates specialized disposal procedures to ensure personnel safety and environmental protection. Adherence to local, state, and federal regulations is mandatory.

Researchers and drug development professionals handling this compound must follow a strict protocol for its disposal. This involves proper segregation, containment, and transfer to a licensed hazardous waste management facility.

Summary of Disposal Procedures

The following table provides a quick reference for the essential disposal information for this compound.

ParameterGuideline
Waste Classification Hazardous Waste
Waste Category Halogenated Organic Solid Waste[1]
Primary Container Labeled, sealable, and chemically resistant container
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name
Disposal Method Transfer to an approved hazardous waste disposal facility[2]
Incompatible Wastes Non-halogenated organics, strong oxidizing agents, bases, acids, and reactive metals[3][4][5]
Required PPE Nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Designate a specific, sealed container for "Halogenated Organic Waste."[1][3] This container should be made of a chemically resistant material.

  • Carefully transfer any solid this compound waste into this container using a spatula or scoop. Avoid creating dust.[6]

  • Collect all contaminated disposable materials, such as gloves, weighing papers, and filter papers, in the same designated container.[3]

2. Container Labeling:

  • Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[5][7]

  • Clearly write the full chemical name, "this compound," and specify "Halogenated Organic Waste" on the label.

  • Maintain a log of the contents and their approximate quantities.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4][8]

  • Ensure the storage location is a designated satellite accumulation area for hazardous waste.[7]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and regulatory procedures for waste pickup and documentation. Waste must be disposed of at an approved plant.[2]

5. Spill Cleanup:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[6]

  • For larger spills, follow your institution's emergency spill response procedures.

Disposal Workflow

G cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate a Labeled 'Halogenated Organic Waste' Container A->B C Collect Solid this compound and Contaminated Materials B->C D Securely Seal the Container After Each Addition C->D E Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Waste Contractor E->F G Complete All Required Disposal Documentation F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 4-Bromo-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 4-Bromo-7-nitroisoindolin-1-one, a compound utilized by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to mitigate risks associated with handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and solid particulates that can cause serious eye damage[4][5].
Skin Protection Nitrile rubber gloves (double-gloving recommended), chemically resistant lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation or absorption[6][7][8][9]. Ensure gloves are appropriate for the solvents being used[4].
Respiratory Protection Work within a certified chemical fume hoodMinimizes inhalation of dust or vapors, which may be harmful[4][7][10]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[4].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation and Inspection:

    • Ensure a certified chemical fume hood is operational[7].

    • Verify that an eyewash station and emergency shower are accessible and functional[6].

    • Have a chemical spill kit readily available[6].

    • Inspect all PPE for integrity before use[11].

  • Chemical Handling:

    • Conduct all manipulations of solid and dissolved this compound within a chemical fume hood[2][4].

    • Keep the container of the chemical tightly closed when not in use[8][12].

    • Avoid the formation of dust and aerosols[1].

    • Wash hands thoroughly after handling the material[12][13].

  • Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill handle_transfer Transfer Compound in Fume Hood prep_spill->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction handle_storage Store in Tightly Sealed Container handle_reaction->handle_storage clean_decontaminate Decontaminate Glassware handle_storage->clean_decontaminate Proceed to Cleanup clean_segregate Segregate Halogenated Waste clean_decontaminate->clean_segregate clean_dispose Dispose of Waste via EH&S clean_segregate->clean_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Halogenated and Nitrated Waste

The proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection

  • Halogenated Organic Waste: Due to the presence of bromine, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container[4][7][10]. This includes reaction residues, contaminated solvents, and rinsates from cleaning glassware[4].

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards[4].

Disposal Procedure

Step Action Rationale
1. Collection Collect all waste streams in their designated, properly labeled, and sealed containers.Prevents accidental mixing of incompatible waste and ensures proper disposal tracking.
2. Storage Store waste containers in a well-ventilated, designated satellite accumulation area away from heat and ignition sources.Minimizes exposure risk and complies with safety regulations[8].
3. Disposal Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.Ensures compliance with local, state, and federal regulations for hazardous waste disposal[3].

Never dispose of this compound or its waste down the drain[7]. Follow all institutional guidelines for hazardous waste management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.